molecular formula C15H30O2 B115217 Pentadecanoic Acid CAS No. 1002-84-2

Pentadecanoic Acid

Cat. No.: B115217
CAS No.: 1002-84-2
M. Wt: 242.40 g/mol
InChI Key: WQEPLUUGTLDZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid emerging as a potentially essential nutrient, requiring dietary or supplemental intake for adequate body levels . It serves as a critical biomarker for dairy fat consumption and is now recognized for its direct, protective roles in human health research . This compound demonstrates broad, clinically relevant activities in research models. In studies of metabolic health, C15:0 has been shown to protect against metabolic syndrome, with supplementation correlating with reduced insulin, leptin, and plasminogen activator inhibitor-1 levels, and exhibiting insulin-sensitizing effects through the activation of the AMPK pathway . It also reduces the severity of metabolic dysfunction-associated steatohepatitis (MASH), notably by lowering alanine transaminase and pro-inflammatory cytokine levels . Furthermore, in vivo studies using mouse models of inflammatory bowel disease (IBD) have shown that C15:0 supplementation has significant anti-inflammatory effects, reducing the severity of both ileitis and colitis, maintaining body weight, and preserving gut integrity . Recent investigations highlight its selective anticancer properties. At naturally occurring circulating concentrations (≤50 µM), C15:0 has shown dose-dependent antiproliferation activities against specific human cancer cell lines, most notably non-Hodgkin B-cell lymphomas with CCND3 oncogenic alterations, as well as certain liver, breast, and lung cancers . The pleiotropic mechanisms of action for C15:0 include activating AMPK and PPAR-α/δ, while inhibiting mTOR, JAK-STAT, and HDAC-6 pathways . These mechanisms underpin its observed anti-inflammatory, antifibrotic, and antioxidant activities in research settings . Cell-based phenotypic profiling has shown that C15:0 shares numerous key activities, including anti-inflammatory and antifibrotic effects, with established longevity-enhancing compounds like rapamycin . Epidemiological studies also associate higher circulating levels of C15:0 with a lower risk of chronic conditions, including hypertension, type 2 diabetes, and cardiovascular disease . This product is provided as a high-purity reagent for research applications. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEPLUUGTLDZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021652
Record name Pentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, White crystalline solid; [Alfa Aesar MSDS], Solid
Record name Pentadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentadecanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16412
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pentadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1002-84-2
Record name Pentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTADECANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCW02D961F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

52.3 °C
Record name Pentadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Emerging Case for Pentadecanoic Acid (C15:0) as an Essential Fatty Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, is gaining significant scientific attention for its potential role as an essential nutrient crucial for maintaining long-term health. Traditionally, only linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) have been classified as essential fatty acids. However, a growing body of epidemiological, in vivo, and in vitro evidence suggests that C15:0 plays a vital role in cardiometabolic, immune, and liver health, with deficiencies linked to a higher risk of chronic diseases.[1][2] This technical guide provides an in-depth overview of the current research supporting the essentiality of this compound, its molecular mechanisms of action, and detailed experimental protocols for its study.

Introduction: Redefining Essentiality

Essential fatty acids are defined as those that are necessary for health but cannot be synthesized by the human body, thus requiring dietary intake. For decades, this classification has been limited to two polyunsaturated fatty acids. The proposition to include this compound, a saturated fatty acid, in this category is based on mounting evidence of its pleiotropic benefits and its primarily exogenous origin.[1] Circulating levels of C15:0 are largely reflective of dietary intake, with dairy fat being a primary source.[1]

Biological Roles and Health Implications of this compound

Epidemiological studies have consistently linked higher circulating levels of C15:0 with a reduced risk of developing type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[1][3] The proposed mechanisms for these benefits are multifaceted, involving the modulation of key signaling pathways that regulate inflammation, cellular metabolism, and fibrosis.

Cellular and Molecular Mechanisms

This compound exhibits broad, clinically relevant activities through its interaction with multiple cellular targets.[1][4] It is a dual agonist of peroxisome proliferator-activated receptors alpha (PPAR-α) and delta (PPAR-δ), which are critical regulators of lipid metabolism.[4] Furthermore, C15:0 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, while inhibiting the mechanistic target of rapamycin (mTOR), a key promoter of cell growth and proliferation.[1][2]

Its anti-inflammatory properties are partly attributed to the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly in response to pro-inflammatory cytokines like interleukin-6 (IL-6).[4][5] Studies have demonstrated that C15:0 can suppress IL-6-induced phosphorylation of JAK2 and STAT3.[5] Additionally, C15:0 has been identified as a histone deacetylase 6 (HDAC-6) inhibitor.[4]

The following diagram illustrates the key signaling pathways modulated by this compound.

Pentadecanoic_Acid_Signaling_Pathways C15_0 This compound (C15:0) PPAR_alpha_delta PPAR-α/δ C15_0->PPAR_alpha_delta Activates AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits HDAC6 HDAC-6 C15_0->HDAC6 Inhibits JAK2 JAK2 C15_0->JAK2 Inhibits Lipid_Metabolism Lipid Metabolism PPAR_alpha_delta->Lipid_Metabolism AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Cell_Growth Cell Growth (Inhibition) mTOR->Cell_Growth STAT3 STAT3 JAK2->STAT3 Phosphorylates Inflammation Inflammation (Inhibition) STAT3->Inflammation

Key Signaling Pathways Modulated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Bioactivities of this compound

Cell System Biomarker Effect Optimal Dose (µM) Reference
Human Endothelial Cells MCP-1 Lowered 17 [1][2]
Human Macrophages TNFα Lowered 17 [1][2]
Human T-Cells IL-10 Lowered 17 [1][2]
Human T-Cells IL-17A/F Lowered 17 [1][2]
Human Breast Cancer Cells pJAK2 Suppressed - [5]

| Human Breast Cancer Cells | pSTAT3 | Suppressed | - |[5] |

Table 2: Proposed Daily Intake and Circulating Concentrations

Parameter Value Reference
Proposed Daily Requirement 100 - 300 mg [1]

| Active Circulating Concentration | 10 - 30 µM |[1] |

Detailed Experimental Protocols

Quantification of this compound in Biological Samples

This protocol describes the extraction and quantification of total fatty acids, including this compound, from plasma, cells, or tissues using gas chromatography-mass spectrometry (GC-MS).[6]

Materials:

  • Methanol, Chloroform, Iso-octane, Acetonitrile, Isopropanol (MS grade)

  • 1N Potassium Hydroxide (KOH) in methanol

  • 1N Hydrochloric Acid (HCl)

  • Pentafluorobenzyl bromide (PFBBr)

  • Diisopropylethylamine (DIPEA)

  • Deuterated internal standards (e.g., C15:0-d3)

  • Glass tubes (10 mm x 75 mm)

Procedure:

  • Sample Preparation:

    • Plasma: To 200 µL of plasma, add 300 µL of dPBS and 100 µL of the internal standard mix.

    • Cells/Tissue: Homogenize a known quantity of cells or tissue in methanol. Add 100 µL of the internal standard mix.

  • Lipid Extraction:

    • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

    • Add 2 volumes of chloroform, vortex thoroughly, and centrifuge to separate the phases.

    • Collect the lower organic phase.

    • Repeat the extraction with another 2 volumes of chloroform and combine the organic phases.

  • Saponification (for total fatty acids):

    • Evaporate the solvent under a stream of nitrogen.

    • Add 500 µL of 1N KOH in methanol and incubate for 1 hour at 60°C.

    • Acidify the solution with 500 µL of 1N HCl.

  • Fatty Acid Extraction:

    • Extract the fatty acids twice with 1 mL of iso-octane.

    • Combine the iso-octane layers and evaporate to dryness.

  • Derivatization:

    • Reconstitute the dried extract in 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Evaporate the solvent to dryness.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in 50 µL of iso-octane.

    • Inject 1 µL into the GC-MS system.

    • Quantify by comparing the peak area of the analyte to the corresponding deuterated internal standard.

The following diagram outlines the experimental workflow for fatty acid quantification.

Fatty_Acid_Quantification_Workflow cluster_0 Sample Preparation & Extraction cluster_1 Processing cluster_2 Analysis Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add Internal Standard (e.g., C15:0-d3) Sample->Add_IS Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Add_IS->Lipid_Extraction Saponification Saponification (for Total FAs) Lipid_Extraction->Saponification FA_Extraction Fatty Acid Extraction (Iso-octane) Saponification->FA_Extraction Derivatization Derivatization (PFBBr) FA_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Workflow for Quantification of this compound.
In Vitro Cell-Based Assays for Signaling Pathway Analysis

This protocol provides a general framework for investigating the effect of this compound on signaling pathways in cultured cells.

Materials:

  • Appropriate cell line (e.g., MCF-7 for breast cancer studies, macrophages for inflammation studies)

  • Cell culture medium and supplements

  • This compound (pure compound)

  • Stimulants (e.g., IL-6)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-pJAK2, anti-pSTAT3, anti-total JAK2, anti-total STAT3)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified duration.

    • In some experiments, pre-treat with this compound before adding a stimulant (e.g., IL-6) for a short period (e.g., 15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect cell lysates and determine protein concentration.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).

Conclusion and Future Directions

The evidence supporting this compound as an essential nutrient is compelling and continues to grow. Its broad, beneficial activities across multiple physiological systems, coupled with its primarily dietary origin, present a strong case for its inclusion in nutritional considerations.[7] Future research, including large-scale clinical trials, is warranted to further elucidate its precise mechanisms of action, establish definitive dietary recommendations, and explore its therapeutic potential in the prevention and management of chronic diseases. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals to advance the understanding of this promising fatty acid.

References

Endogenous Synthesis of Pentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered increasing interest in the scientific community for its potential health benefits and its role as a biomarker for dietary intake, particularly of dairy fats. While dietary sources are a significant contributor to circulating C15:0 levels, there is compelling evidence for multiple endogenous synthesis pathways in mammals, including humans. Understanding these pathways is crucial for elucidating the complete biological role of this compound and for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the core endogenous synthesis pathways of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Endogenous Synthesis Pathways

The endogenous production of this compound is a multifactorial process involving contributions from the gut microbiota and several intracellular metabolic routes. The primary pathways identified to date are:

  • Gut Microbiota Synthesis from Propionate: Fermentation of dietary fiber by the gut microbiota produces short-chain fatty acids, including propionate (C3:0). Propionate is absorbed and can serve as a precursor for the de novo synthesis of odd-chain fatty acids, including this compound.[1][2]

  • Alpha-Oxidation of Phytanic Acid: This peroxisomal pathway degrades phytanic acid, a branched-chain fatty acid derived from the diet, by removing one carbon at a time from the carboxyl end. This process can yield odd-chain fatty acids, including precursors to this compound.[3][4]

  • Chain Elongation of Shorter Odd-Chain Fatty Acids: The fatty acid elongation system, involving the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes located in the endoplasmic reticulum, can extend shorter odd-chain fatty acids, using propionyl-CoA as a primer, to form longer chains like this compound.[5][6]

  • Chain Shortening of Very-Long-Chain Odd-Chain Fatty Acids (VLCFAs): Peroxisomal β-oxidation of odd-numbered VLCFAs (e.g., C23:0, C25:0) can be a source of shorter odd-chain fatty acids like this compound.[1]

  • Degradation of Phytosphingosine: The breakdown of phytosphingosine, a component of glycosphingolipids, generates 2-hydroxy hexadecanoic acid, which can then undergo α-oxidation to produce this compound. This pathway has been shown to occur in the endoplasmic reticulum.[7][8]

Quantitative Data on Synthesis Pathways

Quantitative data on the kinetics and yields of these pathways are essential for understanding their relative contributions to the endogenous this compound pool. The following tables summarize the available quantitative information.

Table 1: Enzyme Kinetic Parameters

EnzymePathwaySubstrateKmVmaxkcatOrganism/SystemReference(s)
Phytanoyl-CoA Dioxygenase (PHYH)Alpha-OxidationPhytanoyl-CoA29.5 µMNot ReportedNot ReportedHuman[9]
2-Hydroxyacyl-CoA Lyase (bacterial)Alpha-Oxidation2-Hydroxyisobutyryl-CoA~120 µMNot Reported~1.3 s-1Actinomycetospora[10]
ELOVL6Chain Elongationn-13:0, n-15:0Not ReportedNot ReportedNot ReportedHuman (in MCF7 cells)[5][6]

Note: Kinetic data for human 2-hydroxyphytanoyl-CoA lyase and for ELOVL enzymes with odd-chain fatty acid substrates are not extensively characterized in the literature.

Table 2: Substrate and Product Concentrations

MoleculePathway/LocationConcentrationOrganism/TissueReference(s)
PropionateGut Microbiota Synthesis10-30 mMHuman Colon[11]
This compound (C15:0)Gut Microbiota Synthesis (in vitro)76.68 mg/L (with 0.5% 1-propanol)Yarrowia lipolytica[12]
Very-Long-Chain Fatty Acids (VLCFAs)Chain ShorteningVariable, low levelsMammalian Tissues[13]

Note: In vivo synthesis rates and product yields of this compound from these pathways in humans are not well-established and are an active area of research.

Signaling Pathways and Experimental Workflows

Visualizing the intricate network of reactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and experimental workflows.

Signaling Pathway Diagrams

Pentadecanoic_Acid_Synthesis_Pathways cluster_gut Gut Microbiota Synthesis cluster_peroxisome Peroxisomal Alpha-Oxidation cluster_er Endoplasmic Reticulum Pathways Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation Propionate (C3:0) Propionate (C3:0) This compound (C15:0) This compound (C15:0) Propionate (C3:0)->this compound (C15:0) De novo synthesis Gut Microbiota->Propionate (C3:0) Longer OCFAs Longer OCFAs This compound (C15:0)->Longer OCFAs ELOVL Enzymes Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Dioxygenase (PHYH) Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Odd-Chain Fatty Acids Odd-Chain Fatty Acids Pristanic Acid->Odd-Chain Fatty Acids β-oxidation Odd-Chain Fatty Acids->this compound (C15:0) Shorter OCFAs Shorter OCFAs Shorter OCFAs->this compound (C15:0) ELOVL Enzymes Phytosphingosine Phytosphingosine 2-OH Hexadecanoic Acid 2-OH Hexadecanoic Acid Phytosphingosine->2-OH Hexadecanoic Acid Degradation 2-OH Hexadecanoic Acid->this compound (C15:0)

Caption: Overview of major endogenous synthesis pathways of this compound.

Experimental Workflow Diagrams

Alpha_Oxidation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cultured Fibroblasts Cultured Fibroblasts Incubation with\nLabeled Phytanic Acid Incubation with Labeled Phytanic Acid Cultured Fibroblasts->Incubation with\nLabeled Phytanic Acid Cell Harvesting & Lysis Cell Harvesting & Lysis Incubation with\nLabeled Phytanic Acid->Cell Harvesting & Lysis Lipid Extraction Lipid Extraction Cell Harvesting & Lysis->Lipid Extraction Derivatization to FAMEs Derivatization to FAMEs Lipid Extraction->Derivatization to FAMEs GC-MS Analysis GC-MS Analysis Derivatization to FAMEs->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: Experimental workflow for measuring alpha-oxidation of phytanic acid.

ELOVL_Activity_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment_analysis Treatment & Analysis MCF7 Cell Culture MCF7 Cell Culture Transfection with\nELOVL Plasmids Transfection with ELOVL Plasmids MCF7 Cell Culture->Transfection with\nELOVL Plasmids Treatment with\nOCFA Substrates Treatment with OCFA Substrates Transfection with\nELOVL Plasmids->Treatment with\nOCFA Substrates Lipid Extraction Lipid Extraction Treatment with\nOCFA Substrates->Lipid Extraction GC Analysis GC Analysis Lipid Extraction->GC Analysis Quantification of\nElongation Products Quantification of Elongation Products GC Analysis->Quantification of\nElongation Products

Caption: Experimental workflow for assaying ELOVL enzyme activity.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to study these pathways is critical for reproducibility and further research.

Protocol 1: Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts

This protocol is adapted from established methods for diagnosing Refsum disease and involves tracing the conversion of a stable isotope-labeled phytanic acid to its products.

1. Cell Culture and Labeling: a. Culture human skin fibroblasts in standard culture medium until confluent. b. Replace the medium with fresh medium containing a known concentration of deuterated phytanic acid (e.g., [d3]-phytanic acid). c. Incubate the cells for a defined period (e.g., 24-72 hours) at 37°C in a humidified incubator.

2. Sample Harvesting and Lipid Extraction: a. Harvest the cells and the culture medium. b. Add an internal standard (e.g., heptadecanoic acid, C17:0) to the combined sample for quantification. c. Perform a total lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or hexane:isopropanol.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Transesterify the fatty acids to FAMEs using a reagent such as 14% boron trifluoride in methanol or methanolic HCl.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Analyze the FAMEs by GC-MS. b. Use a capillary column suitable for FAME separation (e.g., DB-225). c. Set the GC oven temperature program to achieve optimal separation of the FAMEs. d. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the deuterated substrate and its metabolic products (e.g., deuterated pristanic acid).

5. Data Analysis: a. Calculate the amount of product formed by comparing its peak area to the peak area of the internal standard. b. Express the rate of alpha-oxidation as nmol of product formed per hour per milligram of cell protein.

Protocol 2: Assay of ELOVL6 Activity with Odd-Chain Fatty Acid Substrates in Cultured Cells

This protocol describes a method to assess the ability of a specific ELOVL enzyme to elongate odd-chain fatty acids.[14]

1. Cell Culture and Transfection: a. Culture a suitable human cell line (e.g., MCF7 or HEK293) in appropriate growth medium. b. Transfect the cells with an expression vector encoding the ELOVL enzyme of interest (e.g., human ELOVL6) or an empty vector as a control. Use a standard transfection reagent.

2. Substrate Treatment: a. After transfection (e.g., 24 hours), replace the medium with fresh medium containing the odd-chain fatty acid substrate (e.g., tridecanoic acid, C13:0, or this compound, C15:0) complexed to bovine serum albumin (BSA). b. Incubate the cells with the substrate for a specified time (e.g., 24-48 hours).

3. Lipid Extraction and FAME Preparation: a. Harvest the cells and perform a total lipid extraction as described in Protocol 1. b. Prepare FAMEs from the extracted lipids.

4. Gas Chromatography (GC) Analysis: a. Analyze the FAME profile by GC using a flame ionization detector (FID). b. Identify and quantify the peaks corresponding to the substrate and the elongated product (e.g., C15:0 from C13:0, or C17:0 from C15:0) by comparing their retention times to those of known standards.

5. Data Analysis: a. Calculate the percent conversion of the substrate to the elongated product. b. Compare the elongation activity in cells overexpressing the ELOVL enzyme to the control cells to determine the specific activity of the enzyme.

Protocol 3: Quantification of this compound Production by Gut Microbiota (Conceptual Framework)

A definitive, standardized protocol is not yet established; however, a general approach can be outlined based on existing methodologies for studying gut microbial metabolism.

1. In Vitro Fermentation: a. Obtain fecal samples from healthy human donors. b. Prepare a fecal slurry under anaerobic conditions. c. In an anaerobic chamber, inoculate a basal medium containing a specific fiber source (e.g., inulin) with the fecal slurry. d. As a precursor, add a stable isotope-labeled propionate (e.g., [13C]-propionate) to the fermentation culture. e. Incubate the cultures under anaerobic conditions for various time points.

2. Sample Analysis: a. At each time point, collect samples of the fermentation broth. b. Extract total fatty acids from the broth. c. Prepare FAMEs as previously described. d. Analyze the FAMEs by GC-MS to detect and quantify the incorporation of the 13C label into this compound.

3. Data Analysis: a. Calculate the rate of [13C]-pentadecanoic acid synthesis. b. This provides a direct measure of the capacity of the gut microbiota to produce this compound from propionate.

Conclusion and Future Directions

The endogenous synthesis of this compound is a complex interplay of microbial and host metabolic pathways. While significant progress has been made in identifying the key routes of its production, a substantial amount of research is still required to fully quantify the contribution of each pathway and to understand their regulation in health and disease. For researchers, scientists, and drug development professionals, a deeper understanding of these pathways will be instrumental in developing novel diagnostics, preventative strategies, and therapeutic interventions related to metabolic disorders, cardiovascular disease, and other conditions where this compound has been implicated as a key player. Future research should focus on obtaining more precise quantitative data on enzyme kinetics and in vivo synthesis rates, as well as on elucidating the regulatory mechanisms that govern these intricate metabolic networks.

References

Metabolic Fate of Dietary Pentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid (OCSFA), has emerged from a trace dietary component to a molecule of significant interest for its potential as an essential fatty acid and its broad, clinically relevant bioactivities. Primarily sourced from dairy fat and ruminant meat, circulating C15:0 levels are closely linked to dietary intake and are inversely associated with the risk of developing type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease. Unlike its even-chain counterparts, the metabolism of this compound yields propionyl-CoA, which serves as an anaplerotic substrate for the Krebs cycle, enhancing mitochondrial function. Furthermore, C15:0 is a pleiotropic molecule that engages with key cellular signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), and the inhibition of mechanistic target of rapamycin (mTOR) and histone deacetylase 6 (HDAC6). Recent research has also identified a novel metabolite, pentadecanoylcarnitine (PDC), which functions as a full-acting endogenous cannabinoid. This technical guide provides a comprehensive overview of the metabolic fate of dietary C15:0, detailing its absorption, distribution, and biotransformation. It includes summaries of quantitative data, detailed experimental methodologies for its study, and visualizations of key metabolic and signaling pathways.

Introduction to this compound (C15:0)

This compound, or C15:0, is a 15-carbon saturated fatty acid. Historically considered of minor physiological significance due to its low concentration in human plasma (<0.5% of total plasma fatty acids), it is now gaining recognition as an essential nutrient with broad health benefits. The primary dietary sources of C15:0 are dairy products and ruminant meats. However, it can also be synthesized by gut microbiota from propionate, a product of dietary fiber fermentation.

Epidemiological studies consistently link higher circulating levels of C15:0 with a reduced risk of major chronic conditions, including cardiometabolic diseases and certain cancers. In vivo and in vitro studies have demonstrated its anti-inflammatory, antifibrotic, and mitochondrial-reparative properties. These findings, coupled with evidence that C15:0 is not readily synthesized endogenously in sufficient quantities, support its classification as a potentially essential fatty acid.

Absorption, Distribution, and Dietary Sources

Following ingestion, dietary C15:0 is absorbed in the small intestine and incorporated into chylomicrons for transport through the lymphatic system into the bloodstream. Circulating C15:0 concentrations are reflective of dietary intake. It is readily incorporated into the lipid bilayers of cell membranes, including those of red blood cells, which can enhance membrane stability and reduce the risk of lipid peroxidation.

Data Presentation: Sources and Tissue Concentrations

The quantitative data regarding C15:0 sources and its levels in various biological contexts are summarized below.

Table 1: Dietary Sources and Concentrations of this compound (C15:0)

Food SourceC15:0 Concentration (% of total fatty acids)Reference(s)
Milk Fat1.0 - 3.0%
Ruminant Meat Fat0.43%
Grass-fed Beef Fat0.38%
Grain-fed Beef Fat0.18%

Table 2: Human Clinical Trial Data on C15:0 Supplementation

Study PopulationDosageDurationOutcomeReference(s)
Obese Participants (n=30)200 mg/day12 weeks1.88 µg/mL greater mean increase in circulating C15:0 vs. placebo.
Obese Participants (responders)200 mg/day12 weeksSignificant decrease in liver enzymes (ALT, AST) and increase in hemoglobin.

Note: ALT = Alanine aminotransferase; AST = Aspartate aminotransferase.

Metabolism of this compound

The metabolic journey of C15:0 involves several key pathways that differentiate it from even-chain fatty acids. These pathways not only generate energy but also produce bioactive molecules with significant physiological roles.

Metabolic_Fate_of_Dietary_C15 Overview of the Metabolic Fate of Dietary this compound (C15:0) Diet Dietary Intake (Dairy, Ruminant Meat) Absorption Absorption & Incorporation into Chylomicrons Diet->Absorption Gut Gut Microbiota (Propionate -> C15:0) Gut->Absorption Circulation Circulating C15:0 (Plasma, RBC Membranes) Absorption->Circulation Metabolism Metabolic Pathways Circulation->Metabolism Signaling Cellular Signaling & Bioactivity Circulation->Signaling Direct Effects BetaOx β-Oxidation Metabolism->BetaOx Elongation Elongation Metabolism->Elongation Metabolite Metabolite Formation Metabolism->Metabolite

Caption: High-level overview of C15:0 from diet to cellular activity.

Beta-Oxidation

The primary catabolic pathway for C15:0 is mitochondrial β-oxidation. This process is analogous to the breakdown of even-chain fatty acids, involving a repeated cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. For C15:0, this occurs through six cycles. The key distinction arises in the final cycle, which yields a three-carbon molecule, propionyl-CoA , instead of the two-carbon acetyl-CoA.

The end products of the complete β-oxidation of one molecule of pentadecanoyl-CoA are:

  • 6 molecules of Acetyl-CoA

  • 1 molecule of Propionyl-CoA

  • 6 molecules of FADH₂

  • 6 molecules of NADH

The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA . Succinyl-CoA enters the Krebs cycle, replenishing its intermediates in a process known as anaplerosis. This anaplerotic function is a unique benefit of odd-chain fatty acid metabolism and is thought to contribute to improved mitochondrial energy production.

Beta_Oxidation_of_C15 β-Oxidation Pathway of this compound (C15:0) C15_CoA Pentadecanoyl-CoA (C15) BetaOx_Cycle 6 Cycles of β-Oxidation C15_CoA->BetaOx_Cycle AcetylCoA 6 x Acetyl-CoA BetaOx_Cycle->AcetylCoA To PropionylCoA Propionyl-CoA (C3) BetaOx_Cycle->PropionylCoA Final Product Krebs1 Krebs Cycle AcetylCoA->Krebs1 MM_CoA Methylmalonyl-CoA PropionylCoA->MM_CoA Carboxylation SuccinylCoA Succinyl-CoA MM_CoA->SuccinylCoA Isomerization Krebs2 Krebs Cycle (Anaplerosis) SuccinylCoA->Krebs2

Caption: C15:0 β-oxidation yields propionyl-CoA for Krebs cycle anaplerosis.

Elongation

This compound can be elongated by two carbons to form heptadecanoic acid (C17:0), another odd-chain fatty acid. This reaction is catalyzed by the ELOVL (Elongation of Very Long-Chain Fatty Acids) family of enzymes in the endoplasmic reticulum. C17:0 can be further elongated to other very-long-chain odd-chain fatty acids. This pathway highlights the interplay between different OCSFA species within the body.

Elongation_of_C15 Elongation of C15:0 to C17:0 C15 This compound (C15:0) ELOVL ELOVL Enzymes (+ Malonyl-CoA) C15->ELOVL C17 Heptadecanoic Acid (C17:0) ELOVL->C17 VLCFA Further Elongation (VLCFAs) C17->VLCFA

Caption: Enzymatic elongation of C15:0 to form C17:0 and other VLCFAs.

Alpha-Oxidation

Alpha-oxidation is another potential, though less predominant, metabolic pathway. This peroxisomal process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. While primarily associated with the metabolism of branched-chain fatty acids like phytanic acid, α-oxidation has been proposed as a possible mechanism for the endogenous production of OCSFAs from even-chain precursors.

Formation of Bioactive Metabolites

Recent studies have identified pentadecanoylcarnitine (PDC) as a key metabolite of C15:0. PDC is formed through the esterification of C15:0 to carnitine, a process facilitated by carnitine acyltransferases. Remarkably, PDC has been characterized as a full-acting endogenous cannabinoid, activating both cannabinoid receptors 1 (CB1) and 2 (CB2). This discovery opens a new avenue for understanding the pleiotropic effects of dietary C15:0, linking it to the endocannabinoid system which regulates inflammation, pain, mood, and metabolism.

Signaling Pathways and Cellular Functions

This compound is not merely a metabolic substrate; it is a signaling molecule that modulates key pathways controlling cellular health, metabolism, and longevity. Its pleiotropic effects are central to its observed health benefits.

Key molecular targets and pathways include:

  • AMPK Activation: C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation enhances glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes.

  • mTOR Inhibition: C15:0 inhibits the mechanistic target of rapamycin (mTOR), a crucial component of the human longevity pathway. mTOR inhibition is associated with increased lifespan and healthspan in various organisms.

  • PPAR-α/δ Agonism: C15:0 acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha and delta (PPAR-α/δ). These nuclear receptors are master regulators of lipid metabolism and inflammation.

  • HDAC6 Inhibition: C15:0 selectively inhibits histone deacetylase 6 (HDAC6), an enzyme implicated in cellular processes such as protein degradation and cell motility.

  • Mitochondrial Function: C15:0 directly repairs mitochondrial function, rescuing Complex II of the respiratory pathway via increased succinate production. This leads to reduced production of reactive oxygen species (ROS) and enhanced cellular energetics.

C15_Signaling_Pathways Key Signaling Pathways Modulated by C15:0 C15 This compound (C15:0) AMPK AMPK C15->AMPK Activates mTOR mTOR C15->mTOR Inhibits PPAR PPAR-α/δ C15->PPAR Activates HDAC6 HDAC6 C15->HDAC6 Inhibits Mito Mitochondrial Function C15->Mito Repairs Energy ↑ Energy Production ↑ Lipid Oxidation AMPK->Energy Longevity ↑ Healthspan ↓ Proliferation mTOR->Longevity Inflammation ↓ Inflammation PPAR->Inflammation ROS ↓ ROS Production Mito->ROS Experimental_Workflow General Workflow for C15:0 In Vitro and In Vivo Studies cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture 1. Cell Culture (e.g., Macrophages, Hepatocytes) Treatment 2. C15:0 Treatment (Dose-Response) CellCulture->Treatment Analysis_IV 3. Cellular & Molecular Analysis (Western, qPCR, ELISA) Treatment->Analysis_IV Outcome Data Interpretation: Mechanism & Efficacy Analysis_IV->Outcome AnimalModel 1. Animal Model (e.g., Diet-Induced Obesity) Supplementation 2. C15:0 Supplementation (Dietary Admixture) AnimalModel->Supplementation Analysis_Vivo 3. Physiological & Tissue Analysis (Blood Chemistry, Histology, GC-MS) Supplementation->Analysis_Vivo Analysis_Vivo->Outcome

The Unseen Nutrient: A Technical Guide to Pentadecanoic Acid in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid with an odd number of carbon atoms that is gaining significant attention within the scientific community.[1] Historically considered a minor component of the human diet, emerging research suggests its potential role as an essential fatty acid with broad health benefits, including the support of cardiometabolic, immune, and liver health.[2][3][4] Unlike even-chain saturated fats, higher circulating levels of odd-chain saturated fatty acids like C15:0 are associated with a reduced risk of several chronic diseases.[5][6] The primary dietary sources of this compound are ruminant animal products, with dairy items being a major contributor.[2][3][7] This technical guide provides an in-depth overview of the natural occurrence of this compound in various dairy products, detailed analytical methodologies for its quantification, and an exploration of its known biological signaling pathways.

Quantitative Occurrence of this compound in Dairy Products

The concentration of this compound in dairy products can vary depending on several factors, including the animal's diet (grass-fed versus conventional feed), the type of dairy product, and its fat content.[3][8] The data presented below is a summary of typical values found in the literature.

Dairy ProductFormThis compound (C15:0) Concentration
Milk Whole0.8% - 1.2% of total fatty acids
Low-fatLower concentrations correlated with lower total fat
Cream Heavy1.0% - 1.5% of total fatty acids; 50-60 mg per 1 tbsp (14g)
Butter 1.0% - 1.4% of total fatty acids; 50-60 mg per 1 tbsp (14g)
Cheese Cheddar1.0% - 1.5% of total fatty acids; 80-110 mg per 1 oz (28g)
Gouda~1.0% - 1.4% of total fatty acids
ParmesanHigher concentrations, typically 1.0% - 1.5% of total fat
Buffalo Mozzarella100-130 mg per 1 oz (28g)
Roquefort100-130 mg per 1 oz (28g)
Pecorino Romano100-130 mg per 1 oz (28g)
Gorgonzola90-110 mg per 1 oz (28g)
Brie75-100 mg per 1 oz (28g)
Swiss (Emmentaler)70-90 mg per 1 oz (28g)
Goat Cheese65-85 mg per 1 oz (28g)
Cow Mozzarella50-80 mg per 1 oz (28g)
Yogurt Full-fat Greek (cow's milk)80-100 mg per 3/4 cup (170g)
Full-fat (cow's milk)70-90 mg per 3/4 cup (170g)
Full-fat (goat's milk)60-70 mg per 3/4 cup (170g)

Experimental Protocols for Quantification

The accurate quantification of this compound in dairy matrices relies on robust analytical methodologies, primarily gas chromatography (GC). The following sections detail the key steps involved in this process.

Lipid Extraction

The initial step involves the extraction of total lipids from the dairy sample. The Folch method and its modifications are widely used for this purpose.

  • Protocol: Modified Folch Extraction

    • Homogenize a known weight of the dairy sample (e.g., 2.5 g) with a chloroform:methanol solvent mixture (2:1, v/v) at a ratio of 20:1 (solvent volume to sample weight).

    • Agitate the mixture vigorously for 20-30 minutes.

    • Add a salt solution (e.g., 0.9% NaCl) to facilitate phase separation.

    • Centrifuge the mixture to separate the layers.

    • Collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation (Transesterification)

For GC analysis, the fatty acids within the extracted triglycerides must be converted to their more volatile methyl esters. This is typically achieved through base-catalyzed transesterification.

  • Protocol: Base-Catalyzed Methylation

    • Dissolve a known amount of the lipid extract in a suitable solvent like n-heptane.

    • Add a solution of potassium hydroxide (KOH) or sodium methoxide in methanol.

    • Vortex the mixture for a few minutes to allow for the reaction to occur.

    • Add water to stop the reaction and allow for phase separation.

    • The upper heptane layer containing the fatty acid methyl esters (FAMEs) is collected for GC analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

The separated FAMEs are then analyzed by GC-FID to determine the fatty acid profile, including the concentration of this compound.

  • Typical GC-FID Parameters:

    • GC System: Agilent 7890B or similar.

    • Column: A polar capillary column is essential for the separation of FAMEs. Commonly used columns include DB-23, CP-Sil 88, or SP-2560. A common dimension is 100 m x 0.25 mm i.d., 0.20 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: A programmed temperature ramp is crucial for good separation. An example program is:

      • Initial temperature: 100 °C, hold for 3 min.

      • Ramp 1: Increase to 166 °C at 20 °C/min, hold for 5 min.

      • Ramp 2: Increase to 180 °C at 1 °C/min.

      • Ramp 3: Increase to 240 °C at 10 °C/min, hold for 3 min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal standard (e.g., C19:0 or C21:0) of a known concentration. The results are typically expressed as a percentage of total fatty acids or in mg/g of fat.

Signaling Pathways and Biological Activity

This compound exerts its biological effects through the modulation of several key signaling pathways. Its pleiotropic nature suggests a complex interplay of mechanisms contributing to its observed health benefits.[2]

PPAR Activation

This compound acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.[7][9] Activation of these nuclear receptors plays a crucial role in regulating lipid metabolism and inflammation.

PPAR_Activation C15_0 This compound (C15:0) PPARa PPARα C15_0->PPARa Activates PPARd PPARδ C15_0->PPARd Activates Lipid_Metabolism Increased Fatty Acid Oxidation PPARa->Lipid_Metabolism Anti_Inflammatory Reduced Inflammation PPARa->Anti_Inflammatory PPARd->Lipid_Metabolism PPARd->Anti_Inflammatory AMPK_mTOR_Pathway C15_0 This compound (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits AMPK->mTOR Cellular_Metabolism Improved Cellular Metabolism AMPK->Cellular_Metabolism mTOR->Cellular_Metabolism Inhibits Autophagy Increased Autophagy mTOR->Autophagy Inhibits Anti_Inflammatory_Pathway C15_0 This compound (C15:0) JAK_STAT JAK-STAT Signaling C15_0->JAK_STAT Inhibits Inflammation Reduced Inflammation C15_0->Inflammation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) JAK_STAT->Cytokines Induces Cytokines->Inflammation Leads to Experimental_Workflow Start Dairy Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Start->Lipid_Extraction Lipid_Extract Total Lipid Extract Lipid_Extraction->Lipid_Extract Transesterification Transesterification to FAMEs (Base-Catalyzed) Lipid_Extract->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GC_FID GC-FID Analysis FAMEs->GC_FID Data_Analysis Data Analysis and Quantification GC_FID->Data_Analysis Result C15:0 Concentration Data_Analysis->Result

References

The Role of Pentadecanoic Acid in Fortifying Cellular Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is emerging as a critical component in the maintenance of cellular health, with a primary role in bolstering the integrity of cellular membranes. This technical guide delves into the molecular mechanisms by which C15:0 contributes to membrane stability, its impact on lipid composition and fluidity, and its protective effects against lipid peroxidation and ferroptosis. Drawing upon the "Cellular Stability Hypothesis," this document provides a comprehensive overview of the current understanding of C15:0's function, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction: The Significance of this compound

This compound (C15:0) is a saturated fatty acid with a 15-carbon backbone.[1] Unlike its even-chain counterparts, C15:0 is found in lower concentrations in the human body and is primarily obtained through dietary sources such as dairy fat, ruminant meat, and certain fish and plants.[2] A growing body of evidence suggests that C15:0 is not merely a passive component of cell membranes but an essential fatty acid with pleiotropic benefits for cellular health.[3][4]

The "Cellular Stability Hypothesis" posits that optimal levels of C15:0 are necessary to maintain the structural integrity of cell membranes, thereby protecting cells from various stressors and age-related decline.[5][6] Deficiencies in C15:0 (circulating levels ≤0.2% of total fatty acids) have been linked to increased cellular fragility and a higher risk of conditions associated with ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation.[5][6] Conversely, maintaining adequate levels of C15:0 in cellular membranes (optimally >0.4% to 0.64%) is associated with enhanced cellular stability and a reduced risk of chronic diseases.[5][6]

This guide will explore the multifaceted role of C15:0 in cellular membrane integrity, providing the technical details necessary for its study and potential therapeutic application.

Quantitative Data on this compound and Cellular Health

Table 1: Circulating and Red Blood Cell Membrane Levels of this compound (C15:0)

ParameterConcentration RangeImplicationReference
C15:0 Deficiency ≤0.2% of total circulating fatty acidsIncreased risk of ferroptosis and cellular fragility[5][6]
Optimal C15:0 Levels >0.4% to 0.64% of total circulating fatty acidsSupports long-term health and longevity[5][6]
Erythrocyte Membrane C15:0 (Healthy Adolescents) 0.19% to 0.24% of total fatty acidsReflects dietary dairy fat intake[5]
Erythrocyte Membrane C15:0 (Healthy Men - High Saturated Fat Diet) Average 0.20% of total fatty acidsDemonstrates dietary influence on membrane composition[5]
Erythrocyte Membrane C15:0 (Healthy Men - High Unsaturated Fat Diet) Average 0.17% of total fatty acidsDemonstrates dietary influence on membrane composition[5]

Table 2: Effects of this compound (C15:0) Supplementation on Cellular and Health Markers

Study Population/ModelC15:0 InterventionOutcomeQuantitative ChangeReference
Human Clinical TrialDaily fatty15™ supplementation for 12 weeksIncreased Hemoglobin LevelsStatistically significant increase in individuals achieving C15:0 levels > 5 µg/ml[5]
High-Fat Diet-Induced Obese MiceDaily oral C15:0 supplementation for 12 weeksLowered total cholesterol and glucoseStatistically significant reduction compared to non-supplemented controls[7]
In vivo NASH ModelC15:0 supplementationAttenuated anemia, liver iron deposition, and severity of liver fibrosisStatistically significant improvements compared to controls[7]
Human Cell SystemsC15:0 treatment (10-50 µM)Reduced mitochondrial ROS productionStatistically significant reduction, with optimal efficacy at 20 µM[7]

The "Cellular Stability Hypothesis" and Protection Against Ferroptosis

The central tenet of C15:0's role in membrane integrity is the "Cellular Stability Hypothesis," which proposes that this odd-chain saturated fatty acid strengthens cell membranes, making them more resilient to lipid peroxidation and subsequent ferroptosis.[5][6]

Mechanism of Membrane Stabilization

As a saturated fatty acid, C15:0 lacks double bonds in its acyl chain, resulting in a straight, stable structure.[3][8] When incorporated into the phospholipid bilayer, C15:0 is thought to increase the packing density of lipids, thereby reducing membrane fluidity and enhancing its structural integrity. This increased stability makes the membrane less susceptible to attack by reactive oxygen species (ROS), which are the primary drivers of lipid peroxidation.[3][8]

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides.[5][6] Polyunsaturated fatty acids (PUFAs) are particularly vulnerable to peroxidation. By being incorporated into membranes, C15:0 can displace more fragile PUFAs, thus reducing the substrate for lipid peroxidation and inhibiting the ferroptotic cascade.[5][9]

C15_0 This compound (C15:0) (Dietary Intake) Membrane_Incorporation Incorporation into Cellular Membranes C15_0->Membrane_Incorporation Increased_Stability Increased Membrane Stability and Reduced Fluidity Membrane_Incorporation->Increased_Stability Reduced_PUFA Displacement of Polyunsaturated Fatty Acids (PUFAs) Membrane_Incorporation->Reduced_PUFA Lipid_Peroxidation Lipid Peroxidation Increased_Stability->Lipid_Peroxidation Inhibits Cellular_Integrity Enhanced Cellular Membrane Integrity Increased_Stability->Cellular_Integrity Reduced_PUFA->Lipid_Peroxidation Reduced Substrate ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation Initiates Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Ferroptosis->Cellular_Integrity Prevents

Diagram 1: C15:0's role in preventing ferroptosis.

Signaling Pathways Modulated by this compound

This compound exerts its effects on cellular health through the modulation of several key signaling pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in inflammation, immunity, and cell proliferation.[10] Dysregulation of this pathway is implicated in various diseases. Studies have shown that C15:0 can act as an inhibitor of the JAK2/STAT3 signaling axis.[8][10] By suppressing the phosphorylation of JAK2 and STAT3, C15:0 can attenuate the inflammatory responses that contribute to cellular stress and membrane damage.[8][11]

IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylates Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Inflammation Inflammation Gene_Expression->Inflammation C15_0 This compound (C15:0) C15_0->pJAK2 Inhibits

Diagram 2: C15:0 inhibition of the JAK2/STAT3 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular membrane integrity.

Protocol for Incorporation of this compound into Cultured Cells

Objective: To enrich cellular membranes with C15:0 for subsequent analysis.

Materials:

  • This compound (C15:0)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., human erythrocytes, hepatocytes, or a cell line of interest)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Preparation of C15:0-BSA Complex:

    • Dissolve C15:0 in a minimal amount of ethanol.

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

    • Slowly add the C15:0 solution to the BSA solution while stirring to allow for complex formation. The final molar ratio of C15:0 to BSA should be between 2:1 and 5:1.

    • Sterile-filter the C15:0-BSA complex.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the desired final concentration of the C15:0-BSA complex (e.g., 10 µM, 20 µM, 50 µM).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the incorporation of C15:0 into the cellular membranes.

    • Include a vehicle control (BSA in medium without C15:0).

  • Cell Harvesting:

    • After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated C15:0.

    • Harvest the cells for subsequent analysis (e.g., lipid extraction, membrane fluidity measurement).

Start Start Prepare_C15_0_BSA Prepare C15:0-BSA Complex Start->Prepare_C15_0_BSA Treat_Cells Treat Cells with C15:0-BSA Prepare_C15_0_BSA->Treat_Cells Culture_Cells Culture Cells to Confluency Culture_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Wash_Cells Wash Cells with PBS Incubate->Wash_Cells Harvest_Cells Harvest Cells Wash_Cells->Harvest_Cells Analysis Downstream Analysis (Lipidomics, Fluidity, etc.) Harvest_Cells->Analysis

Diagram 3: Workflow for C15:0 incorporation into cells.
Protocol for Analysis of Erythrocyte Membrane Fatty Acid Composition by Gas Chromatography (GC)

Objective: To quantify the fatty acid profile of red blood cell membranes following C15:0 treatment.

Materials:

  • Packed red blood cells

  • Saline solution (0.9%)

  • Methanol containing 14% Boron Trifluoride (BF3)

  • Hexane

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Erythrocyte Lysis and Lipid Extraction:

    • Wash packed red blood cells with saline solution and centrifuge to obtain a cell pellet.

    • Lyse the erythrocytes with hypotonic buffer.

    • Extract the total lipids from the erythrocyte ghosts using a modified Folch method (chloroform:methanol, 2:1 v/v).

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Evaporate the lipid extract to dryness under a stream of nitrogen.

    • Add a known amount of internal standard.

    • Add methanol containing 14% BF3 and heat at 100°C for 10 minutes to convert fatty acids to their methyl esters.

  • FAME Extraction:

    • After cooling, add hexane and water to the sample and vortex.

    • Centrifuge to separate the layers and collect the upper hexane layer containing the FAMEs.

  • GC-FID Analysis:

    • Inject an aliquot of the hexane extract into the GC-FID.

    • Use a suitable capillary column (e.g., a polar column like those coated with polyethylene glycol) for the separation of FAMEs.

    • Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known standards.

    • Express the results as a percentage of total fatty acids.

Protocol for Measuring Membrane Fluidity using Fluorescence Anisotropy

Objective: To assess changes in membrane fluidity in response to C15:0 incorporation.

Materials:

  • C15:0-treated cells and control cells

  • Fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Fluorometer equipped with polarizers

Procedure:

  • Labeling of Cells with Fluorescent Probe:

    • Resuspend C15:0-treated and control cells in a suitable buffer.

    • Add the fluorescent probe (e.g., DPH in tetrahydrofuran) to the cell suspension and incubate in the dark to allow the probe to incorporate into the cell membranes.

  • Fluorescence Anisotropy Measurement:

    • Place the labeled cell suspension in a cuvette in the fluorometer.

    • Excite the sample with vertically polarized light at the appropriate excitation wavelength for the probe.

    • Measure the intensity of the emitted light through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

  • Calculation of Anisotropy (r):

    • Calculate the fluorescence anisotropy using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

    • Where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

  • Interpretation:

    • A higher anisotropy value indicates lower membrane fluidity (a more ordered membrane), while a lower anisotropy value indicates higher membrane fluidity (a more disordered membrane).

Conclusion and Future Directions

This compound is a promising bioactive lipid with a significant role in maintaining cellular membrane integrity. Its ability to strengthen cell membranes, protect against lipid peroxidation and ferroptosis, and modulate key signaling pathways underscores its potential as a therapeutic agent for a range of diseases associated with cellular fragility and aging.

While the current body of research provides a strong foundation for understanding the benefits of C15:0, further investigation is warranted. Specifically, detailed lipidomic studies are needed to create comprehensive, quantitative tables of the dose-dependent effects of C15:0 on the lipid composition of various cell types. Additionally, more in-depth studies on the signaling cascades initiated by C15:0 will provide a more complete picture of its mechanism of action. The experimental protocols provided in this guide offer a roadmap for researchers to further elucidate the multifaceted role of this essential odd-chain saturated fatty acid in cellular health and disease. The continued exploration of this compound holds great promise for the development of novel therapeutic strategies aimed at preserving and restoring cellular function.

References

The Cardiometabolic Virtues of Pentadecanoic Acid: A Technical Deep Dive into its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a bioactive lipid with significant potential in promoting cardiometabolic health. A growing body of evidence from preclinical and clinical studies indicates that C15:0 exerts its beneficial effects through a multi-pronged mechanism of action, targeting key pathways involved in inflammation, metabolism, and cellular homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the cardiometabolic benefits of this compound, with a focus on its role as a signaling molecule and a structural component of cellular membranes. Detailed experimental protocols and quantitative data from pivotal studies are presented to offer a thorough understanding of its therapeutic potential.

Core Mechanisms of Action

This compound's influence on cardiometabolic health is not attributed to a single mode of action but rather to its ability to modulate several key cellular processes. These pleiotropic effects collectively contribute to its anti-inflammatory, insulin-sensitizing, and cardioprotective properties.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

This compound acts as a dual partial agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and delta (PPAR-δ)[1][2]. These nuclear receptors are critical regulators of lipid and glucose metabolism, as well as inflammation.

  • PPAR-α Activation: By activating PPAR-α, C15:0 enhances fatty acid oxidation in the liver and muscle, leading to a reduction in circulating triglycerides and an improvement in lipid profiles[3].

  • PPAR-δ Activation: Activation of PPAR-δ by C15:0 contributes to improved insulin sensitivity and glucose homeostasis.

dot graph PPAR_Signaling { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

C15_0 [label="this compound (C15:0)", fillcolor="#FBBC05"]; PPAR_alpha_delta [label="PPAR-α/δ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPRE [label="PPRE (in DNA)", shape=cds, fillcolor="#F1F3F4"]; Gene_Expression [label="Target Gene Expression\n(e.g., Fatty Acid Oxidation Genes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolic_Effects [label="Improved Lipid Metabolism\n& Glucose Homeostasis", shape=ellipse, fillcolor="#FFFFFF"];

C15_0 -> PPAR_alpha_delta [label="Binds and Activates"]; PPAR_alpha_delta -> RXR [label="Heterodimerizes with"]; RXR -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Metabolic_Effects; } Caption: C15:0 activates PPAR-α/δ signaling.

AMP-Activated Protein Kinase (AMPK) Activation

C15:0 is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism[2][4][5][6][7][8][9][10][11].

  • Mechanism: By activating AMPK, C15:0 stimulates glucose uptake in muscle cells, enhances fatty acid oxidation, and inhibits energy-consuming processes like lipogenesis[5]. This contributes to improved insulin sensitivity and a reduction in ectopic fat accumulation.

dot graph AMPK_Activation { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

C15_0 [label="this compound (C15:0)", fillcolor="#FBBC05"]; AMPK [label="AMPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Increased Glucose Uptake\n(GLUT4 Translocation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Acid_Oxidation [label="Increased Fatty Acid Oxidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipogenesis [label="Decreased Lipogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

C15_0 -> AMPK [label="Activates"]; AMPK -> Glucose_Uptake; AMPK -> Fatty_Acid_Oxidation; AMPK -> Lipogenesis; } Caption: C15:0 activates the AMPK pathway.

Anti-Inflammatory and Immunomodulatory Effects

Chronic low-grade inflammation is a key driver of cardiometabolic diseases. This compound exhibits significant anti-inflammatory properties by modulating various signaling pathways and cytokine production[12][13][14][15][16][17][18].

  • Cytokine Modulation: C15:0 has been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α)[6][8][12].

  • Inhibition of Inflammatory Pathways: C15:0 can inhibit the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for inflammatory responses[2][3][6].

dot graph Anti_Inflammatory_Effects { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=tee, color="#EA4335"];

C15_0 [label="this compound (C15:0)", fillcolor="#FBBC05"]; JAK_STAT [label="JAK-STAT Pathway", fillcolor="#F1F3F4"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-6, MCP-1, TNF-α)", shape=ellipse, fillcolor="#FFFFFF"];

C15_0 -> JAK_STAT; C15_0 -> MAPK; JAK_STAT -> Pro_inflammatory_Cytokines; MAPK -> Pro_inflammatory_Cytokines; } Caption: C15:0 inhibits pro-inflammatory pathways.

Mitochondrial Function and Cellular Stability

Mitochondrial dysfunction and oxidative stress are central to the pathogenesis of cardiometabolic disorders. C15:0 plays a crucial role in maintaining mitochondrial health and protecting cells from oxidative damage[14][16][19][20][21].

  • Mitochondrial Respiration: C15:0 has been shown to repair mitochondrial function and increase ATP production[11][20].

  • Cell Membrane Integrity: As a stable saturated fatty acid, C15:0 incorporates into cellular membranes, making them more resilient to lipid peroxidation and a form of iron-dependent cell death called ferroptosis[4][6][19][21][22]. This structural role contributes to overall cellular stability and longevity.

Endocannabinoid System Modulation

Recent research has unveiled a novel aspect of C15:0's mechanism of action involving the endocannabinoid system. Its metabolite, pentadecanoylcarnitine (PDC), acts as a full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2)[20][23]. This finding suggests that some of the beneficial effects of C15:0 on mood, pain, and inflammation may be mediated through the endocannabinoid system.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from pivotal in vitro and in vivo studies, as well as a human clinical trial, demonstrating the effects of this compound on various cardiometabolic parameters.

Table 1: In Vitro Efficacy of this compound
AssayCell LineC15:0 ConcentrationKey FindingReference
Glucose Uptake C2C12 myotubes20 µM35.1% increase in glucose uptake[10][22][23][24][25]
40 µM43.8% increase in glucose uptake[10][22][23][24][25]
Mitochondrial ROS Production HepG220 µMDose-dependent reduction in mitochondrial ROS
PPAR Activation Cell-based assaysDose-dependentSignificant activation of PPARα and PPARδ
AMPK Activation C2C12 myotubesDose-dependentIncreased phosphorylation of AMPK[5][24]
Endocannabinoid Activity (PDC) cAMP modulation assayEC50 = 3.7 µM (CB1)Full agonist activity[4][20]
EC50 = 3.2 µM (CB2)[4][20]
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelDietDurationKey FindingsReference
High-Fat Diet-Induced Obese Mice 45% or 60% kcal from fat12 weeksLowered glucose, cholesterol, and pro-inflammatory cytokines (MCP-1)[1][9]
NASH Rabbit Model High-fat + 2% cholesterol8-12 weeksReduced liver inflammation and fibrosis[5][24]
Methionine- and Choline-Deficient (MCD) NASH Mouse Model MCD dietUp to 5 weeksReduced AST levels and hepatic infiltration of macrophages[7][9][14][15]
Table 3: Human Clinical Trial Data for this compound
Study PopulationDosageDurationKey FindingsReference
Obese Participants (mean BMI 33.4 kg/m ²) 200 mg/day12 weeks1.88 µg/mL greater mean increase in circulating C15:0 vs. placebo. In a subset with >5 µg/mL increase, significant decrease in ALT and AST.

Detailed Experimental Protocols

In Vitro Assays

This commercially available platform provides a broad assessment of a compound's biological activities across 12 primary human cell co-culture systems that model various disease states. A total of 148 clinically relevant biomarkers are measured.

  • Cell Systems: The panel includes systems modeling vascular inflammation (3C, 4H), immune responses (LPS, SAg, BT), lung inflammation (BF4T, BE3C), cardiovascular disease (CASM3C), wound healing (HDF3CGF), skin inflammation (KF3CT), fibrosis (MyoF), and macrophage activation (lMphg)[13].

  • Methodology: Human primary cells are cultured and stimulated to mimic disease states. Test compounds (e.g., C15:0) are added at various concentrations. After incubation, biomarker levels in cell lysates and supernatants are quantified using HTRF®, bead-based multiplex immunoassays, or ELISA. Cytotoxicity is assessed using SRB or alamarBlue® assays[4].

  • Data Analysis: Biomarker changes relative to vehicle controls are analyzed to generate a biological activity profile.

dot graph BioMAP_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

Primary_Cells [label="Human Primary Cell\nCo-culture Systems (12)", fillcolor="#F1F3F4"]; Stimulation [label="Disease-relevant Stimulation", fillcolor="#F1F3F4"]; Compound [label="Add this compound (C15:0)", fillcolor="#FBBC05"]; Incubation [label="Incubation", fillcolor="#F1F3F4"]; Biomarker_Measurement [label="Measure 148 Biomarkers\n(HTRF, ELISA, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Generate Biological\nActivity Profile", fillcolor="#34A853", fontcolor="#FFFFFF"];

Primary_Cells -> Stimulation; Stimulation -> Compound; Compound -> Incubation; Incubation -> Biomarker_Measurement; Biomarker_Measurement -> Data_Analysis; } Caption: Workflow for the BioMAP Diversity PLUS Panel.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ TR-FRET Coactivator Assay, are commonly used to assess PPAR activation.

  • Principle: The assay measures the recruitment of a fluorescently labeled coactivator peptide to the ligand-binding domain (LBD) of a PPAR protein (e.g., PPARα or PPARδ) upon ligand binding.

  • Protocol:

    • Incubate the GST-tagged PPAR-LBD with the test compound (C15:0).

    • Add a mixture of a terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide.

    • After incubation, measure the TR-FRET signal (emission ratio of 520 nm/495 nm). An increased signal indicates coactivator recruitment and receptor activation.

    • Generate a dose-response curve to determine the EC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) kits are widely used to quantify the phosphorylation of AMPK at Threonine 172 (Thr172), a key marker of its activation.

  • Principle: A sandwich ELISA format is typically used.

  • Protocol:

    • Cell lysates are added to microwells pre-coated with an antibody that captures total AMPKα.

    • After washing, a detection antibody specific for AMPKα phosphorylated at Thr172 is added.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is then used to bind to the detection antibody.

    • A substrate solution (e.g., TMB) is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of phosphorylated AMPKα.

In Vivo Models
  • Animal Strain: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.

  • Diet: Mice are fed a high-fat diet, typically containing 45% or 60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

  • Treatment: this compound is administered orally, mixed in the diet or via gavage.

  • Outcome Measures:

    • Metabolic parameters: Blood glucose, insulin, total cholesterol, and triglycerides are measured.

    • Inflammatory markers: Levels of pro-inflammatory cytokines (e.g., IL-6, MCP-1, TNF-α) in serum or tissues are quantified by ELISA or multiplex assays.

    • Body composition: Body weight and fat mass are monitored.

  • Diet: An MCD diet, which is deficient in methionine and choline but high in sucrose and fat, is used to induce non-alcoholic steatohepatitis (NASH).

  • Duration: The diet is typically administered for 3-8 weeks to induce hepatic steatosis, inflammation, and fibrosis.

  • Treatment: C15:0 is supplemented in the diet.

  • Outcome Measures:

    • Liver histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Fibrosis is evaluated using Sirius Red or Masson's trichrome staining.

    • Biochemical markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.

Conclusion

This compound demonstrates a remarkable and multifaceted mechanism of action that favorably impacts cardiometabolic health. Its ability to activate key metabolic regulators like PPARs and AMPK, coupled with its potent anti-inflammatory effects and its role in maintaining mitochondrial function and cellular integrity, positions it as a promising therapeutic and nutraceutical agent. The convergence of these mechanisms provides a strong rationale for its observed benefits in improving lipid profiles, enhancing insulin sensitivity, and reducing inflammation. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the prevention and management of cardiometabolic diseases. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies on this intriguing odd-chain fatty acid.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a bioactive molecule with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of C15:0's mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The guide also visualizes the complex signaling pathways and experimental workflows involved in C15:0 research, offering a valuable resource for scientists and drug development professionals exploring its therapeutic potential.

Introduction

Chronic inflammation is a key driver of numerous diseases, including cardiovascular disease, type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and inflammatory bowel disease (IBD). This compound (C15:0), found in dairy fat, some fish, and plants, has garnered increasing attention for its potential to mitigate inflammation.[1][2] Epidemiological studies have linked higher circulating levels of C15:0 with a reduced risk of these chronic inflammatory conditions.[3] This guide delves into the molecular mechanisms underpinning the anti-inflammatory effects of C15:0, presenting the scientific evidence and methodologies for its investigation.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, modulating several key signaling pathways involved in the inflammatory response.

2.1. Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

C15:0 acts as a dual agonist of PPAR-α and PPAR-δ, nuclear receptors that play a critical role in regulating lipid metabolism and inflammation.[4][5] Activation of PPAR-α and PPAR-δ leads to the transcriptional repression of pro-inflammatory genes.

2.2. Activation of AMP-Activated Protein Kinase (AMPK)

C15:0 activates AMPK, a central regulator of cellular energy homeostasis.[4][6] Activated AMPK can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.

2.3. Inhibition of Pro-inflammatory Signaling Pathways

C15:0 has been shown to inhibit several key pro-inflammatory signaling pathways:

  • NF-κB Signaling: By activating AMPK, C15:0 can lead to the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.

  • JAK-STAT Signaling: C15:0 has been shown to inhibit the JAK-STAT pathway, which is crucial for the signaling of many pro-inflammatory cytokines.[4][7]

  • mTOR Signaling: C15:0 can inhibit the mTOR pathway, which is involved in cell growth, proliferation, and inflammation.[4]

2.4. Inhibition of Histone Deacetylase 6 (HDAC6)

C15:0 is an inhibitor of HDAC6, an enzyme that has been implicated in inflammatory responses.[8][9] By inhibiting HDAC6, C15:0 can modulate the expression of inflammatory genes.

The following diagram illustrates the key signaling pathways modulated by this compound.

Key Signaling Pathways Modulated by this compound (C15:0) cluster_activation Activation cluster_inhibition Inhibition C15_0 This compound (C15:0) PPARs PPAR-α/δ C15_0->PPARs AMPK AMPK C15_0->AMPK mTOR mTOR C15_0->mTOR JAK_STAT JAK-STAT C15_0->JAK_STAT HDAC6 HDAC6 C15_0->HDAC6 Inflammation Inflammation (e.g., TNF-α, IL-6, MCP-1) PPARs->Inflammation Reduces NF_kB NF-κB AMPK->NF_kB Inhibits mTOR->Inflammation Promotes JAK_STAT->Inflammation Promotes HDAC6->Inflammation Promotes NF_kB->Inflammation Promotes

Key signaling pathways modulated by C15:0.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models.

3.1. In Vitro Studies: BioMAP Diversity PLUS Panel

The BioMAP Diversity PLUS panel, which consists of 12 human primary cell-based systems, has been used to profile the bioactivity of C15:0. These systems model a range of biological processes, including inflammation.[10][11][12]

Table 1: Summary of BioMAP Diversity PLUS Panel Systems

System IDSystem NameCell TypesModeled Biology
3CTh1 VascularHuman Umbilical Vein Endothelial Cells (HUVEC) + IL-1β, TNFα, IFNγTh1 vascular inflammation
4HTh2 VascularHUVEC + IL-4, histamineTh2 vascular inflammation
LPSMonocyte ActivationPeripheral Blood Mononuclear Cells (PBMC) + HUVEC + LPSMonocyte activation and Th1 inflammation
SAgT Cell ActivationPBMC + HUVEC + TCR ligandsT cell activation
BTB and T Cell AutoimmunityCD19+ B cells + PBMC + α-IgM, TCR ligandsT cell-dependent B cell activation
BF4TLung DiseaseBronchial Epithelial Cells + Dermal Fibroblasts + TNFα, IL-4Th2 lung inflammation
BE3CLung InflammationBronchial Epithelial Cells + IL-1β, TNFα, IFNγTh1 lung inflammation
CASM3CCardiovascular DiseaseCoronary Artery Smooth Muscle Cells + IL-1β, TNFα, IFNγVascular inflammation
HDF3CGFWound HealingDermal Fibroblasts + IL-1β, TNFα, IFNγ, EGF, bFGF, PDGF-BBWound healing and fibrosis
KF3CTPsoriasis/DermatitisKeratinocytes + Dermal Fibroblasts + IL-1β, TNFα, IFNγ, TGFβCutaneous inflammation
MyoFFibrosisLung Myofibroblasts + TNFα, TGFβFibrosis
lMphgMacrophage ActivationHUVEC + M1 Macrophages + ZymosanMacrophage activation

Source:[10][13][14]

In these systems, C15:0 demonstrated broad anti-inflammatory activities at concentrations ranging from 1.9 to 50 µM.[3]

Table 2: Quantitative Anti-inflammatory Effects of C15:0 in BioMAP Systems

BiomarkerSystem(s)EffectConcentration Range (µM)
MCP-13C, LPS, SAg1.9 - 50
VCAM-1Multiple1.9 - 50
IL-1αMultiple1.9 - 50
IL-6BT1.9 - 50
TNF-αBT1.9 - 50
Eotaxin-3Multiple1.9 - 50
IP-10Multiple1.9 - 50
MIGMultiple1.9 - 50
I-TACMultiple1.9 - 50
IL-8MyoF, CASM3C1.9 - 50
CD40SAg, BT1.9 - 50
sIgGBT1.9 - 50
HLA-DR3C, SAg1.9 - 50
CD38SAg1.9 - 50
CD69SAg1.9 - 50
sIL-17FBT1.9 - 50

Source:[3][15]

3.2. In Vivo Studies

Animal models have provided further evidence of the anti-inflammatory effects of C15:0.

Table 3: Quantitative Anti-inflammatory Effects of C15:0 in Animal Models

Animal ModelConditionC15:0 DosageKey FindingsReference
SAMP1/YitFc MiceInflammatory Bowel Disease (IBD)26 or 52 µ g/mouse/day Reduced severity of ileitis (p < 0.0043) and colitis, reduced intestinal permeability (p < 0.0006)[8][9][16]
C57BL/6J MiceHigh-Fat Diet-Induced Obesity5 mg/kg/day (oral)Lower circulating levels of MCP-1 and IL-6[2]
Mouse ModelNonalcoholic Steatohepatitis (NASH)Methionine- and choline-deficient (MCD) diet supplemented with C15:0Reduced AST levels and hepatic infiltration of ceroid-laden macrophages[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

4.1. In Vitro LPS-Induced Inflammation Model

This protocol describes the induction of inflammation in a macrophage-like cell line using lipopolysaccharide (LPS).

Workflow for in vitro LPS-induced inflammation assay.

Protocol Details:

  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

  • Pre-treatment: Replace the medium with fresh RPMI-1640 containing various concentrations of C15:0 (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS from Escherichia coli O111:B4 to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 4 to 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis. Lyse the cells for western blot analysis of signaling proteins.

  • Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

4.2. In Vivo SAMP1/YitFc Mouse Model of IBD

This protocol outlines the use of the SAMP1/YitFc mouse model to evaluate the anti-inflammatory effects of C15:0 in IBD.

Experimental Workflow for IBD Mouse Model start Start mice Acquire SAMP1/YitFc mice (14-24 weeks old) start->mice groups Randomly assign mice to treatment groups: - Control (vehicle) - C15:0 (26 µg/day) - C15:0 (52 µg/day) mice->groups treatment Administer C15:0 or vehicle daily via oral gavage groups->treatment induce Induce colitis with DSS (dextran sulfate sodium) in drinking water (optional) treatment->induce monitor Monitor body weight, stool consistency, and rectal bleeding induce->monitor collect Collect colon tissue and blood samples at the end of the study monitor->collect analyze Analyze for histological scoring of inflammation, myeloperoxidase (MPO) activity, and cytokine levels collect->analyze end End analyze->end Western Blot Workflow for p-AMPK Detection start Start culture Culture and differentiate C2C12 myotubes start->culture treat Treat cells with C15:0 (e.g., 20, 40 µM) for various time points culture->treat lyse Lyse cells and quantify protein concentration treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane with 5% non-fat milk or BSA transfer->block primary_ab Incubate with primary antibodies (anti-p-AMPK and anti-AMPK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect chemiluminescence and quantify band intensity secondary_ab->detect end End detect->end

References

Whitepaper: The Impact of Pentadecanoic Acid on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is emerging as a bioactive molecule with significant implications for cellular health, particularly mitochondrial function. Historically considered of minor physiological importance, recent evidence demonstrates its role in modulating key cellular pathways that govern mitochondrial bioenergetics, oxidative stress, and overall homeostasis. This technical guide provides a comprehensive overview of the metabolism of this compound, its molecular mechanisms of action on mitochondria, and its influence on critical signaling pathways. We present a synthesis of current quantitative data, detail relevant experimental methodologies for investigating its effects, and visualize the underlying biological processes. This document serves as a resource for researchers and drug development professionals exploring C15:0 as a potential therapeutic agent for metabolic and age-related diseases linked to mitochondrial dysfunction.

Introduction

Mitochondria are central to cellular metabolism, serving as the primary sites of ATP synthesis, and playing critical roles in signaling, biosynthesis, and apoptosis. Mitochondrial dysfunction is a hallmark of numerous pathologies, including metabolic syndrome, neurodegenerative diseases, and cardiovascular disease[1][2]. Consequently, strategies to preserve or enhance mitochondrial function are of great therapeutic interest.

This compound (C15:0) is an odd-chain saturated fatty acid found in dairy fat, ruminant meat, and some plants[3][4]. Unlike even-chain fatty acids, the metabolism of C15:0 yields unique products that directly influence mitochondrial processes[5]. A growing body of research suggests that higher circulating levels of C15:0 are associated with a reduced risk of chronic diseases such as type 2 diabetes and cardiovascular disease[3][6][7]. Experimental studies have begun to uncover the pleiotropic mechanisms underlying these benefits, showing that C15:0 can directly repair mitochondrial function, reduce oxidative stress, and activate key metabolic signaling pathways[3][5][6].

Metabolic Fate of this compound

The primary distinction of odd-chain fatty acids lies in their beta-oxidation pathway. While even-chain fatty acids are catabolized entirely to acetyl-CoA, the final round of beta-oxidation of this compound produces one molecule of propionyl-CoA and six molecules of acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA.

Succinyl-CoA is a key intermediate of the tricarboxylic acid (TCA) cycle. By feeding into the TCA cycle, the metabolism of C15:0 is anaplerotic, replenishing cycle intermediates and enhancing its capacity. This process can directly support mitochondrial respiration, particularly at Complex II (succinate dehydrogenase) of the electron transport chain[5][6][8][9].

Pentadecanoic_Acid_Metabolism cluster_Mitochondrion Mitochondrial Matrix C15 This compound (C15:0) BetaOx β-Oxidation C15->BetaOx AcetylCoA Acetyl-CoA (x6) BetaOx->AcetylCoA Cycles 1-6 PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Final Cycle TCA TCA Cycle AcetylCoA->TCA Carboxylation Carboxylation PropionylCoA->Carboxylation MethylmalonylCoA Methylmalonyl-CoA Carboxylation->MethylmalonylCoA Isomerization Isomerization MethylmalonylCoA->Isomerization SuccinylCoA Succinyl-CoA Isomerization->SuccinylCoA SuccinylCoA->TCA Anaplerosis

Caption: Metabolic pathway of this compound (C15:0) in the mitochondrion.

Core Mechanisms of Action on Mitochondria

This compound exerts its influence on mitochondria through several interconnected mechanisms.

  • Enhanced Electron Transport Chain (ETC) Function: C15:0 augments succinate-driven respiration at Complex II of the ETC, a direct consequence of its metabolism to succinyl-CoA[5][6][8][9]. This can lead to more efficient electron flow and energy production.

  • Increased ATP Production: Studies have demonstrated a significant increase in cellular ATP levels following C15:0 treatment, indicating a substantial boost in mitochondrial energy output[10][11].

  • Reduction of Reactive Oxygen Species (ROS): C15:0 has been shown to cause a dose-dependent reduction in mitochondrial ROS production[12]. The optimal concentration for this effect has been identified as approximately 20 µM[6][8][9]. This antioxidant-like property is crucial for mitigating oxidative stress, a key driver of cellular damage in metabolic diseases[12].

  • Preservation of Mitochondrial Membrane Potential (MMP): By limiting ROS and supporting efficient ETC function, C15:0 helps preserve the mitochondrial membrane potential, a critical indicator of mitochondrial health and integrity[5].

Key Signaling Pathways Modulated by this compound

C15:0 acts as a signaling molecule, modulating pathways that are central to metabolism, inflammation, and longevity.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: C15:0 is a dual partial agonist for PPARα and PPARδ[3][5][12].

    • PPARα: Primarily expressed in tissues with high fatty acid oxidation rates like the liver and heart, its activation by C15:0 enhances the transcription of genes involved in fatty acid catabolism and transport[12][13].

    • PPARδ: Ubiquitously expressed, its activation is also linked to increased fatty acid oxidation and improved energy homeostasis[12][14].

  • AMPK/mTOR Pathway Regulation: C15:0 activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[3][5][6]. Activated AMPK, in turn, inhibits the mechanistic target of rapamycin (mTOR), a key promoter of cell growth and proliferation[5][6]. This signaling cascade is a core component of the human longevity pathway and promotes mitochondrial biogenesis and function.

Caption: Key signaling pathways modulated by this compound (C15:0).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and mitochondrial parameters as reported in the literature.

Table 1: Effects of C15:0 on Mitochondrial and Cellular Function

Parameter Reported Effect Concentration Source(s)
Mitochondrial Function 45% improvement Not specified [10][11][15]
ATP Production Up to 350% increase Not specified [10][11]
Mitochondrial ROS Dose-dependent reduction 10-200 µM [6][8][12]
Optimal ROS Reduction Peak effect observed 20 µM [6][8][9]
Cellular Stability 80% improvement Not specified [10]

| Biomarker Modulation | Significant changes in 36 biomarkers | 17 µM |[5] |

Table 2: Investigated Concentrations of C15:0 in Cell-Based Assays

Study Context Concentrations Tested (µM) Source(s)
BioMAP Phenotyping 1.9, 5.6, 17, 50 [6][8]

| Mitochondrial Repair Activities | 10, 20, 50, 100, 200 |[6][8][9] |

Experimental Protocols

Assessing the impact of C15:0 on mitochondrial function requires a suite of specialized assays. The following sections detail standard methodologies.

General Experimental Workflow

A typical investigation involves cell culture, treatment with this compound, and subsequent analysis using various mitochondrial function assays.

Experimental_Workflow cluster_assays Mitochondrial Function Assays start Start: Cell Culture (e.g., HepG2, Primary Neurons) treatment Treatment with C15:0 (Varying Concentrations & Durations) start->treatment control Vehicle Control Treatment start->control harvest Cell Harvesting / Preparation treatment->harvest control->harvest ocr Oxygen Consumption Rate (OCR) Measurement harvest->ocr ros Mitochondrial ROS (e.g., MitoSOX Assay) harvest->ros atp ATP Level Quantification (e.g., Luciferase Assay) harvest->atp mmp Mitochondrial Membrane Potential (e.g., JC-1 Assay) harvest->mmp data Data Analysis & Interpretation ocr->data ros->data atp->data mmp->data

Caption: General experimental workflow for assessing C15:0's mitochondrial effects.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

This technique provides a real-time assessment of mitochondrial health by measuring the rate at which cells consume oxygen. Extracellular flux analyzers are commonly used.[2][16][17]

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., HepG2) in a specialized microplate and allow them to adhere.

  • C15:0 Treatment: Treat cells with the desired concentrations of C15:0 for a specified duration (e.g., 24 hours).

  • Assay Preparation: Replace the culture medium with a specialized assay medium and incubate the cells in a CO₂-free environment at 37°C.

  • Sequential Inhibitor Injection: A series of mitochondrial inhibitors are injected sequentially to measure different parameters of respiration:

    • Basal Respiration: The baseline OCR is measured.

    • ATP-Linked Respiration: Oligomycin (an ATP synthase inhibitor) is injected. The resulting decrease in OCR corresponds to the respiration used for ATP production.

    • Maximal Respiration: FCCP (a protonophore that uncouples the proton gradient) is injected to induce the maximum OCR the cell can achieve.

    • Non-Mitochondrial Respiration: Rotenone/Antimycin A (Complex I and III inhibitors) are injected to shut down all mitochondrial respiration, revealing the oxygen consumption from other cellular processes.

  • Data Analysis: Calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity from the OCR profile.

Assessment of Mitochondrial ROS Production

Fluorescent probes are used to detect the levels of mitochondrial superoxide. The MitoSOX Red assay is a common method[12].

Protocol Outline:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and treat with C15:0 as described above.

  • Probe Loading: Remove the treatment medium and incubate the cells with a solution containing a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red) in a dark environment at 37°C.

  • Washing: Gently wash the cells with a warm buffer to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The intensity is directly proportional to the amount of mitochondrial ROS.

Determination of ATP Levels

The total cellular ATP content can be quantified as an indicator of overall energy metabolism[16][17]. Luciferase-based assays are highly sensitive.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells and treat with C15:0.

  • Cell Lysis: Lyse the cells using a buffer that preserves ATP.

  • Luciferase Reaction: Add the cell lysate to a reaction solution containing luciferin and luciferase. The enzyme catalyzes the oxidation of luciferin in an ATP-dependent reaction that produces light.

  • Luminescence Measurement: Measure the light output (luminescence) using a luminometer. The signal is proportional to the ATP concentration in the sample.

  • Standardization: Normalize the results to the total protein content of the cell lysate.

Measurement of Mitochondrial Membrane Potential (MMP)

The MMP is a key indicator of mitochondrial health. It can be assessed using potentiometric fluorescent dyes like JC-1[16].

Protocol Outline:

  • Cell Culture and Treatment: Grow and treat cells with C15:0.

  • Probe Loading: Incubate the cells with the JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. The ratio of red to green fluorescence provides a quantitative measure of the mitochondrial membrane potential, allowing for comparison between control and treated cells.

Conclusion and Future Directions

This compound (C15:0) demonstrates significant potential as a modulator of mitochondrial function. Its unique metabolism provides anaplerotic support to the TCA cycle, while its signaling activities through PPARs and the AMPK/mTOR pathway orchestrate a pro-energetic and protective cellular response. The quantitative data consistently point towards enhanced ATP production, reduced oxidative stress, and overall improvement in mitochondrial health.

For drug development professionals, C15:0 represents a compelling lead compound. Its pleiotropic effects suggest potential applications in a wide range of mitochondrial-associated diseases. Future research should focus on:

  • Clinical Trials: Rigorous clinical studies are needed to validate the preclinical findings and establish optimal dosing and long-term safety in human populations.

  • Synergistic Effects: Investigating the potential for C15:0 to act synergistically with other compounds that target mitochondrial health or related metabolic pathways.

  • Tissue-Specific Effects: Elucidating the specific impacts of C15:0 on mitochondrial function in different tissues, such as the brain, heart, and liver, to better target specific diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of Pentadecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid found in trace amounts in dairy fat and some plant and fish oils. Its presence and concentration in biological samples are of growing interest due to its potential role as a biomarker for dietary fat intake and its involvement in various metabolic processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids like this compound.[1] Due to the low volatility of fatty acids, a derivatization step is essential to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters, which improves their chromatographic behavior for GC analysis.[1][2][3] This document provides detailed protocols for the extraction, derivatization, and subsequent quantitative analysis of this compound from biological matrices using GC-MS.

Experimental Protocols

Lipid Extraction from Biological Samples (General Protocol)

This protocol describes a general method for total lipid extraction from matrices like plasma, serum, or tissue, often based on the principles of the Folch or Bligh-Dyer methods.[4][5] The use of an internal standard, such as a deuterated version of the analyte (e.g., this compound-d3), is crucial for accurate quantification as it compensates for analyte loss during sample preparation and analysis.[4][6]

Materials:

  • Biological sample (e.g., 10-200 µL plasma, homogenized tissue)[4][6]

  • Phosphate-Buffered Saline (PBS)

  • Internal Standard (IS) solution (e.g., this compound-d3)[6][7]

  • Methanol (MeOH)

  • Chloroform or Dichloromethane[4]

  • 0.9% NaCl or Saturated NaCl (brine) solution[3]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Transfer the sample (e.g., 50 µL of plasma) to a glass centrifuge tube.[4]

  • Add a known amount of the internal standard (e.g., 100 µL of this compound-d3 solution).[6][7]

  • Add solvents to create a biphasic system. For example, add 2 mL of a chloroform:methanol (1:1 v/v) mixture, followed by 1 mL of chloroform and 1 mL of brine.[3]

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and lipid extraction.[1]

  • Centrifuge the sample at approximately 3000 rpm for 5-10 minutes to achieve phase separation.[1][4]

  • Carefully collect the lower organic layer (chloroform/dichloromethane), which contains the lipids, using a glass pipette and transfer it to a clean glass tube.[3][4]

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Derivatization Protocols

Derivatization is required to increase the volatility of this compound for GC analysis.[3] The two most common methods are esterification to form FAMEs and silylation to form TMS-esters.

Protocol 2A: Acid-Catalyzed Methylation (FAMEs Synthesis)

This is a widely used method for preparing fatty acid methyl esters (FAMEs).[2] Boron trifluoride (BF₃) in methanol is a common and effective reagent.[8][9]

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride in Methanol (BF₃-Methanol)[8]

  • Toluene or Hexane[9]

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of toluene and 2 mL of 0.5 M sodium methoxide (CH₃ONa) in methanol.[9]

  • Alternatively, for a simpler approach, add 1-2 mL of 14% BF₃-Methanol directly to the dried extract.[8][9]

  • Seal the tube tightly and heat at 60-90°C for 30-60 minutes.[8][9]

  • Cool the tube to room temperature.

  • Add 1-2 mL of water or saturated NaCl solution to stop the reaction.[8]

  • Add 2-3 mL of hexane to extract the FAMEs. Vortex vigorously for 2 minutes.[8]

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Transfer the upper layer to a clean GC vial for analysis.

Protocol 2B: Silylation (TMS-Ester Synthesis)

Silylation converts the carboxylic acid group to a trimethylsilyl (TMS) ester. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[1][3][8]

Materials:

  • Dried lipid extract

  • BSTFA with 1% TMCS[1]

  • Pyridine or another suitable solvent (e.g., acetonitrile)[3]

  • Heating block

  • GC vials

Procedure:

  • Ensure the lipid extract is completely dry, as moisture will deactivate the silylating reagent.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[1][3]

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[1][8]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

The following are typical instrument parameters. These should be optimized based on the specific instrument, column, and derivatives being analyzed.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).[1][3]

GC Parameters:

  • Capillary Column: A non-polar or mid-polar column is typically used. A common choice is a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[1][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]

  • Injector Temperature: 250-280°C.[1]

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless injection is preferred for trace analysis to maximize sensitivity.[1][4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

    • Ramp 2: Increase to 300°C at a rate of 20°C/min.

    • Hold at 300°C for 5 minutes.[1]

MS Parameters:

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Ionization Energy: 70 eV (for Electron Ionization - EI).[1]

  • Scan Mode:

    • Full Scan: For initial method development and qualitative identification, scan a mass range of m/z 50-550.[1]

    • Selected Ion Monitoring (SIM): For high-sensitivity quantitative analysis, monitor specific characteristic ions of the this compound derivative.[1][5][6]

Data Presentation

Quantitative data for the GC-MS analysis of this compound derivatives are summarized below. Retention times are approximate and will vary depending on the specific chromatographic system and method.

AnalyteDerivativeRetention Time (Approx.)Monitored Ions (m/z) in SIM ModeIon Type
This compoundMethyl Ester (FAME)~21.0 min[10]256, 213, 87, 74[10]Molecular Ion [M]⁺, Fragments
This compoundTMS-EsterVaries314, 299, 129, 73Molecular Ion [M]⁺, Fragments
This compound-d3 (IS)Methyl Ester (FAME)~6.0 min[6]244[6][M-15]⁺ Fragment

Note: The retention time of ~6.0 min for the deuterated standard from source appears inconsistent with the ~21.0 min from source for the non-deuterated FAME. This highlights that retention times are highly method-dependent. In a given analysis, the deuterated standard will elute at a nearly identical time to its non-deuterated counterpart.

Mandatory Visualization

Experimental Workflow

G Sample Biological Sample (Plasma, Tissue, etc.) IS_add Add Internal Standard (e.g., C15:0-d3) Sample->IS_add Extraction Lipid Extraction (e.g., Folch Method) IS_add->Extraction Drydown1 Evaporate Solvent (Under Nitrogen) Extraction->Drydown1 Deriv Add Reagent (e.g., BF3-Methanol or BSTFA) Drydown1->Deriv Heat Heat at 60-90°C Deriv->Heat Extract_FAME Extract Derivative Heat->Extract_FAME Inject Inject 1µL into GC-MS Extract_FAME->Inject Separate Chromatographic Separation (e.g., DB-5ms column) Inject->Separate Detect Mass Spectrometry Detection (Scan or SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (vs. Internal Standard) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Metabolic Context of this compound

G cluster_storage Lipid Synthesis & Storage cluster_metabolism Catabolism Diet Dietary Intake (e.g., Dairy Fat) C15_Pool Free this compound (C15:0 Pool) Diet->C15_Pool Absorption Activation Activation to Pentadecanoyl-CoA C15_Pool->Activation TGs Triglycerides (TGs) Activation->TGs Esterification PLs Phospholipids (PLs) Activation->PLs Incorporation into Membranes BetaOx β-Oxidation Activation->BetaOx PropionylCoA Propionyl-CoA (Enters TCA Cycle) BetaOx->PropionylCoA Final Product (Odd-Chain FA)

Caption: Simplified metabolic pathways involving this compound (C15:0).

References

Application Notes and Protocols for the Quantification of Pentadecanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid found in trace amounts in dairy products and some fish.[1] Emerging research has linked circulating levels of this compound to various health outcomes, sparking interest in its precise and accurate quantification in human plasma. These application notes provide detailed protocols for the quantification of this compound in human plasma samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of this compound in plasma typically involves three key steps: extraction of total fatty acids from the plasma matrix, derivatization to increase volatility and improve chromatographic separation (primarily for GC-MS), and finally, instrumental analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for fatty acid analysis. It offers high chromatographic resolution and is often considered the gold standard.[2] Fatty acids are not volatile enough for direct GC analysis and therefore require a derivatization step to convert them into fatty acid methyl esters (FAMEs) or other volatile esters.[3][4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity as it can often measure fatty acids directly without the need for derivatization, thus simplifying sample preparation.[6] It offers high sensitivity and specificity.[7][8]

Quantitative Data Summary

The concentration of this compound in human plasma can vary depending on factors such as diet, age, and health status.[9] The following tables summarize representative quantitative data from scientific literature.

Table 1: Concentration of Free this compound in Human Plasma

AnalyteMean Concentration (μmol/L)Relative Standard Error (%)Distribution (%)Recovery (%)Analytical Method
This compound (15:0)0.6530.60.394GC-MS[10][11]

Table 2: Baseline Plasma this compound Concentrations in a Clinical Study

GroupBaseline Plasma C15:0 (μg/mL)
Placebo4.33 ± 1.34
Treatment4.23 ± 1.28

Data from a randomized controlled trial in young adults with overweight and obesity.[12]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol details the extraction of total fatty acids from plasma, their derivatization to FAMEs, and subsequent analysis by GC-MS.

1. Materials and Reagents

  • Human plasma (collected in EDTA tubes)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound (e.g., C15:0-d3)[9][13]

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Hexane, HPLC grade

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14%)[3][4]

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Conical glass centrifuge tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., Rt-2560)[14]

2. Sample Preparation and Lipid Extraction

  • Thaw frozen plasma samples on ice.

  • Pipette 1 mL of plasma into a glass centrifuge tube.

  • Add a known amount of internal standard (e.g., 10-100 µg heptadecanoic acid in chloroform).[9]

  • Add 2 mL of methanol and 3.9 mL of chloroform.[9]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.[9]

  • Carefully transfer the lower chloroform layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of BF3-methanol solution.[4]

  • Tightly cap the tube and heat at 60°C for 10 minutes.[4]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.[4]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Injector Temperature: 250°C[14]

  • Column: Rt-2560 (100 m, 0.25 mm ID, 0.20 µm film thickness) or equivalent[14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.02 mL/min)[14]

  • Oven Temperature Program: An appropriate temperature gradient to separate the FAMEs.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted quantification.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol describes a method for the quantification of free this compound in plasma without derivatization.

1. Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)[6]

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., C15:0-d3) is recommended.[13]

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 295 µL of acetonitrile containing 1% formic acid.[6]

  • Add 5 µL of the internal standard solution.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to precipitate proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3 µm)[15]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate[6][15]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid[6][15]

  • Flow Rate: 0.45 mL/min[15]

  • Gradient: A suitable gradient to achieve separation of this compound from other plasma components.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6]

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (Chloroform/Methanol) add_is->extraction dry_down Evaporate to Dryness extraction->dry_down add_bf3 Add BF3-Methanol dry_down->add_bf3 heat Heat at 60°C add_bf3->heat extract_fames Extract FAMEs with Hexane heat->extract_fames dry_fames Dry with Sodium Sulfate extract_fames->dry_fames gcms GC-MS Analysis dry_fames->gcms data Data Acquisition and Quantification gcms->data

GC-MS Experimental Workflow

experimental_workflow_lcms cluster_sample_prep_lcms Sample Preparation cluster_analysis_lcms Analysis plasma_lcms Human Plasma Sample add_is_lcms Add Internal Standard plasma_lcms->add_is_lcms protein_precip Protein Precipitation (Acetonitrile) add_is_lcms->protein_precip centrifuge_lcms Centrifuge protein_precip->centrifuge_lcms supernatant Collect Supernatant centrifuge_lcms->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_lcms Data Acquisition and Quantification lcms->data_lcms

LC-MS/MS Experimental Workflow

signaling_pathway cluster_intake Dietary Intake cluster_plasma Plasma cluster_cellular Cellular Effects dairy Dairy Products c15 This compound (C15:0) dairy->c15 Absorption membrane Incorporation into Cell Membranes c15->membrane metabolism Metabolic Signaling (e.g., Insulin Sensitivity) c15->metabolism

This compound Logical Relationship

References

Application Notes & Protocols: Extraction and Analysis of Pentadecanoic Acid from Ruminant Fat

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in ruminant fat and dairy products.[1][2][3] Emerging research has highlighted its potential as a bioactive compound with broad relevance to human health, including cardiometabolic, immune, and liver health.[4][5] Studies have demonstrated that C15:0 engages with key cellular pathways, including activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR), pathways central to cellular metabolism and longevity.[4][6] Its pleiotropic effects also include the activation of peroxisome proliferator-activated receptors (PPAR-α/δ) and the inhibition of Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling.[7][8][9]

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of this compound from ruminant fat sources for research purposes.

Data Presentation: this compound Content in Ruminant Sources

The concentration of this compound varies depending on the source and the animal's diet. The following table summarizes typical C15:0 content found in common ruminant-derived fats.

Ruminant SourceFat TypeThis compound (C15:0) Content (% of total fatty acids)Reference
Cow's MilkMilk Fat / Butterfat1.05% - 1.2%[3][10]
Ruminant MeatMeat Fat~0.43%[10]
Grass-Fed BeefBeef Fat~0.38%[11]
Grain-Fed BeefBeef Fat~0.18%[11]
MuttonMutton FatPresent (quantitative value not specified)[12][13]

Experimental Workflow Overview

The overall process for isolating and analyzing this compound from ruminant adipose tissue involves several key stages: rendering the fat, liberating the fatty acids from triglycerides through saponification, converting them to fatty acid methyl esters (FAMEs) for analysis, purifying the C15:0 FAME, and finally, analytical confirmation.

G cluster_0 Step 1: Fat Preparation cluster_1 Step 2: Fatty Acid Liberation cluster_2 Step 3: Derivatization cluster_3 Step 4: Purification & Analysis RawFat Raw Ruminant Adipose Tissue (e.g., Beef Tallow, Mutton Fat) Rendering Fat Rendering (Heat Application) RawFat->Rendering Saponification Saponification (Alkaline Hydrolysis with KOH) Rendering->Saponification Acidification Acidification (HCl Addition) Saponification->Acidification FFA_Extraction Free Fatty Acid (FFA) Extraction (Hexane) Acidification->FFA_Extraction Esterification Methyl Esterification (FAMEs) (BF₃-Methanol or HCl-Methanol) FFA_Extraction->Esterification Purification Purification of C15:0-FAME (e.g., Preparative Chromatography) Esterification->Purification Analysis GC-FID / GC-MS Analysis Purification->Analysis

Workflow for C15:0 extraction from ruminant fat.

Experimental Protocols

Protocol 1: Fat Rendering from Adipose Tissue

This protocol describes the initial extraction of fat (tallow) from raw ruminant adipose tissue.

Materials:

  • Ruminant adipose tissue (e.g., beef suet)

  • Knife and cutting board

  • Large beaker or pot

  • Hot plate or water bath

  • Cheesecloth or fine-mesh sieve

  • Storage container

Methodology:

  • Preparation: Obtain fresh ruminant adipose tissue. Trim any non-fat tissue (meat, connective tissue). Cut the fat into small, uniform pieces (approx. 1-2 cm cubes) to increase surface area.

  • Heating: Place the fat pieces into a large beaker. Gently heat the fat on a hot plate set to low-medium heat or in a boiling water bath. The goal is to melt the fat slowly without burning the tissue solids (cracklings).

  • Rendering: Continue heating until the fat has completely melted and the solid pieces have become crispy and brown. This process can take 1-2 hours.

  • Filtration: Carefully pour the hot, liquid fat through several layers of cheesecloth or a fine-mesh sieve into a clean container to remove the solid cracklings.

  • Storage: Allow the rendered fat (tallow) to cool. For long-term storage, keep it in an airtight container at 4°C or -20°C to prevent oxidation.

Protocol 2: Saponification of Ruminant Fat

This protocol hydrolyzes the triglycerides in the rendered fat to yield glycerol and a mixture of fatty acid salts (soap).[14][15][16][17]

Materials:

  • Rendered ruminant fat (from Protocol 1)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Reflux condenser and round-bottom flask

  • Heating mantle

  • Hydrochloric acid (HCl), 6M

  • Hexane

  • Separatory funnel

Methodology:

  • Reaction Setup: Place 10 g of rendered ruminant fat into a 250 mL round-bottom flask.

  • Saponification Reagent: In a separate beaker, prepare the saponification reagent by dissolving 2 g of KOH in 40 mL of 95% ethanol with gentle warming.

  • Hydrolysis: Add the ethanolic KOH solution to the fat in the round-bottom flask. Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle for 1 hour. The solution should become clear, indicating the completion of saponification.[17]

  • Acidification: After cooling, transfer the mixture to a beaker and acidify it by slowly adding 6M HCl until the pH is ~1-2. This protonates the fatty acid salts to form free fatty acids (FFAs), which will be insoluble in the aqueous solution.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Add 50 mL of hexane, shake vigorously, and allow the layers to separate.

  • Collection: Collect the upper hexane layer, which contains the FFAs. Perform a second extraction of the aqueous layer with another 50 mL of hexane to ensure complete recovery.

  • Drying: Combine the hexane extracts and evaporate the solvent using a rotary evaporator to obtain the total free fatty acid mixture.

Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs)

For accurate analysis by Gas Chromatography (GC), the free fatty acids are converted to their more volatile methyl esters. An acid-catalyzed method is described below.[18][19]

Materials:

  • Free fatty acid mixture (from Protocol 2)

  • Boron trifluoride (BF₃) in methanol (14% w/v) OR 8% (w/v) HCl in methanol/water (85:15, v/v)[18][19]

  • Toluene

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Screw-cap glass tubes

Methodology:

  • Reaction: Place approximately 50 mg of the FFA mixture into a screw-cap glass tube.

  • Using HCl-Methanol: Add 0.2 mL toluene, 1.5 mL methanol, and 0.3 mL of 8% HCl solution.[18]

  • Heating: Tightly cap the tube and heat at 100°C for 1-1.5 hours or at 45°C overnight.[18]

  • Extraction: After cooling, add 1 mL of water and 2 mL of hexane to the tube. Vortex thoroughly and centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.

Protocol 4: Purification and Analysis of this compound FAME

This protocol outlines the general approach for purifying C15:0 FAME from the mixture and its subsequent analysis.

A. Purification (General Approach): The complex FAME mixture requires purification to isolate C15:0.

  • Preparative Thin-Layer Chromatography (TLC): The FAME mixture can be streaked onto a preparative TLC plate and developed using a non-polar solvent system (e.g., hexane:diethyl ether). The band corresponding to saturated FAMEs can be identified using standards, scraped from the plate, and the C15:0 FAME can be eluted with a solvent.[20]

  • Low-Temperature Crystallization: This technique can be used to separate saturated fatty acids from unsaturated ones. Dissolving the FAME mixture in a solvent like acetone and cooling it to a low temperature (e.g., -60°C) will cause the saturated FAMEs, including C15:0, to crystallize out of the solution.[21]

B. Gas Chromatography (GC) Analysis: GC is the standard method for separating and quantifying FAMEs.[22][23][24]

Materials & Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Capillary column (e.g., cyanopropyl siloxane or a wax column like SUPELCOWAX 10)[18][22][23]

  • C15:0 FAME standard

  • Helium or Hydrogen as carrier gas

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 260°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3-5°C/minute. Hold at 240°C for 15-20 minutes. (Note: This program must be optimized for the specific column and instrument).

  • Injection: Inject 1 µL of the FAME sample (from Protocol 3) or the purified fraction.

  • Identification and Quantification: Identify the C15:0 FAME peak by comparing its retention time to that of a pure C15:0 FAME standard. Quantify the amount by comparing the peak area to a calibration curve generated with known concentrations of the standard.

Signaling Pathways of this compound

This compound is a pleiotropic molecule that interacts with multiple key signaling pathways implicated in metabolism, inflammation, and cellular health.[4][6]

G C15_0 This compound (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits PPAR PPAR-α/δ C15_0->PPAR Activates JAK2_STAT3 JAK2/STAT3 Signaling C15_0->JAK2_STAT3 Inhibits Metabolism ↑ Cellular Metabolism ↑ Mitochondrial Function AMPK->Metabolism Proliferation ↓ Cell Proliferation ↓ Protein Synthesis mTOR->Proliferation Lipid_Ox ↑ Lipid Oxidation ↓ Inflammation PPAR->Lipid_Ox Inflammation ↓ Inflammation ↑ Apoptosis (Cancer Cells) JAK2_STAT3->Inflammation

Key signaling pathways modulated by this compound (C15:0).

References

Application Notes and Protocols: In Vivo Studies of Pentadecanoic Acid Supplementation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid found primarily in dairy fat and some fish and plants, has emerged as a bioactive compound with significant therapeutic potential.[1][2][3][4] A growing body of preclinical research using various animal models has demonstrated its beneficial effects on a range of health conditions, including metabolic disorders, inflammation, and liver disease.[5][6][7] In vivo studies have shown that supplementation with C15:0 can lead to improvements in glucose metabolism, lipid profiles, and markers of inflammation.[6][8] This document provides a detailed overview of the key findings from these studies, presents the quantitative data in a structured format, and offers comprehensive protocols for researchers looking to investigate the effects of this compound in their own in vivo experiments. The signaling pathways believed to be modulated by C15:0 are also illustrated to provide a mechanistic context for its observed physiological effects.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative outcomes from various in vivo studies investigating the effects of this compound supplementation in different animal models.

Table 1: Effects of this compound on Metabolic Parameters in Rodent Models

Animal ModelDurationThis compound DoseKey FindingsReference
High-fat diet-induced obese mice12 weeksNot specifiedLowered glucose, cholesterol, and body weight gain. Reduced pro-inflammatory cytokines.[6]
High-fat diet-induced obese C57BL/6J miceNot specifiedOral administrationReduced circulating concentrations of pro-inflammatory cytokines, glucose, and cholesterol.[8]
Pancreatic beta cell-specific CDKAL1-deficient mice (Asian-type T2D model)9 weeksNot specified (provided with low- or high-fat diet)Improved glucose intolerance. Decreased expression of ER stress-related genes in islets.[8]
Essential fatty acid-deficient Wistar rats11 weeksSwitched to a diet supplemented with C15:0Increased early growth rate compared to deficient animals.[9]

Table 2: Anti-inflammatory Effects of this compound in Mouse Models of Inflammatory Bowel Disease (IBD)

Animal ModelDurationThis compound DoseKey FindingsReference
SAMP1/YitFc mice (chronic ileitis and DSS-induced colitis)3 weeks (short-term)26 or 52 µ g/mouse/day Prevented severe DSS-colitis, maintained body weight, decreased inflammation, and preserved gut integrity.[10][11]
SAMP1/YitFc mice (chronic ileitis and DSS-induced colitis)6 weeks (long-term)26 or 52 µ g/mouse/day Reduced endoscopic severity of DSS-colitis and severity of advanced ileitis.[10][11]

Table 3: Effects of this compound on Liver Health in Animal Models

Animal ModelDurationThis compound DoseKey FindingsReference
Nonalcoholic steatohepatitis (NASH) model (rabbits)Not specifiedOral C15:0 supplementationInvestigated effects on metabolic indices, inflammatory biomarkers, and liver histology.[5]
Nonalcoholic fatty liver disease (NAFLD) model11 weeksDaily oral C15:0Lowered cholesterol, triglycerides, anemia, inflammation, liver iron deposition, and liver fibrosis.[1]
High-fat diet-induced obese mice12 weeksDaily oral C15:0Attenuated liver fibrosis.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the in vivo studies of this compound.

Animal Models and Husbandry
  • High-Fat Diet (HFD)-Induced Obesity Model:

    • Animal Strain: C57BL/6J mice are commonly used.

    • Diet: A high-fat diet (e.g., 45-60% of calories from fat) is provided to induce obesity and metabolic syndrome.

    • Duration: Typically 8-12 weeks of HFD feeding is sufficient to induce the desired phenotype before the commencement of this compound supplementation.

  • Inflammatory Bowel Disease (IBD) Model:

    • Animal Strain: SAMP1/YitFc mice, which spontaneously develop a Crohn's-like ileitis, are a suitable model.[3][10][12]

    • Induction of Colitis: Dextran sodium sulfate (DSS) can be administered in the drinking water to induce acute colitis.

  • General Husbandry:

    • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[13]

    • For IBD studies, individually housing mice in cages with non-edible bedding can prevent confounding factors from bedding ingestion.[3]

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]

This compound Supplementation
  • Preparation and Administration:

    • This compound (C15:0) can be obtained from commercial suppliers (e.g., Millipore Sigma).[5]

    • For oral administration, C15:0 can be incorporated into the diet or administered daily by oral gavage.

    • The vehicle for gavage can be a neutral oil (e.g., corn oil).

  • Dosage:

    • Dosages in IBD mouse models have been reported as 26 or 52 µ g/mouse/day .[11]

    • Dosage may need to be optimized based on the animal model and the specific research question.

Key Experimental Procedures
  • Oral Glucose Tolerance Test (OGTT):

    • Fast animals overnight (typically 6-8 hours).

    • Record baseline blood glucose from the tail vein.

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Lipid Profile Analysis:

    • Collect blood samples from fasted animals.

    • Separate serum or plasma.

    • Measure total cholesterol and triglycerides using commercially available enzymatic kits.

  • Analysis of Inflammatory Markers:

    • Tissue Collection: Collect relevant tissues (e.g., liver, adipose tissue, colon) at the end of the study.

    • Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in serum or tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qPCR) to measure the expression of inflammatory genes.

  • Histological Analysis of Liver:

    • Fix liver tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut sections.

    • Stain with Hematoxylin and Eosin (H&E) to assess overall liver morphology and steatosis.

    • Use Masson's trichrome or Sirius red staining to visualize and quantify fibrosis.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

Signaling_Pathways cluster_C150 This compound (C15:0) cluster_Pathways Signaling Pathways cluster_Outcomes Cellular & Physiological Outcomes C150 C15:0 PPAR PPARα/δ Agonism C150->PPAR activates AMPK AMPK Activation C150->AMPK activates mTOR mTOR Inhibition C150->mTOR inhibits AntiInflammatory Anti-inflammatory Effects PPAR->AntiInflammatory AntiFibrotic Anti-fibrotic Effects PPAR->AntiFibrotic Metabolic Improved Glucose & Lipid Metabolism AMPK->Metabolic mTOR->AntiFibrotic

Caption: Signaling pathways modulated by this compound (C15:0).

Experimental_Workflow start Animal Model Selection (e.g., HFD-induced obese mice) acclimatization Acclimatization & Baseline Measurements start->acclimatization diet Induction of Disease Phenotype (e.g., High-Fat Diet Feeding) acclimatization->diet treatment This compound Supplementation (vs. Vehicle Control) diet->treatment monitoring In-life Monitoring (Body weight, food intake) treatment->monitoring procedures Experimental Procedures (e.g., OGTT) monitoring->procedures euthanasia Euthanasia & Tissue Collection procedures->euthanasia analysis Data Analysis (Biochemical, Histological, Gene Expression) euthanasia->analysis end Results & Interpretation analysis->end

Caption: General experimental workflow for in vivo C15:0 studies.

References

Application Notes: Studying the Effects of Pentadecanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in dairy fat, ruminant meats, and some plants and fish.[1] A growing body of research suggests that C15:0 is an essential fatty acid with a range of clinically relevant, dose-dependent activities.[1][2] In vitro studies are crucial for elucidating the molecular mechanisms underlying the effects of this compound. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular and molecular impacts of this compound.

Key Cellular Effects of this compound

This compound has been shown to exert various effects on different cell types, including:

  • Anti-cancer properties: In human breast cancer stem-like cells (MCF-7/SC), this compound has been observed to suppress stemness, induce apoptosis, and inhibit migration and invasion.[3][4][5] It has also been shown to have anti-proliferative activities in other cancer cell lines.[1]

  • Metabolic regulation: In C2C12 myotubes, this compound promotes glucose uptake through the activation of the AMPK signaling pathway.[6]

  • Anti-inflammatory effects: Across various primary human cell systems, this compound exhibits broad anti-inflammatory activities.[1][7]

  • Reversal of tamoxifen resistance: In tamoxifen-resistant breast cancer cells, this compound treatment can restore ER-α expression, thereby reversing resistance to the drug.[8]

Core Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound in cell culture.

Cell Culture and this compound Treatment

Objective: To maintain cell lines and treat them with this compound for subsequent assays.

Materials:

  • Appropriate cell line (e.g., MCF-7/SC, C2C12)

  • Complete growth medium (specific to the cell line)

  • This compound (C15:0)

  • Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS) for dissolving C15:0

  • Cell culture dishes or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture the selected cell line in the recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in DMSO or PBS.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density. For example, seed MCF-7/SC cells at a density of 3 × 10^4 cells per 60 mm dish.[3]

  • Allow the cells to attach and grow for 24 hours.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 150, 200 µM).[3] A vehicle control (medium with DMSO or PBS alone) should always be included.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[3][9]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • After the desired incubation period with this compound, add MTT solution to each well and incubate for a further 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells (e.g., 3 × 10^4 MCF-7/SC cells) in culture dishes and incubate for 24 hours.[3]

  • Treat the cells with varying concentrations of this compound for 48 hours.[3]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells (e.g., 3 × 10^4 MCF-7/SC cells) in 60 mm dishes and incubate for 24 hours.[3]

  • Treat the cells with different concentrations of this compound for 48 hours.[3]

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M).

Western Blot Analysis

Objective: To detect changes in the expression of specific proteins in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., pJAK2, pSTAT3, AMPK, Akt, cleaved caspases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of this compound.

Table 1: Cytotoxic Effects of this compound on MCF-7/SC Cells [3]

Treatment DurationIC50 (µM)
24 hours155.5 ± 9.55
48 hours119 ± 5.21

Table 2: Effect of this compound on Cell Cycle Distribution of MCF-7/SC Cells after 48h Treatment [8]

TreatmentSub-G1 Phase (%)
Control2.91 ± 0.19
This compound (100 µM)23.29 ± 5.0
Tamoxifen (10 µM)Not specified
This compound (100 µM) + Tamoxifen (10 µM)45.12 ± 4.92

Signaling Pathways and Experimental Workflows

This compound Signaling in Breast Cancer Stem Cells

This compound has been shown to inhibit the IL-6-induced JAK2/STAT3 signaling pathway in MCF-7/SC human breast cancer stem-like cells.[3] This inhibition leads to suppressed stemness and induction of apoptosis.

Pentadecanoic_Acid_JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 activates pJAK2 pJAK2 JAK2->pJAK2 STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pJAK2->STAT3 phosphorylates Gene_Expression Target Gene Expression (e.g., for stemness) pSTAT3->Gene_Expression translocates to nucleus and promotes transcription IL6 IL-6 IL6->IL6R PA This compound PA->pJAK2 inhibits Pentadecanoic_Acid_AMPK_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane AMPK AMPK pAMPK pAMPK AMPK->pAMPK AS160 AS160 pAMPK->AS160 phosphorylates pAS160 pAS160 AS160->pAS160 GLUT4_vesicles GLUT4 Vesicles pAS160->GLUT4_vesicles promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake PA This compound PA->AMPK activates Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7, C2C12) PA_Treatment 2. This compound Treatment (Varying concentrations and durations) Cell_Culture->PA_Treatment Phenotypic_Assays 3. Phenotypic Assays PA_Treatment->Phenotypic_Assays Molecular_Analysis 4. Molecular Analysis PA_Treatment->Molecular_Analysis Viability Cell Viability (MTT Assay) Phenotypic_Assays->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Phenotypic_Assays->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Phenotypic_Assays->Cell_Cycle Migration Cell Migration (Wound Healing Assay) Phenotypic_Assays->Migration Data_Analysis 5. Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Migration->Data_Analysis Western_Blot Western Blot (Protein Expression) Molecular_Analysis->Western_Blot Western_Blot->Data_Analysis

References

Application Notes and Protocols: Pentadecanoic Acid (C15:0) as a Biomarker for Dairy Fat Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated odd-chain fatty acid found in various food sources, with dairy products and ruminant meats being the most significant dietary contributors.[1][2] Its concentration in human biological matrices, such as plasma, serum, and adipose tissue, is increasingly utilized as an objective biomarker for the intake of dairy fat.[3][4] Unlike self-reported dietary assessments, which can be prone to recall bias, biomarkers like this compound offer a more accurate measure of dietary exposure, aiding in the elucidation of relationships between dairy consumption and various health outcomes.[5]

These application notes provide a comprehensive overview of the use of this compound as a biomarker for dairy fat consumption. Included are detailed protocols for its quantification in biological samples, a summary of key quantitative data from various studies, and visualizations of the experimental workflow and relevant metabolic pathways.

Data Presentation: Correlation of this compound with Dairy Intake

The following tables summarize quantitative data from various studies, demonstrating the correlation between this compound levels in biological samples and the consumption of dairy products.

Table 1: Correlation between Plasma/Serum this compound (C15:0) and Dairy Product Intake

Biological MatrixDairy ProductCorrelation Coefficient (r)Study PopulationReference
Plasma PhospholipidsTotal Dairy Products0.29Young Children[1][6]
Plasma PhospholipidsHigh-Fat Dairy Products0.39Young Children[1][6]
Plasma PhospholipidsCheese0.36Young Children[1][6]
SerumTotal Dairy Intake0.20Adults[2][7]
SerumMilk Intake0.13Adults[2][7]
SerumCheese Intake0.16Adults[2][7]
Plasma PhospholipidsFat from Milk and Cream0.34Adults[8]
Plasma PhospholipidsTotal Dairy Fat0.34Adults[8]
Adipose TissueDairy Fat Intake0.74Adults[7]

Table 2: Association between this compound (C15:0) and Dairy Intake from Regression Analyses

Biological MatrixDairy ProductAssociation (Regression Coefficient β)95% Confidence IntervalReference
BloodTotal Dairy (daily portions)1.020.14, 1.91[8]
BloodHigh-Fat Dairy (daily portions)0.320.05, 0.58[8]
BloodCheese (daily portions)1.770.52, 3.02[8]
BloodButter (daily portions)3.341.34, 5.35[8]

Experimental Protocols

The quantification of this compound in biological samples is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) following lipid extraction and derivatization.

Protocol 1: Quantification of this compound in Human Plasma/Serum by GC-MS

This protocol outlines a standard method for the extraction, derivatization, and analysis of total fatty acids, including this compound, from human plasma or serum.

1. Materials and Reagents:

  • Internal Standard: Deuterated this compound (C15:0-d3) or heptadecanoic acid (C17:0).

  • Solvents: Methanol, n-hexane (or iso-octane), acetonitrile, chloroform (all HPLC or GC grade).

  • Reagents for Extraction: 0.9% NaCl solution, Butylated hydroxytoluene (BHT) as an antioxidant.

  • Reagents for Derivatization (Methylation):

    • Option A: 14% Boron trifluoride in methanol (BF3-methanol).

    • Option B: Methanolic HCl.

    • Option C: Trimethylsulfonium hydroxide (TMSH).

    • Option D (for Pentafluorobenzyl esters): Pentafluorobenzyl bromide (PFB-Br) and N,N-Diisopropylethylamine (DIPEA).

  • Standards: A certified reference standard of this compound.

  • Glassware: Pyrex glass tubes with PTFE-lined screw caps, conical glass vials for GC autosampler.

2. Sample Collection and Storage:

  • Collect whole blood in EDTA or heparin-containing tubes.

  • Separate plasma or serum by centrifugation at 3000 x g for 15 minutes at 4°C.

  • Store plasma/serum samples at -80°C until analysis.

3. Lipid Extraction (Folch Method):

  • To 100 µL of plasma/serum in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture containing 0.01% BHT.

  • Add a known amount of the internal standard (e.g., C15:0-d3).

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing lipids) using a Pasteur pipette and transfer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs) (using BF3-methanol):

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of n-hexane and 1 mL of distilled water.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer (containing FAMEs) to a GC vial.

5. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar capillary column suitable for FAME analysis (e.g., Agilent J&W DB-23, 60 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for this compound methyl ester (e.g., m/z 256, 74, 87) and the internal standard.

6. Quantification:

  • Generate a standard curve using known concentrations of the this compound standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation SampleCollection Biological Sample Collection (Plasma, Serum, Adipose Tissue) LipidExtraction Lipid Extraction (e.g., Folch Method) SampleCollection->LipidExtraction Addition of Internal Standard Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) LipidExtraction->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing Peak Integration & Calibration Correlation Correlation with Dairy Intake Data DataProcessing->Correlation BiomarkerValidation Biomarker Validation Correlation->BiomarkerValidation

Caption: Experimental workflow for this compound biomarker analysis.

Signaling Pathway of this compound Metabolite

Recent studies have shown that this compound is metabolized to pentadecanoylcarnitine (PDC), which exhibits biological activity.[9]

signaling_pathway cluster_receptors Receptor Interactions cluster_effects Biological Effects C15_0 This compound (C15:0) (from Dairy Fat) PDC Pentadecanoylcarnitine (PDC) C15_0->PDC Metabolism CB1_CB2 Cannabinoid Receptors (CB1 & CB2) PDC->CB1_CB2 Agonist Serotonin_R Serotonin Receptors (5-HT1A & 5-HT1B) PDC->Serotonin_R Agonist Histamine_R Histamine Receptors (H1 & H2) PDC->Histamine_R Antagonist AntiInflammatory Anti-inflammatory Effects CB1_CB2->AntiInflammatory Mood_Sleep Modulation of Mood & Sleep CB1_CB2->Mood_Sleep Serotonin_R->Mood_Sleep Antihistamine Antihistamine Effects Histamine_R->Antihistamine

Caption: Metabolic conversion and signaling of this compound.

References

Differentiating Pentadecanoic Acid Isomers: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical differentiation of pentadecanoic acid (C15:0) isomers. This compound, an odd-chain saturated fatty acid, and its branched-chain isomers, primarily iso-pentadecanoic acid (13-methyltetradecanoic acid) and anteiso-pentadecanoic acid (12-methyltetradecanoic acid), are gaining interest in biomedical research due to their roles as biomarkers and their potential physiological effects. Accurate differentiation and quantification of these isomers are crucial for understanding their metabolic pathways and clinical significance.

This guide covers three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section includes an overview of the methodology, detailed experimental protocols, and quantitative data to aid in method selection and implementation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of fatty acids. Due to their low volatility, fatty acids require derivatization prior to GC analysis, typically through esterification to fatty acid methyl esters (FAMEs). The separation of FAMEs on a GC column, coupled with mass spectrometric detection, allows for the identification and quantification of individual isomers based on their retention times and mass fragmentation patterns.

Data Presentation: GC-MS
IsomerCommon NameRetention Index (Kovats)Key Mass Fragments (m/z) of Methyl Ester
n-Pentadecanoic acidThis compound1786 (Standard non-polar)[1]256 (M+), 227, 199, 143, 87, 74
iso-Pentadecanoic acid13-Methyltetradecanoic acid1842, 1856 (Semi-standard non-polar)[2]270 (M+), 241, 227, 199, 143, 87, 74
anteiso-Pentadecanoic acid12-Methyltetradecanoic acid1771, 1777, 1781.6, 1781.9, 1785.7, 1786 (Standard non-polar)[1]256 (M+), 227, 199, 143, 87, 74

Note: Retention indices and mass fragments can vary slightly depending on the specific GC column and MS instrument conditions.

Experimental Protocol: GC-MS Analysis of this compound Isomers as FAMEs

1. Sample Preparation and Lipid Extraction:

  • For biological samples (e.g., plasma, tissues, cells), perform a lipid extraction using a modified Folch or Bligh-Dyer method with chloroform:methanol (2:1, v/v).

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water, and vortex thoroughly.

  • Centrifuge to separate the phases and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 min.

    • Ramp 1: 5°C/min to 200°C, hold for 2 min.

    • Ramp 2: 10°C/min to 250°C, hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract DriedLipids Dried Lipid Extract LipidExtract->DriedLipids FAMEs Esterification to FAMEs DriedLipids->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Analysis (Retention Time & Mass Spectra) GCMS->Data

GC-MS workflow for this compound isomer analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), can be employed for the separation of fatty acid isomers. While less common than GC-MS for saturated branched-chain fatty acids, UHPLC-MS methods have shown promise in distinguishing between iso- and anteiso- forms. Separation is based on subtle differences in hydrophobicity. Derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection if not using mass spectrometry.

Data Presentation: HPLC
Experimental Protocol: UHPLC-MS Analysis of this compound Isomers

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedure as described for GC-MS.

  • After drying, reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase (e.g., methanol/acetonitrile).

2. UHPLC-MS Instrumental Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or a chiral column like Chiralpak IG-U for enhanced isomer selectivity.[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Range: m/z 100-1000.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract ReconstitutedSample Reconstituted Sample LipidExtract->ReconstitutedSample HPLCMS UHPLC-MS Analysis ReconstitutedSample->HPLCMS Data Data Analysis (Retention Time & m/z) HPLCMS->Data

HPLC-MS workflow for this compound isomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including fatty acid isomers. Both ¹H and ¹³C NMR can provide detailed information about the carbon skeleton and the position of methyl branches, allowing for unambiguous identification of iso- and anteiso-pentadecanoic acid.

Data Presentation: NMR Chemical Shifts (δ) in CDCl₃
IsomerNucleusChemical Shift (ppm)Assignment
iso-Pentadecanoic acid ¹³C~179C-1 (COOH)
(13-methyltetradecanoic acid)~34C-2
~24.7C-3
~29.0-29.7C-4 to C-10 (CH₂)n
~39.1C-11
~27.4C-12
~28.0C-13 (CH)
~22.7C-14, C-15 (CH₃)
anteiso-Pentadecanoic acid ¹H~2.35 (t)H-2
(methyl 12-methyltetradecanoate)~1.63 (m)H-3
~1.25 (m)(CH₂)n
~1.15 (m)H-13
~0.86 (d)H-14 (CH₃)
~0.84 (t)H-15 (CH₃)
¹³C~174.3C-1 (COOCH₃)
~51.4-OCH₃
~34.1C-2
~25.0C-3
~29.1-29.7C-4 to C-9 (CH₂)n
~36.8C-10
~27.2C-11
~34.5C-12 (CH)
~11.4C-13 (CH₃)
~19.1C-14 (CH₃)

Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters. Data for anteiso-pentadecanoic acid is for its methyl ester.[1][4][5][6]

Experimental Protocol: NMR Analysis of this compound Isomers

1. Sample Preparation:

  • For purified isomers, dissolve ~5-10 mg of the fatty acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • For complex mixtures, prior isolation of the fatty acid fraction by preparative chromatography may be necessary.

2. NMR Instrumental Conditions:

  • Spectrometer: Bruker Avance 400 MHz or higher field instrument.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 2 s.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

    • Relaxation Delay: 5 s.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy) to establish H-H couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.

Visualization of NMR Logic

NMR_Logic cluster_isomers This compound Isomers cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_id Identification n_C15 n-C15:0 H1_NMR 1H NMR n_C15->H1_NMR C13_NMR 13C NMR n_C15->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) n_C15->TwoD_NMR iso_C15 iso-C15:0 iso_C15->H1_NMR iso_C15->C13_NMR iso_C15->TwoD_NMR anteiso_C15 anteiso-C15:0 anteiso_C15->H1_NMR anteiso_C15->C13_NMR anteiso_C15->TwoD_NMR H1_shifts Unique 1H Chemical Shifts & Splitting Patterns H1_NMR->H1_shifts C13_shifts Unique 13C Chemical Shifts C13_NMR->C13_shifts Correlations C-H Correlations TwoD_NMR->Correlations Identification Unambiguous Isomer Identification H1_shifts->Identification C13_shifts->Identification Correlations->Identification

Logic of using NMR for isomer identification.

Conclusion

The choice of analytical method for differentiating this compound isomers depends on the specific research question, sample matrix, and available instrumentation. GC-MS offers high sensitivity and is well-established for fatty acid analysis, providing both retention time and mass spectral data for identification. HPLC, especially when coupled with mass spectrometry, provides an alternative with different selectivity, which can be advantageous for complex mixtures. NMR spectroscopy, while less sensitive, is unparalleled in its ability to provide detailed structural information for unambiguous isomer identification. By utilizing the protocols and data presented in this guide, researchers can confidently select and implement the most appropriate method for their analytical needs.

References

Application Notes and Protocols for the Quantification of Pentadecanoic Acid in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered increasing interest in the scientific community. Emerging evidence suggests its role as a potential biomarker and a bioactive molecule implicated in various physiological and pathophysiological processes. Accurate and reliable quantification of this compound in different tissue samples is crucial for advancing our understanding of its function in health and disease, and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the analysis of this compound in tissue samples using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique. The provided methodologies cover sample preparation, including lipid extraction and derivatization, as well as instrumental analysis.

Quantitative Data Summary

The concentration of this compound can vary depending on the tissue type, species, and the physiological or pathological state of the organism. The following tables summarize representative quantitative data for this compound in various biological samples. It is important to note that these values are illustrative and may vary based on the specific experimental conditions and analytical methods used.

Table 1: this compound Concentration in Human Blood Samples

Sample TypeConcentration RangeUnitsNotes
Whole Blood (DBS)1.12 - 4.48µg/mLReference range for a fatty acid test.[1][2]
Whole Blood (DBS)0.14 - 0.30wt %As a percentage of total fatty acids.[1][2]
Plasma/Serum<0.5% of total plasma fatty acidsGenerally present at low concentrations.[3]
Plasma/Serum~0.22% of total fatty acidsMedian concentration from a meta-analysis.

Table 2: this compound in Human and Animal Tissues

Tissue TypeSpeciesConditionReported Levels/Changes
MuscleHumanSarcopeniaSignificantly accumulated compared to non-sarcopenic controls.[4]
LiverHumanNon-alcoholic steatohepatitis (NASH)Levels negatively correlated with NAFLD activity scores.[5]
AdipocytesHumanIn vitro differentiationDistinct increase in concentration observed.[3]
LiverMouseHigh-fat dietLower levels observed compared to control diet.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and metabolism. Understanding these pathways is crucial for elucidating the mechanism of action of C15:0.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane IL6R IL-6R JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates IL6 IL-6 IL6->IL6R Binds C15 This compound (C15:0) C15->JAK2 Inhibits STAT3_dimer STAT3 Dimer nucleus Nucleus STAT3_dimer->nucleus Translocates STAT3->STAT3_dimer Dimerizes Gene_Expression Target Gene Expression (e.g., cell survival, proliferation) nucleus->Gene_Expression Regulates

Caption: this compound inhibits the IL-6-mediated JAK2/STAT3 signaling pathway.

AKT1_FOXM1_Pathway C15 This compound (C15:0) AKT1 AKT1 C15->AKT1 Activates NCOR1 NCOR1 AKT1->NCOR1 Phosphorylates NCOR1_FOXM1 NCOR1-FOXM1 Complex FOXM1 FOXM1 NCOR1_FOXM1->FOXM1 Releases NCOR1->NCOR1_FOXM1 Dissociates from PUMA_promoter PUMA Promoter FOXM1->PUMA_promoter Binds to PUMA PUMA Expression PUMA_promoter->PUMA Activates Apoptosis Apoptosis PUMA->Apoptosis

Caption: C15:0 induces apoptosis via the AKT1/NCOR1/FOXM1 pathway in sarcopenia.

AMPK_Pathway C15 This compound (C15:0) AMPK AMPK C15->AMPK Activates ACC ACC AMPK->ACC Inhibits AS160 AS160 AMPK->AS160 Activates GLUT4 GLUT4 Translocation AS160->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound enhances glucose uptake through the AMPK signaling pathway.

Experimental Protocols

Accurate quantification of this compound in tissue samples requires meticulous sample preparation to extract lipids and convert them into a form suitable for GC-MS analysis. The following protocols provide detailed methodologies for these steps.

Protocol 1: Lipid Extraction from Tissue Samples

This protocol describes a modified Folch method for the extraction of total lipids from tissue samples.

Materials:

  • Tissue sample (e.g., liver, muscle, adipose), frozen

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS) solution (e.g., Heptadecanoic acid, C17:0, of known concentration in chloroform/methanol)

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue into a pre-weighed glass centrifuge tube.

  • Add a known amount of the internal standard solution to the tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Vortex the homogenate for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Repeat the extraction of the remaining aqueous phase with another 2 mL of chloroform.

  • Pool the organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed methylation of fatty acids to form volatile FAMEs for GC-MS analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with Teflon-lined caps

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of hexane and 1 mL of 14% BF3-MeOH reagent.

  • Blanket the vial with nitrogen gas, cap it tightly, and vortex briefly.

  • Heat the mixture at 100°C for 1 hour in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper hexane layer containing the FAMEs to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The FAMEs solution is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol provides typical GC-MS parameters for the analysis of this compound methyl ester.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 10 minutes.

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound methyl ester (m/z 256 - molecular ion, 74, 87).

Quantification:

  • A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound methyl ester and the internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of this compound in the tissue sample is then calculated from the regression equation of the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow start Tissue Sample (e.g., Liver, Muscle) homogenization Homogenization with Internal Standard start->homogenization extraction Lipid Extraction (Chloroform/Methanol) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Phase centrifugation->collection evaporation Evaporation to Dryness collection->evaporation derivatization Derivatization to FAMEs (BF3-Methanol) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Workflow for the quantification of this compound in tissue samples.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of this compound in various tissue samples. Adherence to these detailed methodologies will enable researchers to obtain accurate and reproducible data, which is essential for advancing our understanding of the role of this unique fatty acid in biological systems and its potential as a therapeutic target. The provided diagrams of signaling pathways and the experimental workflow serve as valuable visual aids for comprehending the complex biological context and the analytical process.

References

Application of Pentadecanoic Acid in Nutricosmetics and Functional Foods: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is emerging as a bioactive compound with significant potential in the fields of nutricosmetics and functional foods. Traditionally found in trace amounts in dairy products and some fish, C15:0 is now being investigated for its role in promoting cellular health, reducing inflammation, and combating age-related decline, making it a compelling ingredient for products aimed at improving skin health and overall well-being from within.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the utility of this compound.

Mechanism of Action

This compound exerts its effects through a multi-targeted mechanism, influencing several key signaling pathways involved in cellular health, inflammation, and metabolism.[1][4]

Key Molecular Targets and Pathways:

  • AMP-activated protein kinase (AMPK) activation: AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by C15:0 can lead to improved metabolic function.[5]

  • Peroxisome proliferator-activated receptor (PPAR) α/δ agonism: C15:0 acts as a dual partial agonist of PPAR-α and PPAR-δ, which are involved in lipid metabolism and inflammation.[6]

  • Mammalian target of rapamycin (mTOR) inhibition: The mTOR pathway is a key regulator of cell growth and proliferation. Inhibition of mTOR by C15:0 may contribute to its anti-aging and anti-cancer properties.[5][7]

  • Janus kinase/signal transducer and activator of transcription (JAK/STAT) inhibition: The JAK/STAT pathway is a critical signaling cascade in cytokine-mediated inflammation. C15:0 has been shown to inhibit this pathway.[4][6]

  • Histone deacetylase 6 (HDAC6) inhibition: HDAC6 is involved in various cellular processes, including cell motility and protein degradation. C15:0's inhibitory effect on HDAC6 may play a role in its therapeutic potential.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentration/DosageObserved EffectReference
Optimal Dose for Bioactivity 12 primary human cell systems (BioMAP)17 µMBroad anti-inflammatory and antifibrotic activities[8][9]
Antiproliferative Activity (IC50) Human cancer cell lines≤ 50 µMInhibition of cancer cell growth[10]
Cytotoxicity 12 primary human cell systems (BioMAP)Non-cytotoxic at all tested concentrations (up to 50 µM)Safe for cellular applications at effective doses[11]
JAK2/STAT3 Inhibition MCF-7/SC human breast cancer stem-like cells50-200 µMSuppression of JAK2/STAT3 signaling[12]

Table 2: In Vivo and Clinical Dosage of this compound

Study TypeSubjectDosageOutcomeReference
Recommended Daily Intake General Population100-300 mg/dayMaintain active circulating concentrations (10-30 µM)[1]
Clinical Trial Overweight and Obese Young Adults200 mg/day for 12 weeksIncreased circulating C15:0 levels, well-tolerated[3][13]
Clinical Study on Skin Health Healthy Adult Women (35-59 years) with dry skinNot specified (pentadecyl-containing oil)Improved skin elasticity and moisture[14]

Experimental Protocols

In Vitro Assays

1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from a study on the effects of this compound on breast cancer stem-like cells.[15]

  • Cell Seeding: Seed cells (e.g., human dermal fibroblasts, keratinocytes, or relevant cancer cell lines) in a 96-well plate at a density of 2,000 cells/well and incubate for 24 hours.

  • Treatment: Dissolve this compound in a suitable solvent (e.g., ethanol) and filter. Treat the cells with varying concentrations of this compound (e.g., 1.9, 5.6, 17, 50 µM) for 48 hours.

  • MTT Incubation: After treatment, add 100 µL of MTT solution (1 mg/mL) to each well and incubate for 2 hours at 37°C.

  • Solubilization: Add 150 µL of dimethyl sulfoxide (DMSO) to each well and shake the plates for 30 minutes at room temperature to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control (untreated) cells.

2. Western Blot Analysis for JAK2/STAT3 Signaling Pathway

This protocol is a general guideline for assessing the effect of this compound on protein expression in a key signaling pathway.[16][17][18][19][20]

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total JAK2, phosphorylated-JAK2 (p-JAK2), total STAT3, and phosphorylated-STAT3 (p-STAT3) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

3. BioMAP® Diversity PLUS Panel

This is a commercially available phenotypic profiling service from Eurofins Discovery that provides insights into the broad biological activities of a compound.[21][22][23][24][25]

  • Objective: To assess the in vitro efficacy and safety profile of this compound across a panel of 12 human primary cell-based systems that model various disease states.

  • Methodology:

    • Cell Systems: The panel includes co-culture and single-cell type systems of primary human cells from various tissues (e.g., vascular, skin, lung).[6]

    • Treatment: Cells are treated with this compound at multiple concentrations (e.g., 1.9, 5.6, 17, 50 µM).[26]

    • Biomarker Measurement: A panel of 148 clinically relevant biomarkers (e.g., cytokines, chemokines, cell surface receptors) are measured using methods like ELISA.[23]

    • Data Analysis: The resulting biomarker profile of this compound is compared to a reference database of over 4,500 compounds to predict its mechanism of action, efficacy, and potential toxicities.[23]

In Vivo and Clinical Study Design

1. Preclinical In Vivo Study on Skin Health

  • Animal Model: Use a suitable animal model for skin aging, such as hairless mice exposed to UVB radiation.

  • Groups:

    • Control group (standard diet)

    • Vehicle control group (standard diet + vehicle for C15:0)

    • This compound group (standard diet supplemented with C15:0)

  • Administration: Administer this compound orally (e.g., mixed in the diet or via gavage) for a specified period (e.g., 8-12 weeks).

  • Parameters to Measure:

    • Skin Elasticity and Hydration: Use non-invasive probes to measure skin elasticity and transepidermal water loss (TEWL).

    • Wrinkle Formation: Analyze silicone replicas of the skin surface.

    • Histological Analysis: Collect skin biopsies to assess collagen and elastin fiber organization and epidermal thickness.

    • Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and matrix metalloproteinases (MMPs) in skin tissue homogenates.

2. Clinical Trial for Nutricosmetic Application

This is a proposed study design based on a similar trial for a pentadecyl-containing oil.[14]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy adult women (e.g., aged 35-60) with self-perceived signs of skin aging (e.g., dryness, fine lines).

  • Intervention:

    • Treatment group: Daily oral supplementation with this compound (e.g., 100-200 mg/day).

    • Placebo group: Matching placebo capsules.

  • Duration: 12 weeks.

  • Primary Outcome: Change in skin elasticity measured by a cutometer.

  • Secondary Outcomes:

    • Change in skin hydration (corneometer).

    • Change in transepidermal water loss (tewameter).

    • Expert grading of facial wrinkles and skin texture.

    • Self-assessment questionnaires on skin appearance and feel.

    • Analysis of skin biomarkers from tape-stripped samples (optional).

Signaling Pathways and Experimental Workflows

Pentadecanoic_Acid_Signaling_Pathways C15 This compound (C15:0) AMPK AMPK C15->AMPK activates PPAR PPARα/δ C15->PPAR activates mTOR mTOR C15->mTOR inhibits JAK_STAT JAK/STAT Pathway C15->JAK_STAT inhibits HDAC6 HDAC6 C15->HDAC6 inhibits Metabolism Improved Metabolism AMPK->Metabolism PPAR->Metabolism Inflammation Reduced Inflammation PPAR->Inflammation CellGrowth Regulated Cell Growth mTOR->CellGrowth JAK_STAT->Inflammation Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition and Densitometry detection->analysis end Results analysis->end BioMAP_Workflow C15_prep Prepare Pentadecanoic Acid Solutions treatment Treat Cells with This compound C15_prep->treatment cell_systems 12 Human Primary Cell-Based Systems cell_systems->treatment biomarker Measure 148 Biomarkers (ELISA) treatment->biomarker data_analysis Data Analysis and Comparison to Reference Database biomarker->data_analysis profile Generate Bioactivity Profile data_analysis->profile

References

Troubleshooting & Optimization

Technical Support Center: Pentadecanoic Acid In Vitro Solubility and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of pentadecanoic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vitro research?

This compound (C15:0) is a saturated fatty acid. In research, it is often used to investigate cellular processes such as lipid metabolism, signaling pathways, and as a potential therapeutic agent.[1][2][3]

Q2: What are the main challenges in working with this compound in vitro?

The primary challenge is its low solubility in aqueous solutions like cell culture media, which can lead to precipitation and inaccurate experimental results.[2][4]

Q3: What are the common methods to dissolve this compound for in vitro experiments?

Common methods include using organic solvents like dimethyl sulfoxide (DMSO) or ethanol, or complexing it with carrier molecules such as fatty acid-free bovine serum albumin (BSA) or cyclodextrins.[1][5][6]

Troubleshooting Guides

Issue: Precipitate formation in cell culture media after adding this compound.

Potential Causes and Solutions:

  • Low Aqueous Solubility: this compound is inherently hydrophobic and will precipitate in aqueous media if not properly dissolved or complexed.[2][4]

    • Solution: Utilize one of the recommended solubilization protocols below, such as complexing with BSA or using a minimal amount of a suitable organic solvent like DMSO.

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound in an organic solvent into the aqueous culture medium can cause the fatty acid to precipitate out of solution.[7]

    • Solution: Add the stock solution drop-wise to the pre-warmed media while gently vortexing to ensure rapid and even dispersion.

  • High Final Concentration: The desired concentration of this compound may exceed its solubility limit in the culture medium, even with a carrier.

    • Solution: Perform a dose-response experiment to determine the maximum soluble and non-toxic concentration for your specific cell line and media combination.

  • Interaction with Media Components: Salts, proteins (especially in serum-containing media), and other components can interact with this compound and reduce its solubility.[8][9][10]

    • Solution: Consider using a simpler basal medium for initial solubility tests to identify potential interactions. If using serum, ensure it is pre-warmed and of high quality.

  • Temperature Fluctuations: Changes in temperature can decrease the solubility of this compound.[8][9]

    • Solution: Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Maintain a stable temperature during the experiment.

Issue: Cells are showing signs of toxicity (e.g., poor morphology, reduced viability).

Potential Causes and Solutions:

  • Solvent Toxicity: The organic solvent used to dissolve the this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[11][12][13][14]

    • Solution: Keep the final concentration of the organic solvent in the cell culture medium as low as possible, ideally at or below 0.1% (v/v) for most cell lines.[12][13] Always include a vehicle control (media with the same concentration of the solvent) in your experiments.

  • This compound Cytotoxicity: The fatty acid itself may be cytotoxic at higher concentrations.

    • Solution: Conduct a dose-response experiment (e.g., an MTT or other cell viability assay) to determine the optimal, non-toxic working concentration for your specific cell line and assay duration.

  • Precipitate-Induced Toxicity: The physical presence of a precipitate can be harmful to cells.

    • Solution: Ensure the this compound is fully dissolved in the culture medium before adding it to the cells. If a precipitate forms, discard the medium and prepare a fresh solution.[7]

Data Presentation: Solubility and Solvent Concentrations

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityReference
Ethanol~25 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1]

Table 2: Recommended Maximum Final Concentrations of DMSO in Cell Culture

Cell TypeMaximum Recommended Concentration (v/v)Reference
Most cell lines0.1% - 0.5%[11][12]
Sensitive/Primary cells< 0.1%[11]
Some robust cell linesUp to 1%[12][14]

Experimental Protocols

Protocol 1: Dissolving this compound using DMSO
  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 100 mM).

    • Vortex vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Prepare the Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • To minimize precipitation from "solvent shock," it is recommended to perform a serial dilution. For example, first, prepare an intermediate dilution (e.g., 1 mM or 10 mM) in pre-warmed media.

    • Add the stock solution drop-wise to the pre-warmed medium while gently vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).

  • Final Inspection:

    • Visually inspect the medium for any signs of precipitation immediately after adding the compound and after a short incubation at 37°C.

Protocol 2: Complexing this compound with Fatty Acid-Free BSA
  • Prepare a Fatty Acid-Free BSA Stock Solution:

    • Dissolve fatty acid-free BSA in sterile Milli-Q water or PBS to a final concentration of 10% (w/v).

    • Gently mix to dissolve, avoiding vigorous shaking.

    • Sterile filter the solution using a 0.22 µm filter.

    • Warm the BSA solution to 37°C for at least 30 minutes before use.

  • Prepare a Concentrated this compound Stock Solution:

    • Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 150 mM). Vortex and heat at 65°C until dissolved.[5]

  • Complexation of this compound with BSA:

    • In a sterile tube, add the required volume of the warmed 10% BSA solution.

    • While vortexing the BSA solution gently, add the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.

  • Prepare the Final Working Solution:

    • Dilute the this compound-BSA complex into your pre-warmed cell culture medium to the final desired concentration. The solution should be clear.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_pa Prepare this compound Stock Solution (in DMSO or Ethanol) add_pa Add this compound Working Solution to Cells prep_pa->add_pa prep_media Pre-warm Cell Culture Medium (37°C) prep_media->add_pa prep_cells Seed Cells in Culture Plate prep_cells->add_pa incubate Incubate for Desired Time Period add_pa->incubate add_reagent Add Viability Reagent (e.g., MTT, PrestoBlue) incubate->add_reagent incubate_reagent Incubate as per Assay Protocol add_reagent->incubate_reagent read_plate Measure Absorbance/ Fluorescence incubate_reagent->read_plate analyze_data Analyze Data and Determine Cell Viability read_plate->analyze_data

Caption: Experimental workflow for a cell viability assay with this compound.

jak2_stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 Activates JAK2->JAK2 Autophosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Target_Genes Target Gene Expression STAT3_dimer->Target_Genes Promotes Transcription IL6 IL-6 IL6->IL6R Binds PA This compound PA->JAK2 Inhibits

Caption: this compound inhibits the IL-6-induced JAK2/STAT3 signaling pathway.[15][16][17]

ampk_mtor_pathway cluster_input Cellular Stress cluster_regulation Regulation cluster_output Cellular Processes Energy_Stress Low Energy (High AMP:ATP) AMPK AMPK Energy_Stress->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits PA This compound PA->AMPK Activates

Caption: this compound activates AMPK, leading to the inhibition of mTORC1.[18][19][20][21]

References

long-term stability and storage conditions for pentadecanoic acid standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability, storage, and handling of pentadecanoic acid standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage for solid this compound?

A1: Solid this compound is stable for extended periods when stored correctly. For optimal long-term stability, it should be stored at -20°C.[1][2] Under these conditions, the standard can be stable for at least four years.[1][2] It is supplied as a crystalline solid and should be kept in a tightly sealed container in a dry, well-ventilated place.[1][3]

Q2: How should I store this compound solutions?

A2: The stability of this compound in solution depends on the solvent and storage temperature. Stock solutions in organic solvents like DMSO, ethanol, or dimethylformamide (DMF) should be stored in tightly sealed vials.[4] For long-term storage, it is recommended to store aliquoted solutions at -80°C, where they can be stable for up to a year.[5] For shorter-term storage, -20°C is suitable for up to one month.[4][5] It is advisable to avoid repeated freeze-thaw cycles.[4] Aqueous solutions are not recommended for storage for more than one day.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] The solubility is approximately 25 mg/mL in ethanol and DMF, and 10 mg/mL in DMSO.[1][2] It is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, it is recommended to first dissolve the acid in DMF and then dilute it with the aqueous buffer of choice.[1]

Q4: Is this compound sensitive to light or air?

A4: While this compound is a stable saturated fatty acid, it is good laboratory practice to protect it from excessive light and air exposure, especially for long-term storage.[6] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[1] Store solutions in tightly sealed containers to minimize contact with air.

Q5: Does the purity of this compound affect its stability?

A5: The stability of a chemical standard is inherently linked to its purity. High-purity this compound (≥98%) is expected to have better long-term stability as impurities can potentially catalyze degradation reactions.[1] Always refer to the certificate of analysis provided by the manufacturer for batch-specific purity information.

Stability and Storage Conditions Summary

The following tables summarize the recommended storage conditions and stability data for this compound standards.

Table 1: Storage and Stability of Solid this compound

Storage TemperatureShelf LifeContainer
-20°C≥ 4 years[1][2]Tightly sealed, dry container[3]
4°C2 years[4]Tightly sealed, dry container
Room TemperatureLimited shelf lifeTightly sealed, dry container

Table 2: Storage and Stability of this compound in Solution

SolventStorage TemperatureShelf LifeRecommendations
DMSO-80°C1 year[5]Aliquot to avoid freeze-thaw cycles[4]
-20°C1 month[4][5]Use fresh DMSO[5]
Ethanol, DMF-80°CNot specified, but expected to be similar to DMSOPurge with inert gas before preparation[1]
-20°CNot specified, but expected to be similar to DMSOStore in tightly sealed vials[4]
Aqueous BufferNot Recommended≤ 1 day[1]Prepare fresh as needed

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, particularly by gas chromatography (GC).

Table 3: Troubleshooting Common GC Analysis Issues

ProblemPotential CauseRecommended Solution
No Peak or Very Small Peak - Inactive compound (not derivatized) - Improper injection technique - Leak in the system (septum, ferrule) - Low concentration of the standard- Ensure complete derivatization to a more volatile ester (e.g., FAME). - Verify syringe functionality and injection volume. - Check for leaks using an electronic leak detector. Change the septum. - Prepare a fresh, more concentrated standard solution.
Peak Tailing - Active sites in the GC system (liner, column) - Column overload - Insufficient derivatization- Use a deactivated inlet liner. - Clip the front end of the column (10-20 cm). - Reduce injection volume or dilute the sample. - Optimize the derivatization reaction for completeness.
Peak Fronting - Column overload - Incompatible solvent- Dilute the sample or decrease the injection volume. - Ensure the sample is dissolved in a solvent compatible with the GC column phase.
Ghost Peaks (unexpected peaks) - Contaminated syringe, solvent, or glassware - Septum bleed - Carryover from a previous injection- Run a solvent blank to identify the source of contamination. - Use high-purity solvents and thoroughly clean all glassware. - Use a high-quality, low-bleed septum. - Increase the oven temperature at the end of the run to elute all compounds.
Poor Reproducibility - Inconsistent injection volume - Variability in derivatization efficiency - System instability (leaks, temperature fluctuations)- Use an autosampler for precise injections. - Ensure consistent reaction times, temperatures, and reagent volumes for derivatization. - Perform a system check for leaks and verify temperature stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., ethanol, DMSO, or DMF) to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. For solutions in DMF or ethanol, a concentration of up to 25 mg/mL is achievable. For DMSO, the solubility is around 10 mg/mL.[1][2]

  • Inert Gas Purge (Optional but Recommended): Before sealing, purge the vial headspace with an inert gas like nitrogen or argon to displace oxygen and enhance stability.[1]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for short-term use or at -80°C for long-term storage.[4][5]

Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME) for GC Analysis

This protocol is a general guideline for converting this compound to its more volatile methyl ester for GC analysis.

  • Sample Preparation: Transfer a known volume of the this compound solution to a reaction vial. If the sample is in a non-volatile solvent like DMSO, it may need to be evaporated to dryness under a stream of nitrogen before proceeding.

  • Reagent Addition: Add a methylating agent. A common and effective reagent is 14% Boron Trifluoride in methanol (BF3-methanol).[7] Add 1-2 mL of the BF3-methanol solution to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes. The exact time and temperature may need optimization.

  • Extraction: After cooling to room temperature, add 1 mL of water and 1-2 mL of a non-polar solvent like hexane or heptane.

  • Separation: Vortex the mixture vigorously for 30 seconds, then centrifuge to separate the layers.

  • Collection: Carefully transfer the upper organic layer containing the this compound methyl ester to a clean GC vial for analysis.

Visualizations

Experimental_Workflow cluster_prep Standard Preparation cluster_derivatization Sample Derivatization cluster_analysis GC Analysis weigh Weigh Solid Standard dissolve Dissolve in Organic Solvent weigh->dissolve store Store Stock Solution (-80°C) dissolve->store aliquot Aliquot Stock Solution store->aliquot derivatize Derivatize to FAME (e.g., with BF3-Methanol) aliquot->derivatize extract Extract FAME with Hexane derivatize->extract inject Inject into GC System extract->inject analyze Chromatographic Separation & Detection inject->analyze data Data Processing & Quantification analyze->data

Caption: Experimental workflow for the analysis of this compound standards.

Troubleshooting_Tree decision decision solution solution start GC Analysis Issue peak_shape Is Peak Shape Poor? start->peak_shape peak_size Is Peak Size Incorrect? start->peak_size extra_peaks Are there Extra Peaks? start->extra_peaks tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No no_peak No/Small Peak? peak_size->no_peak run_blank Run Solvent Blank extra_peaks->run_blank check_active_sites Check for Active Sites (Liner, Column) tailing->check_active_sites check_overload Check for Column Overload fronting->check_overload check_derivatization Verify Derivatization check_active_sites->check_derivatization check_derivatization->solution Fix: Deactivate liner, clip column, or optimize derivatization check_overload->solution Fix: Dilute sample or reduce injection volume check_leak Check for System Leaks no_peak->check_leak check_injection Verify Injection check_leak->check_injection check_concentration Check Standard Concentration check_injection->check_concentration check_concentration->solution Fix: Repair leaks, check syringe, or prepare new standard blank_peaks Peaks in Blank? run_blank->blank_peaks contam_source Identify Contamination Source (Solvent, Syringe, Septum) blank_peaks->contam_source Yes carryover Potential Carryover blank_peaks->carryover No contam_source->solution Fix: Use clean solvent/syringe, replace septum carryover->solution Fix: Increase oven bake-out time

Caption: Troubleshooting decision tree for common GC analysis issues.

References

Technical Support Center: Optimizing Pentadecanoic Acid Delivery to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentadecanoic acid (C15:0) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: this compound is a saturated fatty acid with low solubility in aqueous solutions. The recommended approach is to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[1][2][3] This stock solution can then be diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4][5][6][7] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[1]

Q2: I'm observing precipitation of this compound in my culture medium. How can I improve its solubility?

A2: Precipitation is a common issue due to the poor water solubility of long-chain saturated fatty acids. To enhance solubility and ensure consistent delivery to cells, it is highly recommended to complex this compound with fatty acid-free Bovine Serum Albumin (BSA).[8][9] BSA acts as a carrier, mimicking the physiological transport of fatty acids in the bloodstream and improving their stability and availability in the aqueous culture environment.[8]

Q3: What is the recommended molar ratio of this compound to BSA?

A3: The optimal molar ratio of fatty acid to BSA can vary, but a common starting point is a 5:1 to 6:1 ratio of this compound to BSA.[8][10] It is important to use fatty acid-free BSA to ensure accurate and reproducible complexing.

Q4: At what concentrations is this compound effective and is it cytotoxic?

A4: The effective concentration of this compound is dependent on the cell type and the biological effect being investigated.

  • Anti-inflammatory and other beneficial effects have been observed at naturally occurring circulating concentrations, typically in the range of 1.9 µM to 50 µM.[11][12]

  • Anticancer and pro-apoptotic effects in some cancer cell lines are often seen at higher concentrations, ranging from 50 µM to over 200 µM.[11][13]

This compound has been shown to be non-cytotoxic at concentrations up to 50 µM in numerous primary human cell systems.[4][12] However, at higher concentrations, it can exhibit cytotoxicity in a dose-dependent manner, particularly in cancer cell lines.[11][13][14] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Culture Medium Poor solubility of this compound.Complex this compound with fatty acid-free BSA. Ensure the stock solution is fully dissolved before diluting in media.
Inconsistent Experimental Results Instability of this compound in the medium. Inaccurate concentration due to precipitation.Prepare fresh C15:0-BSA complexes for each experiment. Ensure thorough mixing when diluting the stock solution.
Cell Death or Unexpected Morphology Cytotoxicity from high concentrations of this compound or the solvent.Perform a dose-response experiment to determine the optimal non-toxic concentration. Ensure the final solvent concentration is below 0.1%.
No Observable Effect Concentration of this compound is too low. Inefficient cellular uptake.Increase the concentration of this compound (while monitoring for cytotoxicity). Use a BSA complex to improve cellular uptake.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~10 mg/mL[1]
Ethanol~25 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.25 mg/mL[1]

Table 2: Effective Concentrations of this compound in Cell Culture

Cell Line/SystemEffectEffective Concentration (µM)Reference
Various Human Primary CellsAnti-inflammatory, Antifibrotic1.9 - 50[12]
C2C12 MyotubesIncreased Glucose Uptake20 - 40[15]
MCF-7/SC Breast Cancer CellsCytotoxicity (IC50)119 (48h)[13]
Various Human Cancer Cell LinesAntiproliferative (Mean IC50)130 - 260[11]
B-cell Lymphoma Cell LinesAntiproliferative (EC50)6 - 47[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh out the desired amount of crystalline this compound.

  • Add anhydrous, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[16]

  • Vortex vigorously to dissolve. Gentle warming (37°C) or sonication may be required to fully dissolve the fatty acid.[17]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[17]

Protocol 2: Preparation of a this compound-BSA Complex

This protocol is adapted from methods used for other long-chain fatty acids.[8][18]

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in sterile, serum-free culture medium or PBS to a concentration of 10% (w/v).

    • Warm the solution to 37°C and stir until the BSA is completely dissolved.[19]

  • Prepare a this compound Stock:

    • Prepare a high-concentration stock solution of this compound in ethanol (e.g., 150 mM).[10]

  • Complexation:

    • While stirring the warm BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 5:1 C15:0:BSA). The solution may become cloudy initially.[19]

    • Continue to stir the solution at 37°C for at least 1 hour, or until the solution becomes clear, indicating complex formation.[19]

  • Final Preparation:

    • Sterilize the C15:0-BSA complex by passing it through a 0.22 µm filter.

    • This complex can now be added to your cell culture medium to achieve the desired final concentration of this compound.

Visualizations

experimental_workflow Experimental Workflow: C15:0 Delivery to Cultured Cells cluster_prep Preparation cluster_complex Complexation cluster_treatment Cell Treatment C15_solid This compound (Solid) Stock_Solution C15:0 Stock Solution C15_solid->Stock_Solution Dissolve Solvent DMSO or Ethanol Solvent->Stock_Solution BSA_powder Fatty Acid-Free BSA Powder BSA_Solution BSA Solution (10%) BSA_powder->BSA_Solution Dissolve Medium Serum-Free Medium/PBS Medium->BSA_Solution Complex C15:0-BSA Complex Stock_Solution->Complex Add to BSA_Solution->Complex Stir at 37°C Dilute Working Solution Complex->Dilute Dilute in Cells Cultured Cells Dilute->Cells Add to Culture_Medium Cell Culture Medium Culture_Medium->Dilute Analysis Downstream Analysis (e.g., Viability, Western Blot) Cells->Analysis Incubate & Analyze

Caption: Workflow for preparing and delivering C15:0 to cultured cells.

signaling_pathways Key Signaling Pathways Modulated by this compound cluster_AMPK Energy Metabolism & Glucose Uptake cluster_JAK_STAT Inflammation & Cancer Stemness C15 This compound (C15:0) AMPK AMPK C15->AMPK mTOR mTOR C15->mTOR JAK2 JAK2 C15->JAK2 cluster_AMPK cluster_AMPK cluster_JAK_STAT cluster_JAK_STAT AS160 AS160 AMPK->AS160 GLUT4 GLUT4 Translocation AS160->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake IL6R IL-6 Receptor IL6R->JAK2 IL-6 STAT3 STAT3 JAK2->STAT3 Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3->Gene_Expression

Caption: Signaling pathways affected by this compound.

References

Technical Support Center: Accurate Quantification of Pentadecanoic Acid (C15:0) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate quantification of pentadecanoic acid (C15:0) in complex biological and food matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate quantification of this compound (C15:0) challenging?

A1: The accurate quantification of this compound faces several challenges:

  • Low Abundance: C15:0 is an odd-chain saturated fatty acid present in trace amounts in many biological samples, such as plasma and tissues, as well as in food products like dairy and some fish.[1][2]

  • Matrix Effects: Complex matrices, such as plasma, serum, and food extracts, contain numerous compounds that can interfere with the analysis.[3] These matrix components can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[4][5]

  • Co-elution: In chromatographic methods like gas chromatography (GC), C15:0 may co-elute with other more abundant fatty acids, making its accurate quantification difficult without optimized separation conditions.[6]

  • Sample Preparation: The extraction and derivatization steps required for analysis can be inefficient or introduce variability, impacting the final quantitative results.

Q2: What are the most common analytical techniques for quantifying this compound?

A2: The most common and reliable techniques for quantifying this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]

  • GC-MS: This is a widely used technique that offers high chromatographic resolution and sensitivity.[8] It typically requires a derivatization step to convert the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs).[9][10]

  • LC-MS/MS: This technique has gained popularity due to its high sensitivity and specificity, often without the need for derivatization.[11][12] It is particularly useful for analyzing free fatty acids in complex mixtures.

Q3: What is a matrix effect and how can I mitigate it?

A3: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4]

Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Use robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[13]

  • Chromatographic Separation: Optimize your chromatographic method to separate C15:0 from interfering compounds.[13]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects.[5] A known amount of a stable isotope-labeled version of C15:0 (e.g., C15:0-d3) is added to the sample at the beginning of the workflow. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of detection.

Q4: Is derivatization necessary for the analysis of this compound?

A4: The necessity of derivatization depends on the analytical technique used:

  • For GC-MS analysis, derivatization is essential. Free fatty acids are not volatile enough for GC analysis.[9] Derivatization to fatty acid methyl esters (FAMEs) increases their volatility and improves chromatographic peak shape.[10][14]

  • For LC-MS/MS analysis, derivatization is often not necessary as the analyte can be directly ionized in the liquid phase.[11] However, in some cases, derivatization can be used to improve ionization efficiency and sensitivity.[12]

Q5: How do I choose an appropriate internal standard for C15:0 quantification?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 (C15:0-d3).[4] This is because it behaves almost identically to the analyte during sample preparation and analysis, thus effectively correcting for sample loss and matrix effects. If a SIL-IS for C15:0 is not available, a structurally similar odd-chain fatty acid that is not naturally present in the sample, such as heptadecanoic acid (C17:0), can be used, but this is a less ideal approach as its recovery and ionization efficiency may differ from C15:0.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no C15:0 signal 1. Inefficient extraction. 2. Incomplete derivatization (for GC-MS). 3. Ion suppression (for LC-MS/MS). 4. Low concentration of C15:0 in the sample.1. Optimize the extraction method (see Experimental Protocols). Test different solvent systems. 2. Ensure derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal.[14] 3. Check for matrix effects by performing a post-extraction spike. If suppression is observed, improve sample cleanup or dilute the sample. 4. Concentrate the sample extract or use a more sensitive instrument/method.
Poor peak shape (tailing, fronting) in GC-MS 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. 3. High injection volume.1. Deactivate the GC inlet liner with a silylating agent. Use a fresh, high-quality capillary column. 2. Verify the completeness of the derivatization reaction.[14] 3. Reduce the injection volume.
High variability in results (poor precision) 1. Inconsistent sample preparation. 2. Instrument instability. 3. Inappropriate internal standard.1. Ensure precise and consistent execution of all sample preparation steps. Use automated liquid handlers if available. 2. Perform regular instrument maintenance and calibration. 3. Use a stable isotope-labeled internal standard for C15:0.[4]
Inaccurate results (poor accuracy) 1. Matrix effects. 2. Incorrect calibration. 3. Co-elution with interfering compounds.1. Use a stable isotope-labeled internal standard and/or matrix-matched calibrants. 2. Prepare fresh calibration standards and ensure the calibration curve is linear over the expected concentration range. 3. Optimize the chromatographic method to resolve C15:0 from interferences. This may involve changing the column, temperature gradient (for GC), or mobile phase composition (for LC).[6]

Data Presentation

Table 1: Comparison of Analytical Methods for Fatty Acid Quantification
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Required (e.g., to FAMEs)[9]Often not required[11]
Selectivity Good, relies on chromatographic separation and mass fragmentation.Excellent, due to precursor/product ion monitoring (MRM).[11]
Sensitivity (LOD/LOQ) Generally in the µg/mL to ng/mL range.[13][15]Can achieve lower detection limits, often in the ng/mL to pg/mL range.[11][16]
Throughput Moderate, due to longer run times and sample preparation.Can be higher, especially with modern UPLC systems.
Common Issues Co-elution, thermal degradation of analytes, derivatization artifacts.[6][14]Matrix effects (ion suppression/enhancement), isobaric interferences.[4]
Table 2: Representative Performance Data for Fatty Acid Analysis Methods
MethodAnalyte/MatrixRecovery (%)LODLOQReference
GC-FIDFatty Acid Methyl Esters in Bee Products-0.21 - 0.54 µg/mL0.63 - 1.63 µg/mL[13][15]
GC-MSTotal Fatty Acids in Human Serum76 - 106%Varies by fatty acidVaries by fatty acid[17]
LC-MS/MSOmega 3 & 6 Fatty Acids in Human Plasma-0.8 - 10.7 nmol/L2.4 - 285.3 nmol/L[11]
LC-MS/MSNitrated Fatty Acids in Human Plasma--2 nM[7]
GC-FIDFatty Acids in Formula Milk96.2 - 103.9% (ALA), 97.4 - 99.2% (LA)6.833 µg/mL (ALA), 8.063 µg/mL (LA)-[18]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrument, method, and matrix. The values presented are indicative.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

1. Materials and Reagents:

  • This compound (C15:0) standard

  • This compound-d3 (C15:0-d3) internal standard

  • Methanol, Chloroform, Hexane (all HPLC grade)

  • Boron trifluoride-methanol (BF3-methanol) derivatization reagent (14%)[14]

  • Anhydrous sodium sulfate

2. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma, add a known amount of C15:0-d3 internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer into a clean glass tube.

  • Repeat the extraction of the aqueous layer with another 2 mL of chloroform.

  • Combine the organic extracts and dry under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs): [14]

  • To the dried lipid extract, add 1 mL of BF3-methanol reagent.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex for 1 minute and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer (containing the FAMEs) to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

4. GC-MS Analysis:

  • GC Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature 100°C, hold for 2 min, ramp to 230°C at 4°C/min, and hold for 5 min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for C15:0-methyl ester (e.g., m/z 256, 74) and C15:0-d3-methyl ester.

Protocol 2: Quantification of Free this compound in Food Matrix by LC-MS/MS

1. Materials and Reagents:

  • This compound (C15:0) standard

  • This compound-d3 (C15:0-d3) internal standard

  • Acetonitrile, Isopropanol, Methanol, Water (all LC-MS grade)

  • Formic acid

2. Sample Preparation (Protein Precipitation and Extraction):

  • Homogenize 1 g of the food sample.

  • To a representative aliquot of the homogenate, add a known amount of C15:0-d3 internal standard.

  • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate fatty acids (e.g., start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the precursor ion [M-H]⁻ of C15:0 to a specific product ion, and a corresponding transition for the C15:0-d3 internal standard.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (Plasma, Food) Add_IS Spike with Stable Isotope-Labeled Internal Standard (e.g., C15:0-d3) Sample->Add_IS Extraction Lipid Extraction (e.g., LLE, SPE, PPT) Add_IS->Extraction Derivatization Derivatization (for GC-MS) (e.g., to FAMEs) Extraction->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Extraction->LCMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of C15:0 Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Tree Start Inaccurate C15:0 Quantification Check_IS Is a stable isotope-labeled internal standard (SIL-IS) used? Start->Check_IS Use_SIL_IS Implement a SIL-IS (e.g., C15:0-d3) Check_IS->Use_SIL_IS No Check_Matrix Are matrix effects suspected? Check_IS->Check_Matrix Yes Use_SIL_IS->Check_Matrix Improve_Cleanup Improve sample cleanup (e.g., SPE) or dilute sample Check_Matrix->Improve_Cleanup Yes Check_Chroma Is chromatographic resolution adequate? Check_Matrix->Check_Chroma No Improve_Cleanup->Check_Chroma Optimize_Chroma Optimize GC/LC method (column, gradient, temp.) Check_Chroma->Optimize_Chroma No Check_Deriv Is derivatization complete? (GC-MS) Check_Chroma->Check_Deriv Yes Optimize_Chroma->Check_Deriv Optimize_Deriv Optimize derivatization (reagent, time, temp.) Check_Deriv->Optimize_Deriv No Final_Check Re-evaluate calibration and instrument performance Check_Deriv->Final_Check Yes Optimize_Deriv->Final_Check

Caption: Troubleshooting decision tree for inaccurate C15:0 quantification.

Matrix_Effect cluster_source Ion Source cluster_suppression Ion Suppression Droplet Analyte_Ion Analyte Ion Droplet->Analyte_Ion Ionization Analyte Analyte (C15:0) Matrix Matrix Component MS_Detector Mass Spectrometer Detector Analyte_Ion->MS_Detector High Signal Droplet_S Analyte_Ion_S Fewer Analyte Ions Droplet_S->Analyte_Ion_S Reduced Ionization Analyte_S Analyte (C15:0) Matrix_S Matrix Component Analyte_Ion_S->MS_Detector Low Signal

Caption: Visualization of matrix effect leading to ion suppression in ESI-MS.

References

minimizing auto-oxidation of pentadecanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of pentadecanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: How susceptible is this compound to auto-oxidation?

This compound is a saturated fatty acid (SFA), meaning its carbon chain does not contain any double bonds.[1] These double bonds are the primary sites for oxidation in fatty acids.[2] Consequently, saturated fatty acids like this compound are significantly more stable and less prone to auto-oxidation compared to monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs).[1][3] While not entirely immune to oxidation under harsh conditions, its potential for auto-oxidation during standard sample preparation is minimal.[4]

Q2: What are the main factors that can cause degradation of this compound during sample preparation?

While auto-oxidation is a low risk, degradation can still be influenced by:

  • High Temperatures: Very high temperatures can lead to the non-oxidative decomposition of saturated fatty acids.[4]

  • Presence of Strong Oxidizing Agents: Storing or handling this compound with strong oxidizing agents should be avoided.

  • Enzymatic Degradation: If the sample matrix contains active lipases, these enzymes can hydrolyze lipids, releasing free fatty acids.[4][5]

Q3: What are the ideal storage conditions for this compound and its solutions?

To ensure long-term stability, this compound should be stored as a crystalline solid or in an organic solvent at -20°C or lower.[5] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[6] For stock solutions, once prepared, it is best to store them in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Aqueous solutions of this compound are not recommended for storage for more than one day.

Q4: When should I use an antioxidant during sample preparation?

For samples containing a mixture of fatty acids, especially those with significant amounts of PUFAs, the use of an antioxidant is highly recommended.[4] Antioxidants like butylated hydroxytoluene (BHT) or tertiary butylhydroquinone (TBHQ) can be added to the extraction solvent to protect the more sensitive unsaturated fatty acids from oxidation, which in turn helps to preserve the overall integrity of the sample.[4][5] For pure this compound, the addition of an antioxidant is generally not necessary under standard protocols but can be included as a precautionary measure.

Troubleshooting Guides

Issue 1: Low recovery of this compound after extraction.

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the chosen solvent system is appropriate for the sample matrix. For complex matrices, a more rigorous extraction method like Folch or Bligh and Dyer may be necessary. Ensure proper homogenization to maximize surface area for extraction.[5]
Adsorption to Surfaces Fatty acids can adsorb to glass surfaces. Using silanized glassware or polypropylene tubes can minimize this issue.
Incorrect pH During liquid-liquid extraction, ensure the pH of the aqueous phase is acidic to keep the carboxylic acid group of this compound protonated, making it more soluble in the organic solvent.

Issue 2: Inconsistent quantification results between samples.

Possible Cause Troubleshooting Step
Variable Derivatization Efficiency Ensure the derivatization reaction (e.g., to form fatty acid methyl esters - FAMEs) goes to completion for all samples. Optimize reaction time and temperature. Ensure derivatization reagents are of high quality and not expired.
Sample Evaporation Issues When evaporating the solvent, avoid heating to high temperatures. Use a gentle stream of nitrogen. Do not leave the sample completely dry for extended periods as this can make reconstitution difficult.
Pipetting Errors Due to the use of volatile organic solvents, ensure accurate and consistent pipetting. Pre-wetting the pipette tip can improve accuracy.

Experimental Protocols

Protocol 1: General Lipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method suitable for a variety of biological tissues.

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a mixture of chloroform:methanol (1:2, v/v). For every 1 g of tissue, use 3 mL of the solvent mixture.

  • Extraction: After homogenization, add another 1 part chloroform and 1 part water, so the final ratio is chloroform:methanol:water (2:2:1.8, v/v/v). Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 1000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen. The extracted lipids can then be used for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

  • Sample Preparation: To the dried lipid extract, add 1 mL of hexane to dissolve the sample.

  • Reagent Addition: Add 0.5 mL of 14% Boron trifluoride in methanol (BF3-Methanol) reagent to the vial.[7]

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[7]

  • Stopping the Reaction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.

  • FAME Extraction: The upper hexane layer, containing the FAMEs, should be carefully transferred to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial with the hexane layer to remove any residual water. The sample is now ready for GC analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Duration
Crystalline Solid-20°CInert Gas (Argon/Nitrogen)≥ 4 years
Solution in Organic Solvent-20°CInert Gas (Argon/Nitrogen)Months to years (solvent dependent)
Aqueous Solution4°CAir< 24 hours

Table 2: Relative Susceptibility of Fatty Acids to Oxidation

Fatty Acid Type Number of Double Bonds Relative Rate of Oxidation
Stearic Acid (18:0)Saturated01
This compound (15:0) Saturated 0 ~1
Oleic Acid (18:1)Monounsaturated110
Linoleic Acid (18:2)Polyunsaturated2100
Linolenic Acid (18:3)Polyunsaturated3200

This table provides approximate relative rates to illustrate the significantly lower oxidation susceptibility of saturated fatty acids like this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample homogenate Homogenization in Solvent sample->homogenate Add Solvents (e.g., Chloroform:Methanol) extract Lipid Extraction homogenate->extract Phase Separation dried_lipid Dried Lipid Extract extract->dried_lipid Evaporate Solvent fame_reaction FAMEs Reaction (e.g., BF3-Methanol) dried_lipid->fame_reaction Add Derivatization Reagent fame_extract FAMEs in Hexane fame_reaction->fame_extract Extract FAMEs gc_analysis GC-MS/FID Analysis fame_extract->gc_analysis Inject into GC

Caption: General workflow for fatty acid analysis.

troubleshooting_logic rect_node rect_node start Low Recovery of This compound q1 Is extraction protocol robust? start->q1 sol1 Action: Review and optimize extraction method (e.g., Folch). Ensure complete homogenization. q1->sol1 No q2 Using standard glassware? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Use silanized glassware or polypropylene tubes to prevent adsorption. q2->sol2 Yes q3 Is pH of aqueous phase acidic? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Action: Adjust pH to <4 to ensure fatty acid is protonated. q3->sol3 No end_node Problem Resolved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting low recovery of this compound.

References

addressing cytotoxicity of pentadecanoic acid at high concentrations in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentadecanoic Acid (C15:0) applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxic effects of this compound at high concentrations in cell lines.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to all cell lines at high concentrations?

A1: Not necessarily, but it exhibits dose-dependent cytotoxic and anti-proliferative effects in a range of cancer cell lines.[1][2] High concentrations (typically ≥100 µM) have been shown to induce apoptosis and inhibit proliferation in various cancer cells, including breast, pancreatic, lung, and liver cancer lines.[2] However, in several primary human cell-based systems, C15:0 was found to be non-cytotoxic at concentrations up to 50 µM.[3][4] Its effect is selective; for instance, it is more cytotoxic to certain B-cell lymphomas than other cancer types at lower concentrations.[2]

Q2: My cells are dying after treatment with this compound. What is the likely mechanism of cell death?

A2: At cytotoxic concentrations (e.g., ~100-200 µM in MCF-7/SC breast cancer cells), this compound primarily induces apoptosis.[1] This process involves the activation of both the intrinsic and extrinsic apoptotic pathways, characterized by the cleavage of caspases-3, -7, -8, and -9.[1] The cell cycle may also be arrested in the sub-G1 phase.[5] At a more fundamental level, a newly discovered form of cell death called ferroptosis, which involves lipid peroxidation, has been linked to conditions that C15:0 may help mitigate by stabilizing cell membranes.[6]

Q3: What signaling pathways are affected by this compound at cytotoxic concentrations?

A3: High concentrations of this compound have been shown to suppress key signaling pathways involved in cell survival and proliferation. A primary target is the JAK2/STAT3 signaling pathway, which is significantly inhibited by C15:0 in a dose- and time-dependent manner.[1] Suppression of STAT3 is a known mechanism for promoting apoptosis in cancer cells.[1] Other pathways inhibited by high concentrations of C15:0 include mTOR and histone deacetylase 6 (HDAC6).[2][7]

Q4: I am observing cytotoxicity in my non-cancerous cell line. How can I troubleshoot this?

A4: First, verify the concentration you are using. This compound has been shown to be less cytotoxic to normal mammary epithelial cells (MCF-10A) compared to its counterpart, heptadecanoic acid (C17:0).[1] If you are observing toxicity, consider the following:

  • Concentration Reduction: Determine if a lower concentration can achieve your desired biological effect without compromising cell viability. Studies show C15:0 is often non-cytotoxic up to 50 µM in various primary human cell systems.[3][8]

  • Time-Course Experiment: Cytotoxicity can be time-dependent. Analyze cell viability at different time points (e.g., 24h vs. 48h) to find an optimal experimental window. The IC50 for C15:0 in MCF-7/SC cells, for example, was higher at 24 hours (155.5 µM) than at 48 hours (119 µM), indicating increased cytotoxicity with longer exposure.[1]

  • Positive Control: Compare the cytotoxicity with other saturated fatty acids. For instance, heptadecanoic acid (C17:0) has been shown to be more cytotoxic than C15:0 in both cancerous and non-cancerous cell lines.[1]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound vary significantly depending on the cell line, concentration, and duration of exposure.

Table 1: IC50 and EC50 Values of this compound in Various Cancer Cell Lines

Cell LineCell TypeAssay DurationValue TypeValue (µM)Reference
MCF-7/SCHuman Breast Cancer Stem-Like48 hIC50119 ± 5.21[1]
MCF-7/SCHuman Breast Cancer Stem-Like24 hIC50155.5 ± 9.55[1]
Various (8 lines)Breast, Pancreatic, Lung, LiverNot SpecifiedMean IC50130 - 260[2]
DOHH-2Non-Hodgkin B-cell LymphomaNot SpecifiedEC5015.6[2]
GA-10Non-Hodgkin B-cell LymphomaNot SpecifiedEC5025.1[2]
MHH-PREB-1Non-Hodgkin B-cell LymphomaNot SpecifiedEC5028.5[2]
SU-DHL-4Non-Hodgkin B-cell LymphomaNot SpecifiedEC5029.5[2]
SK-HEP-1Liver CancerNot SpecifiedEC5033.7[2]
NCI-H1694Lung CancerNot SpecifiedEC5034.6[2]
MDA-MB-435Breast CancerNot SpecifiedEC5037.9[2]

Experimental Protocols

Here are detailed methodologies for common experiments used to assess cytotoxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating C15:0 cytotoxicity in breast cancer cell lines.[1]

Objective: To quantify the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • Cells of interest (e.g., MCF-7/SC)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound (C15:0) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • DMSO or appropriate solubilization buffer.[9]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000 cells/well in 100 µL of complete medium.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the C15:0-containing medium (or vehicle control) to the respective wells.

  • Exposure: Incubate the cells with C15:0 for the desired period (e.g., 24 or 48 hours).[1]

  • MTT Addition: After incubation, add 50 µL of MTT solution (5 mg/mL) to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 3 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol is a standard method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Objective: To qualitatively and quantitatively assess apoptosis induction by this compound.

Materials:

  • Cells treated with C15:0 and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the desired concentrations of this compound (e.g., 0, 50, 100, 150, 200 µM) for a specified duration (e.g., 48 hours).[1]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathway inhibited by this compound at cytotoxic concentrations, leading to apoptosis.

cluster_pathway JAK2/STAT3 Pathway C150 This compound (High Concentration) JAK2 JAK2 C150->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylation Apoptosis Apoptosis STAT3->Apoptosis Suppresses Caspases Caspase-3, -7, -8, -9 (Cleaved) Apoptosis->Caspases Activates

Caption: C15:0 inhibits the JAK2/STAT3 pathway, inducing apoptosis.

Experimental Workflow Diagram

This diagram outlines the general workflow for investigating the cytotoxicity of this compound.

cluster_assays Cytotoxicity & Apoptosis Assays start Start: Select Cell Line seed Seed Cells (96-well plate) start->seed treat Treat with C15:0 (Dose-Response) seed->treat incubate Incubate (24-48h) treat->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay analyze Data Analysis: Calculate IC50, Assess Apoptosis viability_assay->analyze apoptosis_assay->analyze end Conclusion analyze->end

Caption: Workflow for assessing C15:0 cytotoxicity in cell lines.

References

troubleshooting inconsistent results in pentadecanoic acid supplementation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentadecanoic acid (C15:0) supplementation. Inconsistent results in such studies can arise from a variety of factors, from experimental design to analytical variability. This guide aims to address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in plasma C15:0 levels among our study participants, even within the same dosage group. What could be the cause?

A1: High inter-individual variability in plasma C15:0 levels is a common challenge. Several factors can contribute to this:

  • Dietary Intake: C15:0 is naturally found in dairy products, ruminant meat, and some fish.[1][2] Variations in consumption of these foods can significantly alter baseline and post-supplementation C15:0 levels. It is crucial to assess and control for dietary intake, for instance, by using food frequency questionnaires.[1]

  • Endogenous Synthesis: The human body can produce C15:0, although the rate of synthesis is considered low.[3][4] This endogenous production can be influenced by the gut microbiome, which can produce propionate, a precursor for odd-chain fatty acid synthesis.[3][4] Differences in gut microbiota composition among participants can therefore lead to varied C15:0 levels.

  • Bioavailability of Supplement Formulation: The form of C15:0 used in the supplement (e.g., free fatty acid, triglyceride) can affect its absorption.[5] In dairy products, C15:0 is part of triglycerides, and its release for absorption requires digestive enzymes.[5] A pure, free fatty acid form might have different absorption kinetics.

  • Metabolism and Clearance: Individual differences in fatty acid metabolism and clearance rates can also contribute to variability.

  • Vitamin B12 Status: A deficiency in vitamin B12 may lead to an accumulation of this compound.[2]

Troubleshooting Steps:

  • Implement a detailed dietary assessment at baseline and throughout the study.

  • Consider collecting stool samples for gut microbiome analysis to investigate potential correlations.

  • Ensure the C15:0 supplement has a consistent and well-characterized formulation.

  • Measure baseline C15:0 levels for all participants to account for initial variations in statistical analyses.

  • Assess participants' vitamin B12 status.

Q2: Our in vitro results with C15:0 are not translating to the expected outcomes in our animal or human studies. Why might this be?

A2: Discrepancies between in vitro and in vivo results are common in nutritional science. For C15:0, this could be due to:

  • Dosage and Concentration: The effective concentrations used in cell-based assays (e.g., 17-20 µM) may not be achieved or sustained in vivo with standard supplementation doses.[1][6] A randomized controlled trial in young adults with overweight and obesity showed that a 200 mg daily dose was required to achieve a circulating concentration of >5 µg/mL (approximately 20 µM).[1][7]

  • Metabolism: In vivo, C15:0 is subject to metabolic processes, including beta-oxidation, which yields propionyl-CoA.[8] This can influence its availability and downstream effects, which are not fully replicated in simple cell culture models.

  • Complex Biological Systems: In vitro studies often use isolated cell types, which cannot capture the complex interplay between different organs and systems (e.g., gut-liver axis, immune system modulation) that occurs in a whole organism.[8] C15:0 has shown broad, multi-pathway modulatory effects in complex human primary-cell platforms.[8]

Troubleshooting Steps:

  • Review the literature to align your in vivo dosage with concentrations that have been shown to be effective and achievable in previous studies.[1][7]

  • In animal studies, perform pharmacokinetic analysis to determine the C15:0 concentration in plasma and target tissues.

  • Use more complex in vitro models, such as co-cultures or organoids, to better simulate the in vivo environment.

  • Consider a dose-response study in your animal model to identify an effective dosage range.

Q3: We are struggling to choose the appropriate analytical method for quantifying C15:0 in blood samples. What are the best practices?

A3: Accurate quantification is critical. The standard and most reliable method is:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard technique for fatty acid analysis.[9][10] It involves the extraction of total lipids from the sample, followed by trans-esterification to convert fatty acids into their fatty acid methyl ester (FAME) form, which are then separated and quantified by GC-MS.[10]

Key Considerations for Analytical Methods:

  • Choice of Matrix: C15:0 can be measured in whole blood, plasma, serum, or red blood cells (RBCs).[10] While strong correlations exist between plasma and serum, some fatty acid levels can differ.[10] RBC analysis provides a reflection of longer-term dietary intake.

  • Internal Standards: The use of odd-chain fatty acids as internal standards was historically common because their concentrations were thought to be insignificant in humans.[11] For C15:0 analysis, a non-endogenous, labeled internal standard should be used for accurate quantification.

  • Method Validation: Ensure the analytical method is fully validated for precision, accuracy, linearity, and sensitivity according to established guidelines.

Troubleshooting Steps:

  • Adopt a validated GC-MS protocol for FAME analysis.

  • Be consistent with the blood matrix (e.g., use plasma for all samples) throughout the study.

  • Consult with a laboratory specializing in lipidomics or fatty acid analysis to ensure proper sample handling and analysis. A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Table 1: C15:0 Dosage and Resulting Plasma Levels in Human Studies
Study PopulationDosageDurationMean Increase in Plasma C15:0Target Plasma Level for BioactivityCitation(s)
Young adults with overweight/obesity200 mg/day12 weeks1.88 µg/mL (greater than placebo)>5 µg/mL (~20 µM)[1][7]
General Adult Population (suggested)100-200 mg/dayN/AN/AN/A[12]
General Adult Population (suggested)1-3 mg per kg body weightN/AN/AN/A[13]
Table 2: Natural Dietary Sources of this compound (C15:0)
Food SourceTypical C15:0 Content (% of total fatty acids)NotesCitation(s)
Whole Milk Fat0.8% - 1.2%Bioavailability is high due to incorporation in milk fat globules.[14][15]
Ruminant Meat Fat~0.43% - 0.45%Found in beef and other ruminant meats.[4][15]
CheeseVaries by type (Hard cheeses often higher)Concentrated source of milk fat.[14]
Fish / Fish Oil0.2% - 1.5%Varies widely by species; fatty fish are better sources.[14]

Experimental Protocols

Protocol 1: Quantification of C15:0 in Human Plasma by GC-MS

This protocol is adapted from methodologies described for the analysis of fatty acid methyl esters (FAMEs).[10]

1. Lipid Extraction: a. To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., a deuterated C15:0 standard). b. Add 2 mL of a chloroform:methanol (2:1, v/v) solution. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a new glass tube.

2. Trans-esterification (Conversion to FAMEs): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 1 mL of 0.5 M methanolic KOH. c. Incubate at 60°C for 15 minutes with occasional vortexing. This process converts the fatty acids in triglycerides and other esters to their methyl ester form. d. Cool the sample to room temperature. e. Add 1 mL of n-hexane and 1 mL of distilled water. f. Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes. g. Collect the upper hexane layer, which now contains the FAMEs, for GC-MS analysis.

3. GC-MS Analysis: a. Gas Chromatograph (GC):

  • Column: Use a capillary column suitable for FAME separation, such as an Rt-2560 (100 m, 0.25 mm ID, 0.20 µm).[10]
  • Injector Temperature: 250°C.[10]
  • Carrier Gas: Helium.[10]
  • Oven Program: Start at 40°C for 2 min, then ramp up to 240°C at 4°C/min, and hold for 15 min.[10] b. Mass Spectrometer (MS):
  • Operate in Selective Ion Monitoring (SIM) mode for higher sensitivity and specificity.
  • Monitor the characteristic ions for C15:0-methyl ester and the internal standard. c. Quantification:
  • Generate a standard curve using known concentrations of a pure C15:0-methyl ester standard.
  • Calculate the concentration of C15:0 in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Visualizations: Pathways and Workflows

Signaling Pathways Modulated by C15:0

This compound has been shown to interact with several key cellular signaling pathways related to metabolism, inflammation, and longevity.[6][8][16]

C15_Signaling_Pathways cluster_upstream Upstream Modulators cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes C15 This compound (C15:0) AMPK AMPK (Energy Sensor) C15->AMPK Activates mTOR mTOR (Growth Regulator) C15->mTOR Inhibits PPAR PPARα/δ (Metabolic Regulation) C15->PPAR Agonist JAK_STAT JAK2/STAT3 (Inflammation) C15->JAK_STAT Inhibits AMPK->mTOR Inhibits Metabolism Improved Glucose Uptake & Fatty Acid Oxidation AMPK->Metabolism Cell_Growth Inhibition of Cell Proliferation mTOR->Cell_Growth PPAR->Metabolism Inflammation Reduced Pro-inflammatory Cytokines (e.g., TNFα, IL-6) JAK_STAT->Inflammation IL6 IL-6 IL6->JAK_STAT Activates

Key signaling pathways modulated by this compound (C15:0).
Troubleshooting Logic for Inconsistent Bioavailability

This diagram outlines a logical workflow for troubleshooting inconsistent C15:0 bioavailability in study participants.

Troubleshooting_Bioavailability Start High variability in plasma C15:0 levels observed CheckDiet Assess Baseline & Ongoing Dietary C15:0 Intake Start->CheckDiet DietHigh Is dietary intake highly variable? CheckDiet->DietHigh ControlDiet Implement dietary controls or statistical adjustment DietHigh->ControlDiet Yes CheckSupplement Verify Supplement Formulation & Dosing DietHigh->CheckSupplement No ControlDiet->CheckSupplement SupplementIssue Is supplement consistent? CheckSupplement->SupplementIssue StandardizeSupplement Source a standardized supplement (e.g., pure FFA) SupplementIssue->StandardizeSupplement No CheckHostFactors Investigate Host Factors (Microbiome, Genetics) SupplementIssue->CheckHostFactors Yes StandardizeSupplement->CheckHostFactors CorrelateData Correlate plasma C15:0 with microbiome/genetic data CheckHostFactors->CorrelateData End Identify primary source of variability CorrelateData->End

A logical workflow for troubleshooting C15:0 bioavailability.
Experimental Workflow for a C15:0 Supplementation Trial

This diagram illustrates a standard workflow for conducting a human clinical trial on C15:0 supplementation.[1]

Clinical_Trial_Workflow Recruitment Participant Recruitment (e.g., BMI ≥25 kg/m2) Screening Screening & Baseline (Dietary Assessment, Blood Draw) Recruitment->Screening Randomization Randomization (C15:0 vs. Placebo) Screening->Randomization Intervention Intervention Phase (e.g., 200mg/day for 12 weeks) Randomization->Intervention FollowUp Follow-up Visits (Adherence Checks) Intervention->FollowUp FinalVisit End of Study (Final Blood Draw, Assessments) Intervention->FinalVisit FollowUp->Intervention Analysis Sample Analysis (GC-MS for C15:0 levels) FinalVisit->Analysis DataAnalysis Statistical Analysis & Reporting Analysis->DataAnalysis

Standard workflow for a C15:0 human supplementation trial.

References

selecting appropriate internal standards for pentadecanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate internal standards for the accurate quantification of pentadecanoic acid (C15:0).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for quantifying this compound?

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest—in this case, this compound—added in a known quantity to all samples, calibrators, and quality controls before analysis.[1][2] Its primary role is to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the quantification.[1][3] By calculating the ratio of the analyte's response to the internal standard's response, one can account for sample loss and fluctuations in instrument performance.[1]

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

An ideal internal standard should possess the following characteristics:

  • Chemical Similarity : It should behave similarly to this compound during extraction and derivatization.[4][5]

  • Non-Endogenous : The internal standard must not be naturally present in the biological samples being analyzed.[2][4]

  • Chromatographic Resolution : It should be well-separated from this compound and other components in the sample chromatogram.[4]

  • Stability : The standard must remain stable throughout the entire analytical procedure.[4]

  • Mass Spectrometric Distinction : When using mass spectrometry, the internal standard must be clearly distinguishable from the analyte, typically by having a different mass-to-charge ratio (m/z).[6][7]

Q3: What are the most common types of internal standards for this compound quantification?

The two most common and effective types of internal standards for fatty acid analysis, including this compound, are:

  • Stable Isotope-Labeled (SIL) Fatty Acids : These are considered the gold standard.[3][8] A deuterated version of this compound, such as this compound-d3 (C15:0-d3), is chemically identical to the analyte but has a higher mass.[6][9] This allows it to co-elute with the endogenous this compound while being separately detected by the mass spectrometer, providing the most accurate correction for experimental variations.[3][6]

  • Odd-Chain Fatty Acids : Fatty acids with a different odd-numbered carbon chain, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), have historically been used.[4][10] These are often chosen because they are typically present in very low concentrations in most non-ruminant biological samples.[4] However, their use requires careful consideration as their presence in certain matrices can lead to inaccurate results.[8][10]

Q4: Can I use other odd-chain fatty acids like heptadecanoic acid (C17:0) as an internal standard for this compound?

While historically used, employing odd-chain fatty acids like C17:0 as an internal standard for C15:0 quantification has potential drawbacks.[10][11] Research has shown that odd-chain fatty acids can be naturally present in human tissues and their levels can be influenced by diet, particularly dairy consumption.[8][10] If C17:0 is present in the sample, it will interfere with the added internal standard, leading to inaccurate quantification.[8] Therefore, the use of a stable isotope-labeled internal standard like this compound-d3 is strongly recommended for the most accurate and reliable results.[8][9]

Q5: How much internal standard should I add to my samples?

The internal standard should be added at a concentration that is similar to the expected concentration of the endogenous this compound in your samples.[1] It is also important to ensure that the concentration of the internal standard falls within the linear range of your analytical instrument.[2] For fatty acid methyl ester (FAME) analysis, a common practice is to add the internal standard at about 5-20% of the total lipid amount being analyzed.[12]

Troubleshooting Guide

Problem: My internal standard peak is not well-resolved from other peaks in my chromatogram.

  • Possible Cause : The chromatographic method may not be optimized for your specific sample matrix.

  • Solution :

    • Modify the Temperature Gradient (for GC) : Adjust the temperature ramp rate or the initial/final temperatures to improve the separation of fatty acid methyl esters.

    • Change the Mobile Phase Gradient (for LC) : Alter the gradient of your solvents (e.g., acetonitrile and water with formic acid) to enhance the resolution of fatty acids.[3]

    • Select a Different Column : Consider using a column with a different stationary phase or a longer column to improve separation.

Problem: I am observing high variability in my results even with an internal standard.

  • Possible Cause : The chosen internal standard may not be behaving similarly to this compound throughout the entire workflow. This can be an issue when using an odd-chain fatty acid that has different properties from C15:0.[8]

  • Solution :

    • Switch to a Stable Isotope-Labeled Standard : The most robust solution is to use a deuterated internal standard like this compound-d3.[9] Its chemical properties are nearly identical to the analyte, ensuring it accounts for variations more effectively.[3][6]

    • Optimize Extraction and Derivatization : Ensure that the extraction and derivatization procedures are consistent and complete for both the analyte and the internal standard. Inconsistent reaction conditions can introduce variability.

Problem: The recovery of my internal standard is very low.

  • Possible Cause : The internal standard might be degrading during sample preparation or there might be significant loss during the lipid extraction phase.

  • Solution :

    • Add the Internal Standard Early : Introduce the internal standard at the very beginning of the sample preparation process, ideally before lipid extraction, to account for losses in all subsequent steps.[2]

    • Check Extraction Efficiency : Evaluate your lipid extraction protocol. A common method is the Folch or Bligh-Dyer extraction using a chloroform:methanol mixture.[4] Ensure proper phase separation to collect the lipid-containing layer.[4]

    • Assess Stability : Verify the stability of the internal standard in the solvents and under the temperature conditions used in your protocol.

Data Presentation: Comparison of Internal Standards

Parameter Stable Isotope-Labeled (e.g., C15:0-d3) Odd-Chain Fatty Acid (e.g., C17:0)
Chemical Similarity Identical to the analyte[6]Similar, but differences in chain length can affect properties[8]
Co-elution Co-elutes with the analyte[3][7]Elutes at a different retention time
Correction for Matrix Effects Superior, as it experiences the same ion suppression/enhancement[2]Effective, but may not fully compensate if retention times differ significantly[2]
Endogenous Presence Not naturally present[8]Can be naturally present in some biological samples, which can cause interference[8][10]
Accuracy Highest accuracy and precision[3][6]Can be accurate, but requires careful validation for each matrix
Cost Generally more expensiveLess expensive and more readily available

Experimental Protocols

General Workflow for this compound Quantification

The quantification of this compound typically involves lipid extraction, an optional derivatization step (especially for GC-MS), and analysis by a chromatography-mass spectrometry system.[3]

.dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Known Amount of Internal Standard (e.g., C15:0-d3) Sample->Add_IS Extraction Lipid Extraction (e.g., Chloroform:Methanol) Add_IS->Extraction Derivatization Derivatization to FAMEs (Required for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Integration Peak Area Integration (Analyte and IS) Analysis->Integration Calculation Calculate Peak Area Ratio (Analyte/IS) Integration->Calculation Quantification Quantification using Calibration Curve Calculation->Quantification

Caption: General experimental workflow for fatty acid quantification.

Detailed Methodology: Lipid Extraction and FAME Derivatization
  • Sample Preparation : To 100 µL of plasma, add 10 µL of the deuterated internal standard mix (containing C15:0-d3).[6]

  • Lipid Extraction : Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.[6] Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.[6] Collect the lower organic phase and dry it under a gentle stream of nitrogen.[6]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS :

    • To the dried lipid extract, add 1 mL of 1% sulfuric acid in methanol.[4]

    • Incubate the mixture at 80-100°C for 1-2 hours.[4]

    • After cooling, add 1 mL of hexane and 1 mL of water, then vortex and centrifuge.[4]

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[4]

Visualization of Logic

Decision Tree for Internal Standard Selection

This diagram illustrates the logical steps to select the most appropriate internal standard for your experiment.

.dot

decision_tree Start Start: Need to Quantify C15:0 MS_Detector Is a Mass Spectrometer Detector Available? Start->MS_Detector High_Accuracy Is the Highest Accuracy and Reliability Required? MS_Detector->High_Accuracy Yes No_MS Internal Standard Quantification is Challenging. Consider External Calibration with Careful Validation. MS_Detector->No_MS No SIL_Available Is a Stable Isotope-Labeled (SIL) Standard Available and within Budget? High_Accuracy->SIL_Available Yes Use_Odd_Chain Consider an Odd-Chain Standard (e.g., C17:0 or C19:0) High_Accuracy->Use_Odd_Chain No Use_SIL Use a SIL Standard (e.g., C15:0-d3) SIL_Available->Use_SIL Yes SIL_Available->Use_Odd_Chain No Validate_Odd_Chain Crucially, Validate for Endogenous Presence in Your Specific Matrix Use_Odd_Chain->Validate_Odd_Chain

Caption: Decision-making workflow for selecting an internal standard.

References

Technical Support Center: Optimizing Derivatization of Pentadecanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful derivatization of pentadecanoic acid for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is crucial for the successful GC analysis of fatty acids like this compound for several reasons:

  • Increased Volatility: Free fatty acids are polar compounds with low volatility due to hydrogen bonding. This makes them difficult to analyze directly by GC, which requires analytes to be volatile. Derivatization converts the polar carboxyl group into a less polar, more volatile derivative.[1]

  • Improved Peak Shape: The polar nature of free fatty acids can cause interactions with the GC column, leading to asymmetrical peak shapes, such as peak tailing. This can result in inaccurate quantification.[1][2] Derivatization minimizes these interactions, producing sharper, more symmetrical peaks.[3]

  • Enhanced Thermal Stability: High temperatures in the GC inlet can cause thermal degradation of underivatized fatty acids. Derivatization increases the thermal stability of the molecule.[3]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common methods for derivatizing fatty acids for GC analysis are:

  • Esterification (specifically, methylation): This is the most prevalent method and involves converting the fatty acid into its corresponding fatty acid methyl ester (FAME).[4][5] This is typically achieved through acid-catalyzed or base-catalyzed reactions.[6]

  • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1]

Q3: Which GC column is best suited for analyzing derivatized this compound?

A3: For the analysis of fatty acid methyl esters (FAMEs), polar stationary phases are generally recommended. Columns with polyethylene glycol (e.g., Carbowax-type) or cyanopropyl silicone phases are commonly used as they provide good separation based on the degree of unsaturation and carbon number.[2]

Troubleshooting Guides

This section addresses common problems encountered during the derivatization and GC analysis of this compound.

Problem 1: Poor or No Peak for Derivatized this compound

Possible Causes & Solutions

CauseSolution
Incomplete Derivatization Optimize reaction conditions (time, temperature, reagent ratio). Ensure reagents are not expired or degraded.[3]
Presence of Water Derivatization reagents are moisture-sensitive. Ensure the sample and solvents are anhydrous.[1] Dry the sample under a stream of nitrogen if necessary.[1]
Sample Loss During Extraction After derivatization, ensure proper phase separation and carefully transfer the organic layer containing the derivative. Repeat the extraction to maximize recovery.[1]
Incorrect GC Conditions Verify inlet temperature, oven temperature program, and detector parameters are appropriate for the derivative.[7]
Problem 2: Peak Tailing

Possible Causes & Solutions

CauseSolution
Incomplete Derivatization Unreacted this compound will tail. Re-optimize the derivatization procedure.
Active Sites in the GC System Free fatty acids can interact with active sites in the injector liner or column.[2] Use a deactivated inlet liner and ensure the column is properly conditioned.[2][3] Consider trimming the first few centimeters of the column.[3]
Column Contamination Non-volatile residues on the column can cause peak tailing. Bake out the column according to the manufacturer's instructions.[7]
Problem 3: Peak Fronting

Possible Causes & Solutions

CauseSolution
Column Overload The amount of sample injected is too high, saturating the stationary phase.[2] Dilute the sample or reduce the injection volume.
Inappropriate Solvent The solvent may not be compatible with the stationary phase. Ensure the solvent is appropriate for your column and analytes.
Problem 4: Extraneous Peaks in the Chromatogram

Possible Causes & Solutions

CauseSolution
Contaminated Reagents or Solvents Run a blank analysis with only the reagents and solvents to check for contamination. Use high-purity reagents and solvents.
Septum Bleed Pieces of the injector septum can degrade and introduce contaminants. Use high-quality septa and replace them regularly.[8]
Carryover from Previous Injections Run a solvent blank after a concentrated sample to ensure the system is clean.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification (BF₃-Methanol)

This protocol describes the formation of fatty acid methyl esters (FAMEs) using boron trifluoride in methanol.

Materials:

  • This compound sample

  • BF₃-Methanol reagent (14% w/v)[1]

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Place 1-25 mg of the this compound sample into a reaction vial.

  • Add 2 mL of BF₃-Methanol reagent to the vial.[2]

  • Tightly cap the vial and heat at 60-100°C for 5-10 minutes.[2]

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[2]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[2]

  • Centrifuge at a low speed to facilitate phase separation.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.[1]

  • The sample is now ready for GC injection.

Protocol 2: Silylation (BSTFA)

This protocol describes the formation of trimethylsilyl (TMS) derivatives using BSTFA.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Ensure the sample is completely dry. If necessary, evaporate any moisture under a stream of nitrogen.[1]

  • Dissolve the this compound sample in a small amount of anhydrous solvent in a reaction vial.

  • Add a molar excess of BSTFA (+1% TMCS) to the vial. A 2:1 molar ratio of reagent to analyte is a good starting point.[3]

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes.[3]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC. If necessary, it can be diluted with an appropriate solvent.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the derivatization of this compound. Optimal conditions may vary depending on the specific sample matrix and laboratory setup.

Table 1: Acid-Catalyzed Esterification (BF₃-Methanol) Conditions

ParameterRecommended Range
Reagent Concentration 12-14% BF₃ in Methanol
Reaction Temperature 60 - 100 °C[2]
Reaction Time 5 - 10 minutes[2]

Table 2: Silylation (BSTFA) Conditions

ParameterRecommended Range
Reagent BSTFA + 1% TMCS
Reaction Temperature 60 - 80 °C[3]
Reaction Time 30 - 60 minutes[3]

Visualized Workflows

Experimental Workflow for FAMEs Preparation

FAMEs_Workflow start Start: this compound Sample add_bf3 Add BF3-Methanol Reagent start->add_bf3 heat Heat at 60-100°C add_bf3->heat cool Cool to Room Temperature heat->cool add_water_hexane Add Water and Hexane cool->add_water_hexane vortex Vortex to Extract FAMEs add_water_hexane->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer_hexane Transfer Hexane Layer centrifuge->transfer_hexane dry Dry with Anhydrous Na2SO4 transfer_hexane->dry end Ready for GC Analysis dry->end

Caption: Workflow for Fatty Acid Methyl Ester (FAME) preparation.

Troubleshooting Logic for Poor Peak Shape

Troubleshooting_Peak_Shape start Start: Poor Peak Shape Observed check_derivatization Is Derivatization Complete? start->check_derivatization check_injection Is Injection Volume Appropriate? check_derivatization->check_injection Yes optimize_derivatization Optimize Derivatization Protocol check_derivatization->optimize_derivatization No check_system Check for Active Sites in System check_injection->check_system Yes dilute_sample Dilute Sample or Reduce Volume check_injection->dilute_sample No deactivate_liner Use Deactivated Liner / Condition Column check_system->deactivate_liner optimize_derivatization->start Re-analyze dilute_sample->start Re-analyze good_peak Good Peak Shape deactivate_liner->good_peak

Caption: Troubleshooting logic for addressing poor peak shape in GC analysis.

References

mitigating matrix effects in LC-MS/MS analysis of pentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of pentadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of this compound quantification.[1] In biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1][2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods can be used to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of this compound in a neat solvent to the response of the same amount spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.[1][3]

  • Post-Column Infusion Method: This is a qualitative method to identify at what points in the chromatogram matrix effects occur.[1] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1]

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method to compensate for matrix effects.[4][5] A SIL-IS for this compound, such as this compound-d3 or ¹³C₁₅-pentadecanoic acid, will have nearly identical chemical and physical properties to the unlabeled analyte.[4][6] It will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[4]

Troubleshooting Guide

Issue 1: Low and inconsistent signal intensity for this compound.

This is a classic sign of ion suppression due to matrix effects.

Troubleshooting Step Detailed Explanation Expected Outcome
1. Review Sample Preparation The most common source of matrix effects in plasma/serum is phospholipids.[2][7] Simple protein precipitation is often insufficient for removing these interferences.[7][8] Consider implementing a more rigorous sample preparation method.Improved signal intensity and reproducibility.
2. Implement Phospholipid Removal Use specialized phospholipid removal plates or cartridges (e.g., Phree, Ostro, HybridSPE).[9][10][11] These products are designed to selectively remove phospholipids while recovering a broad range of analytes.Significant reduction in matrix effects and improved assay performance.[9][10][11]
3. Optimize Liquid-Liquid Extraction (LLE) An alternative to specialized plates is a well-optimized LLE protocol. A common method involves extraction with a non-polar solvent like hexane after protein precipitation and acidification.Cleaner extracts with reduced phospholipid content.
4. Sample Dilution If the concentration of this compound in your samples is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1]Reduced ion suppression, but ensure the diluted concentration is still well above the limit of quantification (LOQ).

Issue 2: Poor peak shape and shifting retention times.

These issues can be caused by matrix components accumulating on the analytical column or by the sample solvent being too strong.

Troubleshooting Step Detailed Explanation Expected Outcome
1. Check Sample Solvent Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase conditions. Injecting in a stronger solvent can cause peak distortion.Improved peak shape.
2. Incorporate a Guard Column A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained matrix components.Extended analytical column lifetime and more consistent retention times.
3. Optimize Chromatographic Gradient A shallower gradient can improve the separation of this compound from co-eluting matrix components.Better resolution and reduced interference.
4. Column Wash If the column is contaminated, a thorough wash with a strong solvent (e.g., isopropanol) may be necessary. Follow the column manufacturer's recommendations for cleaning procedures.Restoration of peak shape and retention time stability.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction

This protocol is a general approach for the extraction of free fatty acids from plasma or serum.

  • Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 5 µL of the internal standard solution (e.g., this compound-d3 at 25 ng/mL).

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. Vortex for 1 minute to precipitate proteins.[12]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (Optional but Recommended): To the supernatant, add 500 µL of hexane. Vortex for 1 minute and then centrifuge for 5 minutes to separate the layers.

  • Evaporation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters that may require optimization for your specific instrumentation.

Parameter Typical Condition
LC Column C18 reversed-phase, e.g., 2.1 x 100 mm, < 2.7 µm particle size.[11][13]
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate.[12][14]
Mobile Phase B Acetonitrile or a mixture of acetonitrile/isopropanol with 0.1% formic acid or 5 mM ammonium acetate.[11][15]
Flow Rate 0.3 - 0.5 mL/min.[11]
Gradient Start with a lower percentage of Mobile Phase B (e.g., 50-60%) and ramp up to a high percentage (e.g., 95-100%) over several minutes to elute the fatty acids.
Injection Volume 5 - 10 µL.
Ionization Mode Negative Electrospray Ionization (ESI-).[3]
MRM Transitions This compound: m/z 241.2 -> 241.2 (Quantifier), 241.2 -> 197.2 (Qualifier). This compound-d3: m/z 244.2 -> 244.2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma/Serum Sample add_is Add Stable Isotope Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (e.g., Hexane) supernatant->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI-, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_flowchart start Inconsistent/Low Signal for this compound q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 sol1 Implement a SIL-IS (e.g., this compound-d3) q1->sol1 No q2 What is the sample preparation method? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Incorporate Phospholipid Removal (e.g., Phree, Ostro) or optimize LLE q2->sol2 Protein Precipitation Only q3 Is the chromatography optimized? q2->q3 Advanced Cleanup a2_ppt Protein Precipitation Only a2_advanced Advanced Cleanup (LLE, SPE, PLR) sol2->q3 sol3 Adjust LC gradient to separate analyte from suppression zones q3->sol3 No end Re-evaluate Matrix Effect q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting flowchart for low signal of this compound.

References

Validation & Comparative

A Comparative Analysis of Pentadecanoic and Heptadecanoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and metabolic pathways of two significant odd-chain saturated fatty acids.

This guide provides a comprehensive comparative analysis of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), two odd-chain saturated fatty acids of growing interest in the scientific community. While structurally similar, emerging research reveals distinct biological activities and therapeutic potential for each. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their properties, functions, and the experimental methodologies used to study them.

Physicochemical Properties

Pentadecanoic and heptadecanoic acids are straight-chain saturated fatty acids containing 15 and 17 carbon atoms, respectively. Their physical and chemical characteristics are summarized below.

PropertyThis compound (C15:0)Heptadecanoic Acid (C17:0)
Molecular Formula C₁₅H₃₀O₂[1][2][3][4]C₁₇H₃₄O₂[5][6][7][8][9]
Molecular Weight 242.40 g/mol [1][2][3][10][11][12]270.45 g/mol [6][7][8][13][14]
Melting Point 51-53 °C[2][10][15][16]59-61 °C[5][8][13][17]
Boiling Point 257 °C at 100 mmHg[2][10][15][18]227 °C at 100 mmHg[8][13][17]
Solubility Soluble in ethanol and dimethylformamide (DMF).[3][10] Sparingly soluble in aqueous buffers.[3]Soluble in ethanol, ether, and chloroform.[5] Insoluble in water.[5][13]
Appearance White crystalline solid or powder.[3][10]White, waxy, or crystalline solid.[5]

Comparative Biological Activities and Therapeutic Potential

While both are considered biomarkers for dairy fat intake, pentadecanoic and heptadecanoic acid exhibit distinct and sometimes contrasting biological effects.[19][20][21] Recent studies have highlighted their potential roles in various cellular processes, from inflammation and metabolism to cancer therapy.

Anti-cancer and Cytotoxic Effects

Direct comparative studies have shown differences in the cytotoxic effects of these two fatty acids. In a study on human breast cancer stem-like cells (MCF-7/SC), heptadecanoic acid demonstrated significantly higher cytotoxicity than this compound.[5][17]

Cell LineFatty AcidIC₅₀ Value (µM)
MCF-7/SCThis compound119 ± 5.21[5]
MCF-7/SCHeptadecanoic Acid41.94 ± 4.06[5]

Table 1: Comparative cytotoxicity of pentadecanoic and heptadecanoic acid on MCF-7/SC human breast cancer stem-like cells.

Furthermore, heptadecanoic acid has been shown to induce apoptosis and enhance the chemosensitivity of pancreatic cancer cells to gemcitabine.[11][22] It was found to exert stronger cytotoxic effects on Panc-1 and MIA PaCa-2 pancreatic cancer cells compared to this compound and other fatty acids.[1][8]

Anti-inflammatory and Metabolic Regulation

This compound has demonstrated broad anti-inflammatory and anti-fibrotic activities. In one study, its effects at a 20 µM concentration were superior to those of heptadecanoic acid at the same concentration.[11] this compound is a dual partial agonist of peroxisome proliferator-activated receptors alpha and delta (PPARα/δ), activates AMP-activated protein kinase (AMPK), and inhibits the mechanistic target of rapamycin (mTOR) and histone deacetylase 6 (HDAC6).[4][23] These actions contribute to its beneficial effects on lipid metabolism, cellular energetics, and inflammation.

Heptadecanoic acid has also been linked to a reduced risk of type 2 diabetes and cardiovascular disease.[10][23] However, a study on diet-induced hepatic steatosis and insulin resistance in mice found that while both C15:0 and C17:0 suppressed JAK2/STAT3 signaling in primary hepatocytes, only C15:0 enhanced insulin-stimulated phosphorylation of AKT.[24]

Metabolic Pathways

The metabolism of odd-chain fatty acids like pentadecanoic and heptadecanoic acid follows the general pathway of β-oxidation. The key distinction from even-chain fatty acids is the final product of this pathway.

Shared Metabolic Pathway

The β-oxidation of both pentadecanoic and heptadecanoic acid results in the production of acetyl-CoA molecules until the final three-carbon remnant, propionyl-CoA, is formed.[6][10][15][17] Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle (Krebs cycle), contributing to energy production.[10][15] This anaplerotic role is a key feature of odd-chain fatty acid metabolism.

Metabolic_Pathway C15_C17 This compound (C15:0) or Heptadecanoic Acid (C17:0) BetaOxidation β-Oxidation C15_C17->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Citric Acid Cycle (Krebs Cycle) AcetylCoA->KrebsCycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->KrebsCycle

Figure 1. General metabolic pathway of odd-chain fatty acids.

Potential for Elongation

There is evidence suggesting that this compound can be elongated to form heptadecanoic acid in the body, adding another layer to their metabolic relationship.[22]

Signaling Pathways

The distinct biological activities of pentadecanoic and heptadecanoic acid can be attributed to their differential effects on various cellular signaling pathways.

This compound Signaling

This compound has been shown to modulate multiple key signaling pathways involved in metabolism and inflammation.

C15_Signaling C15 This compound (C15:0) PPAR PPARα/δ C15->PPAR activates AMPK AMPK C15->AMPK activates mTOR mTOR C15->mTOR inhibits HDAC6 HDAC6 C15->HDAC6 inhibits JAK2_STAT3 JAK2/STAT3 C15->JAK2_STAT3 inhibits LipidMetabolism ↑ Lipid Metabolism PPAR->LipidMetabolism EnergyHomeostasis ↑ Energy Homeostasis AMPK->EnergyHomeostasis CellGrowth ↓ Cell Growth mTOR->CellGrowth Inflammation ↓ Inflammation HDAC6->Inflammation JAK2_STAT3->Inflammation

Figure 2. Key signaling pathways modulated by this compound.

Heptadecanoic Acid Signaling

Research on heptadecanoic acid's signaling effects is emerging, with a notable impact on pathways related to cancer cell survival.

C17_Signaling C17 Heptadecanoic Acid (C17:0) Hippo Hippo Pathway C17->Hippo inhibits Apoptosis ↑ Apoptosis in Pancreatic Cancer Cells Hippo->Apoptosis

Figure 3. Signaling pathway influenced by heptadecanoic acid.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of pentadecanoic and heptadecanoic acids.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for the quantitative analysis of fatty acids in biological samples.

1. Lipid Extraction:

  • For cellular lipids, a common method is the Folch or Bligh-Dyer method using a chloroform:methanol mixture.[17]

  • For plasma or serum, proteins are precipitated with a solvent like methanol, and lipids are extracted into an organic solvent such as isooctane.[13]

2. Derivatization:

  • Fatty acids are converted to more volatile esters, typically fatty acid methyl esters (FAMEs), for GC analysis. This is often achieved by transesterification using reagents like sodium methoxide or BF₃-methanol.[17][25]

3. GC-MS Analysis:

  • FAMEs are separated on a capillary GC column and detected by a mass spectrometer.

  • Quantification is achieved by comparing the peak areas of the analytes to those of known concentrations of internal standards (e.g., deuterated C15:0 or C17:0).[13]

GCMS_Workflow Sample Biological Sample (Cells, Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF₃-methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (vs. Internal Standards) GCMS->Quantification

Figure 4. Workflow for fatty acid analysis by GC-MS.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Treatment:

  • Treat cells with various concentrations of pentadecanoic or heptadecanoic acid for a specified duration (e.g., 24 or 48 hours).

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[1][2][5][7][10]

4. Solubilization:

  • Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[5][7]

5. Absorbance Reading:

  • Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5][7][10]

Cell Migration (Wound Healing) Assay

This method is used to study the effect of compounds on cell migration.

1. Monolayer Culture:

  • Grow cells to a confluent monolayer in a culture plate.

2. Creating the "Wound":

  • A scratch is made through the monolayer with a sterile pipette tip.[4][6][11]

3. Treatment and Imaging:

  • The cells are washed to remove debris and then incubated with the test compound.

  • Images of the scratch are taken at different time points (e.g., 0, 24, 48 hours).[6][11]

4. Analysis:

  • The rate of wound closure is quantified by measuring the area of the gap over time.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the effects of the fatty acids on signaling pathways.

1. Protein Extraction:

  • Lyse treated and control cells to extract total protein.

2. SDS-PAGE:

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22][23]

4. Immunodetection:

  • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated vs. total AMPK, PPARs).[3][9][12][22][23][26]

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.[9][12][22][23][26]

5. Visualization:

  • The protein bands are visualized using a chemiluminescent or fluorescent substrate and an imaging system.[9][12][22][23][26]

Conclusion

Pentadecanoic and heptadecanoic acid, while both being odd-chain saturated fatty acids, exhibit distinct and significant biological activities. Heptadecanoic acid appears to have more potent cytotoxic effects against certain cancer cell lines, whereas this compound shows broader anti-inflammatory and metabolic regulatory functions. The differential activation of key signaling pathways likely underlies these varied effects. Further research, utilizing the standardized protocols outlined in this guide, is crucial to fully elucidate their therapeutic potential and to inform the development of novel drugs and nutraceuticals.

References

validating the health benefits of pentadecanoic acid in human clinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the health benefits of pentadecanoic acid (C15:0) as validated in human clinical trials. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the current state of clinical evidence for this emerging fatty acid.

Executive Summary

This compound (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest for its potential health benefits. This guide focuses on the clinical validation of these benefits, drawing primarily from two key human clinical trials. The first, a randomized controlled trial (RCT) in young adults with overweight or obesity (NCT04947176), demonstrates the direct effects of C15:0 supplementation against a placebo. The second, the TANGO (The Asian-adapted Mediterranean Diet and this compound on Fatty Liver Disease) randomized controlled trial, evaluates the synergistic effects of C15:0 when added to a caloric-restricted, Asian-adapted Mediterranean diet in women with non-alcoholic fatty liver disease (NAFLD).

The evidence from these trials suggests that this compound supplementation can effectively raise circulating C15:0 levels and is associated with improvements in metabolic and liver health markers. Notably, in the trial with overweight and obese young adults, participants who achieved a certain threshold of circulating C15:0 showed significant improvements in liver enzyme profiles and hemoglobin levels. In the TANGO trial, the addition of C15:0 to a healthy diet resulted in a more pronounced reduction in LDL-cholesterol and beneficial shifts in the gut microbiome.

While the clinical data is promising, it is important to note that the proposed underlying signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mechanistic target of rapamycin (mTOR) and Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathways, are primarily based on preclinical and in vitro studies. Direct measurement of these pathways in the presented human clinical trials has not been reported.

Data Presentation: Quantitative Outcomes of Key Clinical Trials

The following tables summarize the key quantitative data from the two pivotal human clinical trials investigating this compound.

Table 1: Results from a Randomized Controlled Trial of C15:0 Supplementation in Young Adults with Overweight and Obesity (NCT04947176) [1][2][3]

Outcome MeasureC15:0 Supplement Group (200 mg/day)Placebo Group
Mean Increase in Circulating C15:0 1.88 µg/mL greater than placebo (p=0.003)Not explicitly stated, but lower than the C15:0 group.
Change in Alanine Aminotransferase (ALT) -29 U/L (p=0.001)Not available
Change in Aspartate Aminotransferase (AST) -6 U/L (p=0.014)Not available
Change in Hemoglobin *+0.60 g/dL (p=0.010)Not available

Note: The changes in ALT, AST, and hemoglobin were reported for the subgroup of participants in the C15:0 group who achieved a post-treatment circulating C15:0 level of >5 µg/mL. Data for the entire C15:0 group and the placebo group for these parameters were not available in the reviewed literature.

Table 2: Results from the TANGO Randomized Controlled Trial (Asian-Adapted Mediterranean Diet with/without C15:0) [4][5][6][7]

Outcome MeasureCaloric-Restricted Asian-Adapted Mediterranean Diet + C15:0Caloric-Restricted Asian-Adapted Mediterranean DietControl (Caloric-Restricted Diet)
Weight Reduction 4.0 ± 0.5 kg (5.3% of body weight)3.4 ± 0.5 kg (4.5% of body weight)1.5 ± 0.5 kg (2.1% of body weight)
Liver Fat Reduction (Proton Density Fat Fraction) 33%30%10%
Change in Total Cholesterol Significant reduction compared to controlSignificant reduction compared to controlLess reduction
Change in Triglycerides Significant reduction compared to controlSignificant reduction compared to controlLess reduction
Change in LDL-Cholesterol Further reduction compared to diet-only groupReduction from baselineLess reduction
Gut Microbiome Increased abundance of Bifidobacterium adolescentisNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the two key clinical trials are outlined below.

C15:0 Supplementation in Young Adults with Overweight and Obesity (NCT04947176)
  • Study Design: A single-center, double-blind, randomized, controlled, 2-arm trial.[1]

  • Participants: 30 young adults (mean age 20.0 ± 2.1 years) with a mean Body Mass Index (BMI) of 33.4 ± 5.3 kg/m ².[2]

  • Intervention: Participants were randomized to receive either 200 mg of this compound (C15:0) or a matching placebo daily for 12 weeks.[2]

  • Primary Outcome: The primary objective was to investigate the change in plasma C15:0 levels from baseline to 12 weeks.[1]

  • Secondary Outcomes: Assessment of safety and tolerability, as well as measurement of potential markers of physiologic response, including liver enzymes (ALT and AST) and hemoglobin.[1]

The TANGO Randomized Controlled Trial (NCT05259475)
  • Study Design: A double-blinded, parallel-design, randomized controlled trial.[5]

  • Participants: 88 Chinese females with non-alcoholic fatty liver disease (NAFLD).[5]

  • Intervention Groups:

    • Caloric-restricted diet based on general healthy eating guidelines (Control).[5]

    • Caloric-restricted, Asian-adapted Mediterranean diet.[5]

    • Caloric-restricted, Asian-adapted Mediterranean diet supplemented with this compound (C15:0).[5]

  • Primary Outcome: Change in liver fat content.

  • Secondary Outcomes: Changes in body weight, body fat, visceral fat, liver enzymes, blood pressure, fasting glucose and insulin, HbA1c, HOMA-IR, blood lipids, and C-reactive protein.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound and the experimental workflows of the discussed clinical trials.

cluster_pathway Proposed Signaling Pathways of this compound cluster_activation Activation cluster_inhibition Inhibition C150 This compound (C15:0) AMPK AMPK C150->AMPK Activates PPAR PPARα/δ C150->PPAR Activates mTOR mTOR C150->mTOR Inhibits JAK2_STAT3 JAK2/STAT3 C150->JAK2_STAT3 Inhibits HDAC6 HDAC6 C150->HDAC6 Inhibits

Proposed signaling pathways of this compound.

cluster_nct04947176 Experimental Workflow: NCT04947176 Recruitment Recruitment of Young Adults with Overweight/Obesity Randomization Randomization (n=30) Recruitment->Randomization GroupA C15:0 Supplementation (200 mg/day) Randomization->GroupA GroupB Placebo Randomization->GroupB Intervention 12-Week Intervention Outcomes Outcome Assessment: - Plasma C15:0 - Liver Enzymes (ALT, AST) - Hemoglobin Intervention->Outcomes GroupA->Intervention GroupB->Intervention

Experimental workflow for the NCT04947176 trial.

cluster_tango Experimental Workflow: TANGO Trial Recruitment Recruitment of Chinese Females with NAFLD Randomization Randomization (n=88) Recruitment->Randomization Group1 Caloric-Restricted Asian-Adapted Mediterranean Diet + C15:0 Randomization->Group1 Group2 Caloric-Restricted Asian-Adapted Mediterranean Diet Randomization->Group2 Group3 Control: Caloric-Restricted Diet Randomization->Group3 Intervention 12-Week Intervention Outcomes Outcome Assessment: - Liver Fat - Body Weight - Blood Lipids - Gut Microbiome Intervention->Outcomes Group1->Intervention Group2->Intervention Group3->Intervention

Experimental workflow for the TANGO trial.

References

validation of pentadecanoic acid as a robust biomarker of dairy intake.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the validation of pentadecanoic acid (C15:0) as a reliable indicator of dairy consumption.

This compound (C15:0), a saturated fatty acid with a 15-carbon backbone, is emerging as a credible biomarker for objectively assessing dairy fat intake in nutritional and clinical research.[1] Unlike self-reported dietary assessments, which can be prone to recall bias and misreporting, C15:0 levels in blood provide a more accurate measure of an individual's consumption of dairy products.[2] This guide provides a comprehensive comparison of this compound with other biomarkers, supported by experimental data and detailed methodologies, to aid researchers in their study design and data interpretation.

Comparative Performance of Dairy Intake Biomarkers

This compound is primarily found in ruminant fat, making it a specific marker for dairy and, to a lesser extent, ruminant meat consumption.[1][3] Its concentration in human tissues and blood directly correlates with the intake of dairy fat. Several studies have validated its use, often comparing it with other fatty acids like heptadecanoic acid (C17:0) and trans-palmitoleic acid (t16:1n-7).

Table 1: Correlation of this compound (C15:0) with Dairy Intake

Study Population & SizeBiospecimenC15:0 Correlation with Total Dairy Intake (Spearman's ρ or Pearson's r)C15:0 Correlation with Specific Dairy ProductsCitation
Multi-Ethnic Study of Atherosclerosis (MESA) (n≈2800)Plasma Phospholipid0.22Regular cheese (r=0.20), Whole-fat dairy (r=0.16), Low-fat dairy (r=0.17), Butter (r=0.13)[4]
Insulin Resistance Atherosclerosis Study (IRAS) (n=659)Serumr = 0.20 (P < 0.0001)Milk (r=0.13), Cheese (r=0.16)[5][6]
Food4Me Study (n=1180)Dried Blood SpotsPoor performance for total dairyGood ability to distinguish between low and high consumers of high-fat dairy products.[2]
Swedish Cohort (n=4150)Serum Cholesterol EstersNot explicitly stated, but used as the primary biomarker for dairy fat intake.Not specified in the abstract.[7]
Cross-sectional study (n=72)Plasma Phospholipidsr = 0.34 (for total dairy fat)Fat from milk and cream (r=0.34)[8]

Table 2: Comparison of this compound (C15:0) with Other Potential Dairy Biomarkers

BiomarkerPrimary Dietary SourceStrength as a BiomarkerWeakness as a BiomarkerCitations
This compound (C15:0) Dairy fat, ruminant meatConsistently correlates with dairy fat intake, especially high-fat dairy.[2][8] Not significantly synthesized endogenously.[2]Also present in some fish, which could be a confounder in populations with high fish consumption.[9] Weaker correlation with low-fat dairy.[2][8][9]
Heptadecanoic Acid (C17:0) Dairy fat, ruminant meat, some fishOften used alongside C15:0 as a marker for dairy fat.[7]The association with dairy fat has been less consistent across all studies.[9] Strong positive correlation with fish intake in some cohorts.[9][7][9]
trans-Palmitoleic Acid (t16:1n-7) Dairy fat, partially hydrogenated vegetable oilsInitially considered a potential biomarker for dairy.In some studies, it was found to be a marker of partially hydrogenated fat intake rather than dairy and did not correlate with dairy consumption.[5][10][5][10]

Experimental Protocols

The validation of this compound as a biomarker for dairy intake relies on robust experimental designs that correlate dietary intake data with measured fatty acid concentrations in biological samples.

Subject Recruitment and Dietary Assessment
  • Cohort Studies: Large, population-based cohorts are often utilized, such as the Multi-Ethnic Study of Atherosclerosis (MESA) and the Insulin Resistance Atherosclerosis Study (IRAS).[4][5]

  • Dietary Intake Assessment: Food Frequency Questionnaires (FFQs) are commonly used to gather long-term dietary habits.[5] These questionnaires list various food items, and participants report their frequency of consumption over a specified period. Total dairy intake is calculated by summing the consumption of all dairy products listed.[5]

Sample Collection and Analysis
  • Blood Collection: Fasting blood samples are collected from participants. Serum or plasma is separated and stored, often at -80°C, for later analysis. Dried blood spots have also been used as a less invasive alternative.[2]

  • Fatty Acid Quantification:

    • Lipid Extraction: Lipids are extracted from the serum, plasma, or red blood cells using methods like the Folch or Bligh-Dyer procedures.

    • Methylation: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs).

    • Gas Chromatography (GC): FAMEs are separated and quantified using gas chromatography coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS).[5] The concentration of each fatty acid is typically expressed as a percentage of the total fatty acids.[5]

Statistical Analysis
  • Correlation Analysis: Spearman's or Pearson's correlation coefficients are calculated to assess the association between self-reported dairy intake and the measured levels of this compound.[4][5]

  • Regression Models: Multiple linear regression models are employed to determine the independent contribution of dairy intake to C15:0 levels, adjusting for potential confounding variables such as age, sex, BMI, and intake of other foods.[5]

  • Receiver Operating Characteristic (ROC) Analysis: ROC curves can be used to evaluate the ability of C15:0 to discriminate between high and low consumers of dairy products.[2]

Visualizing the Workflow

The following diagrams illustrate the typical workflow for validating a dietary biomarker and the logical relationship in assessing C15:0's utility.

experimental_workflow cluster_data_collection Data Collection cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis participant_recruitment Participant Recruitment dietary_assessment Dietary Assessment (FFQ) participant_recruitment->dietary_assessment sample_collection Biological Sample Collection (Blood) participant_recruitment->sample_collection statistical_analysis Statistical Analysis (Correlation, Regression) dietary_assessment->statistical_analysis lipid_extraction Lipid Extraction sample_collection->lipid_extraction gc_analysis Gas Chromatography Analysis lipid_extraction->gc_analysis gc_analysis->statistical_analysis biomarker_validation Biomarker Validation statistical_analysis->biomarker_validation

Caption: Experimental workflow for validating this compound as a dairy biomarker.

validation_logic dietary_intake Self-Reported Dairy Intake correlation Positive Correlation? dietary_intake->correlation c15_level Measured C15:0 in Blood c15_level->correlation confounders Control for Confounders (e.g., fish intake) correlation->confounders Yes weak_biomarker C15:0 is a Weak/Conditional Biomarker correlation->weak_biomarker No robust_biomarker C15:0 is a Robust Biomarker confounders->robust_biomarker Association Holds confounders->weak_biomarker Association Weakens

Caption: Logical framework for the validation of this compound as a biomarker.

References

pentadecanoic acid's efficacy compared to leading longevity-enhancing compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the emerging essential fatty acid, pentadecanoic acid (C15:0), against established longevity-enhancing compounds reveals promising, comparable, and in some aspects, superior preclinical efficacy. This guide synthesizes the current scientific evidence, presenting key quantitative data, experimental methodologies, and signaling pathway visualizations to offer an objective comparison for researchers, scientists, and drug development professionals.

This compound, an odd-chain saturated fatty acid, is gaining significant attention within the longevity research community. A pivotal 2023 study published in the journal Nutrients directly compared the cellular activities of C15:0 to those of leading longevity-enhancing candidates: rapamycin, metformin, and acarbose.[1][2][3] The findings suggest that C15:0 exhibits a broad range of clinically relevant activities, positioning it as a formidable molecule in the pursuit of extending healthspan and lifespan.[1][2]

Comparative Efficacy: A Data-Driven Overview

A comprehensive analysis using human cell-based molecular phenotyping assays demonstrated that this compound and rapamycin had the most substantial and dose-dependent clinically relevant activities among the compounds tested.[1][2][4] C15:0 showed 36 significant activities across 10 of the 12 human cell systems evaluated, closely followed by rapamycin with 32 activities across all 12 systems.[1][2][4] Metformin and acarbose demonstrated 17 and 5 activities, respectively.[5][6]

Notably, at their optimal doses, C15:0 (17 µM) and rapamycin (9 µM) shared 24 activities across 10 cell systems.[1][7] These shared activities include crucial anti-inflammatory, antifibrotic, and anticancer effects.[1][7]

CompoundTotal Clinically Relevant ActivitiesNumber of Active Cell SystemsShared Activities with C15:0
This compound (C15:0) 36 10 out of 12 N/A
Rapamycin 32 12 out of 12 24
Metformin 17 Not specified in abstracts4
Acarbose 5 Not specified in abstractsNot specified in abstracts

Table 1: Summary of in vitro activities of this compound and leading longevity compounds from Venn-Watson & Schork, 2023.[1][2][4][5][6]

While direct in vivo lifespan extension data for C15:0 in model organisms is still emerging, higher circulating levels of C15:0 in humans are associated with a lower risk of all-cause mortality and cardiovascular disease.[8] In contrast, rapamycin, metformin, and resveratrol have more established, albeit sometimes mixed, records of extending lifespan in various animal models.[9][10][11]

CompoundModel OrganismLifespan ExtensionKey Healthspan Improvements
Rapamycin MiceUp to 30%Delayed onset of age-related pathologies, improved immune function, reduced cognitive decline.[10][12]
Metformin Mice (female)Up to 14%Improved insulin sensitivity, delayed tumor development.[9]
Resveratrol High-fat-fed mice31%Improved insulin sensitivity, enhanced mitochondrial function, improved motor function.[13][14]

Table 2: Selected in vivo longevity effects of leading compounds in animal models.

Core Signaling Pathways in Longevity

The longevity-enhancing effects of these compounds are attributed to their modulation of key nutrient-sensing and cellular signaling pathways. This compound, rapamycin, and metformin converge on the mTOR and AMPK pathways, which are central regulators of cellular growth, metabolism, and aging.[1][2][3] Resveratrol primarily acts through the activation of sirtuins, particularly SIRT1.[13][15]

This compound (C15:0) Signaling

This compound demonstrates a dual-action mechanism by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR).[1][2][3] This mirrors the individual primary actions of metformin (AMPK activation) and rapamycin (mTOR inhibition).[2][3]

This compound Signaling C150 This compound (C15:0) AMPK AMPK Activation C150->AMPK mTOR mTOR Inhibition C150->mTOR Longevity Longevity & Healthspan AMPK->Longevity mTOR->Longevity

Figure 1: this compound's dual impact on core longevity pathways.

Comparative Signaling Pathways

The distinct yet overlapping mechanisms of C15:0, rapamycin, metformin, and resveratrol are illustrated below. This highlights the multi-faceted approach these compounds take to influence the hallmarks of aging.

Comparative Longevity Pathways cluster_compounds Longevity Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes C150 This compound AMPK AMPK C150->AMPK mTOR mTOR C150->mTOR Rapamycin Rapamycin Rapamycin->mTOR Metformin Metformin Metformin->AMPK Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK->mTOR Autophagy Autophagy AMPK->Autophagy mTOR->Autophagy CellGrowth Cell Growth mTOR->CellGrowth Inflammation Inflammation SIRT1->Inflammation Mito Mitochondrial Function SIRT1->Mito

Figure 2: Interplay of longevity compounds and key signaling pathways.

Experimental Protocols

The primary comparative data for this compound originates from studies utilizing the BioMAP® Diversity PLUS panel (Eurofins). This platform provides a standardized and objective method for characterizing the effects of compounds on complex human cellular systems that model various disease states.

BioMAP® Diversity PLUS Assay

Objective: To assess the potential for C15:0 to enhance processes associated with longevity and healthspan by comparing its in vitro activities with acarbose, metformin, and rapamycin.[1][2]

Methodology:

  • Cell Systems: The assay utilizes 12 primary human cell-based systems that mimic a range of biological and disease states, including inflammation, fibrosis, and angiogenesis. These systems are composed of single or co-cultured primary human cell types.

  • Compound Exposure: Each cell system is exposed to the test compounds (C15:0, rapamycin, metformin, acarbose) at four different concentrations.

  • Biomarker Measurement: Following compound exposure, the levels of 148 clinically relevant protein biomarkers are measured using immunoassays. These biomarkers include cytokines, chemokines, growth factors, and cell surface receptors.

  • Data Analysis: The changes in biomarker levels induced by the compounds are compared to a vehicle control. A "hit" is registered if a biomarker level falls outside a significance envelope, indicating a biological effect. The resulting profiles provide insights into the compound's potential clinical applications and mechanisms of action.

BioMAP Experimental Workflow Compounds Test Compounds (C15:0, Rapa, Met, Aca) CellSystems 12 Human Primary Cell Systems Compounds->CellSystems Incubation Incubation & Compound Exposure CellSystems->Incubation Biomarker 148 Biomarker Measurement (Immunoassay) Incubation->Biomarker Analysis Data Analysis & Profile Generation Biomarker->Analysis

Figure 3: Workflow for the BioMAP® Diversity PLUS assay.

Conclusion

The available preclinical evidence strongly supports this compound as an essential nutrient with activities equivalent to, and in some cases surpassing, leading longevity-enhancing compounds like rapamycin and metformin in human cell-based assays.[1] Its dual modulation of the AMPK and mTOR pathways presents a compelling mechanism of action. While further in vivo studies are necessary to confirm lifespan extension effects in mammals, the existing data on its broad anti-inflammatory, antifibrotic, and anticancer activities, coupled with favorable human epidemiological data, positions C15:0 as a highly promising candidate for promoting healthspan and longevity.[1][8] Its natural occurrence as a dietary fatty acid may also offer a favorable safety profile compared to pharmaceutical interventions.[16]

References

A Comparative Guide to Pentadecanoic Acid Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pentadecanoic acid (C15:0) metabolism across different species, drawing on available experimental data. This compound, an odd-chain saturated fatty acid, has garnered increasing interest for its potential health benefits and its role as a biomarker for dairy fat intake. Understanding its metabolic fate in various species is crucial for translational research and drug development.

Data Presentation: Quantitative Insights into C15:0 Metabolism

While direct quantitative comparisons of this compound metabolism across a wide range of species are limited in the literature, this section synthesizes available data to provide a comparative overview.

Table 1: Sources and Plasma Concentrations of this compound in Various Species

SpeciesPrimary Source of C15:0Typical Plasma/Serum Concentration (% of total fatty acids)Key References
Humans Dietary intake (dairy products, ruminant meat, some fish and plants), endogenous synthesis by gut microbiota, potential α-oxidation of palmitic acid.~0.2% - 0.6%[1][2][3]
Ruminants (e.g., Cows) De novo synthesis by rumen microbiota from propionate.Variable, significantly higher in milk fat (~1.2%) than plasma.[1]
Rodents (e.g., Rats) Dietary intake, endogenous synthesis.Dependent on diet, but baseline levels are present.[4]
Marine Mammals (e.g., Dolphins) Dietary intake (fish).Correlates with health status; higher levels in healthier individuals.[5]
Birds Dietary intake (insects, seeds).Data not readily available.
Fish Dietary intake (algae, smaller fish).Variable depending on species and diet.

Table 2: Key Enzymes in Odd-Chain Fatty Acid β-Oxidation

EnzymeFunctionCofactor/CoenzymeCellular LocationInterspecies Variation
Acyl-CoA Synthetase Activation of fatty acids to Acyl-CoA.ATP, Coenzyme ACytosol, MitochondriaUbiquitous across species.
Carnitine Palmitoyltransferase I/II (CPT I/II) Transport of long-chain fatty acyl-CoA into mitochondria.CarnitineMitochondrial MembranesGenerally conserved, but activity can be regulated differently.
Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD) First step of β-oxidation (dehydrogenation).FADMitochondriaIsoform expression and substrate specificity may vary.
Enoyl-CoA Hydratase Second step of β-oxidation (hydration).MitochondriaGenerally conserved.
3-Hydroxyacyl-CoA Dehydrogenase Third step of β-oxidation (oxidation).NAD+MitochondriaGenerally conserved.
β-Ketoacyl-CoA Thiolase Final step of β-oxidation (thiolytic cleavage).Coenzyme AMitochondriaGenerally conserved.
Propionyl-CoA Carboxylase Carboxylation of propionyl-CoA to methylmalonyl-CoA.Biotin, ATPMitochondriaActivity is crucial for odd-chain fatty acid metabolism; deficiencies lead to metabolic disorders.
Methylmalonyl-CoA Epimerase Epimerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA.MitochondriaEssential for the pathway.
Methylmalonyl-CoA Mutase Isomerization of L-methylmalonyl-CoA to succinyl-CoA.Vitamin B12 (Cobalamin)MitochondriaVitamin B12 deficiency can impair this step and lead to methylmalonic acidemia.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound metabolism. Below are summaries of key experimental protocols.

Quantification of this compound in Biological Samples (Plasma/Tissues)

Objective: To measure the concentration of this compound in biological matrices.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, homogenized tissue) using a solvent system, typically a mixture of chloroform and methanol (Folch or Bligh-Dyer methods).

  • Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.). The free fatty acids are then methylated to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol or methanolic HCl. FAMEs are more volatile and suitable for GC analysis.

  • FAME Extraction: The FAMEs are extracted from the reaction mixture into an organic solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane). The different FAMEs are separated based on their boiling points and polarity. The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify each fatty acid, including this compound methyl ester.

  • Quantification: An internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid if not the target analyte, or a deuterated standard) is added at the beginning of the procedure to correct for extraction losses and variations in derivatization and injection. A calibration curve is generated using known concentrations of a certified this compound standard.

Measurement of Fatty Acid Oxidation Rates

Objective: To determine the rate at which cells or tissues oxidize this compound.

Methodology: Radiolabeled Substrate Oxidation Assay

  • Cell/Tissue Preparation: Cells (e.g., cultured hepatocytes, myotubes) or tissue homogenates are prepared and incubated in a suitable buffer.

  • Incubation with Radiolabeled C15:0: The cells or tissues are incubated with radiolabeled this compound (e.g., [1-¹⁴C]this compound).

  • Trapping of ¹⁴CO₂: As the fatty acid undergoes β-oxidation, the radiolabeled carbon is eventually released as ¹⁴CO₂. The incubation is performed in a sealed flask containing a center well with a CO₂ trapping agent (e.g., a filter paper soaked in NaOH or hyamine hydroxide).

  • Measurement of Radioactivity: After the incubation period, the reaction is stopped (e.g., by adding perchloric acid). The trapped ¹⁴CO₂ is then quantified by liquid scintillation counting.

  • Quantification of Acid-Soluble Metabolites: The remaining incubation medium can be analyzed to measure the amount of radiolabeled acid-soluble metabolites (intermediates of the Krebs cycle), which represents incomplete oxidation.

  • Calculation of Oxidation Rate: The rate of fatty acid oxidation is calculated based on the amount of ¹⁴CO₂ produced and/or the amount of acid-soluble metabolites formed per unit of time and per amount of protein.

Signaling Pathways and Metabolic Fate of this compound

The metabolic pathways and signaling networks influenced by this compound are critical to its physiological effects.

Metabolic Pathway of this compound

The primary catabolic pathway for this compound is mitochondrial β-oxidation.

Pentadecanoic_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria C15:0 This compound (C15:0) C15:0-CoA Pentadecanoyl-CoA C15:0->C15:0-CoA Acyl-CoA Synthetase (ATP, CoA) C15:0-Carnitine Pentadecanoyl-Carnitine C15:0-CoA->C15:0-Carnitine CPT I C15:0-CoA_mito Pentadecanoyl-CoA C15:0-Carnitine->C15:0-CoA_mito CPT II Beta_Oxidation β-Oxidation Spiral (6 cycles) C15:0-CoA_mito->Beta_Oxidation Propionyl-CoA Propionyl-CoA (C3) Beta_Oxidation->Propionyl-CoA Acetyl-CoA 6x Acetyl-CoA (C2) Beta_Oxidation->Acetyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase (Biotin, ATP) TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Vitamin B12) Succinyl-CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of this compound.

Key Signaling Pathways Modulated by this compound

This compound and its metabolites can act as signaling molecules, influencing key cellular processes related to metabolism and inflammation.

C15_Signaling_Pathways cluster_receptors Receptor Interactions cluster_kinases Kinase Regulation cluster_enzymes Enzyme Inhibition cluster_outcomes Cellular Outcomes C15:0 This compound (C15:0) PPARa PPARα C15:0->PPARa Agonist PPARd PPARδ C15:0->PPARd Agonist AMPK AMPK C15:0->AMPK Activates mTOR mTOR C15:0->mTOR Inhibits JAK-STAT JAK-STAT Pathway C15:0->JAK-STAT Inhibits HDAC6 HDAC6 C15:0->HDAC6 Inhibits Lipid_Oxidation ↑ Lipid Oxidation PPARa->Lipid_Oxidation PPARd->Lipid_Oxidation AMPK->Lipid_Oxidation Mito_Function ↑ Mitochondrial Function AMPK->Mito_Function Autophagy ↑ Autophagy AMPK->Autophagy mTOR->Autophagy Inhibits Inflammation ↓ Inflammation (↓ NF-κB, ↓ Cytokines) JAK-STAT->Inflammation Promotes

Caption: Major signaling pathways modulated by C15:0.

Experimental Workflow for Comparative Metabolomics

A typical workflow for comparing the metabolic effects of this compound across different species or cell types.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissues from Species A, B, C) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Metabolite_Derivatization Metabolite Derivatization (e.g., Methylation for GC-MS) Lipid_Extraction->Metabolite_Derivatization LCMS_GCMS LC-MS / GC-MS Analysis Metabolite_Derivatization->LCMS_GCMS Data_Processing Data Processing (Peak picking, Alignment) LCMS_GCMS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA, PCA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: A typical comparative metabolomics workflow.

References

mechanistic comparison of pentadecanoic acid and metformin in glucose metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the ongoing battle against metabolic disorders, researchers are continually exploring novel therapeutic avenues. This guide provides a detailed mechanistic comparison of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, and metformin, a cornerstone therapy for type 2 diabetes. We delve into their distinct and overlapping effects on glucose metabolism, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

At a Glance: Key Mechanistic Differences

FeatureThis compound (C15:0)Metformin
Primary Target AMP-activated protein kinase (AMPK), Peroxisome proliferator-activated receptors (PPARs)Mitochondrial Complex I, AMP-activated protein kinase (AMPK)
Effect on AMPK Direct activatorIndirect activator (via increased AMP/ATP ratio)
Effect on PPARs Direct agonist (PPARα/δ)Indirect effects, potentially via AMPK
Mitochondrial Interaction May improve mitochondrial functionInhibits Complex I of the electron transport chain
GLP-1 Secretion Not a primary reported mechanismIncreases secretion from intestinal L-cells
Optimal Concentration (in vitro) ~17 µM[1]~5000 µM[1]

Deep Dive into the Mechanisms

This compound and metformin both exert beneficial effects on glucose metabolism, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, the upstream events leading to AMPK activation and their other molecular interactions diverge significantly.

Metformin: The Veteran Biguanide

Metformin's primary mechanism involves the mild and transient inhibition of mitochondrial respiratory chain complex I.[2][3] This leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio. This shift in cellular energy status allosterically activates AMPK.[3][4]

Activated AMPK in the liver phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to reduced fatty acid synthesis and increased fatty acid oxidation.[4] Furthermore, AMPK activation contributes to the suppression of hepatic gluconeogenesis, a key factor in metformin's glucose-lowering effect.[4][5] In skeletal muscle, metformin-induced AMPK activation promotes glucose uptake.[4]

Beyond the liver and muscle, metformin has a significant impact on the gut. It has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, from intestinal L-cells.[6]

This compound: The Emerging Fatty Acid

This compound, an odd-chain saturated fatty acid found in dairy products and certain plants, has emerged as a molecule with significant metabolic benefits.[1][7] Unlike metformin, C15:0 appears to directly activate AMPK, although the precise mechanism is still under investigation.[1][8][9] This activation, similar to metformin, leads to increased glucose uptake in muscle cells, at least in part, through the translocation of GLUT4 transporters to the cell membrane.[9][10][11][12][13] Studies in C2C12 myotubes have shown that C15:0 at concentrations of 20 µM and 40 µM can increase glucose uptake by 35.1% and 43.8%, respectively.[9]

A key distinguishing feature of this compound is its role as a direct agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ.[7][8][14] These nuclear receptors are critical regulators of lipid and glucose metabolism. Activation of PPARs can lead to increased fatty acid oxidation and improved insulin sensitivity. Metformin's influence on PPARs appears to be indirect and likely mediated by its activation of AMPK.[15][16][17][18][19]

While metformin is a known inhibitor of mitochondrial complex I, C15:0 has been reported to improve mitochondrial function.[1][7] This suggests a fundamental difference in how these two molecules interact with cellular powerhouses.

Quantitative Comparison of In Vitro Efficacy

ParameterThis compound (C15:0)Metformin
Optimal Dose (BioMAP Systems) 17 µM[1]5000 µM[1]
AMPK Activation Dose-dependent activation observed in C2C12 myotubes.[9]Significant activation in rat hepatocytes at 50 µM after 7 hours.[4] IC50 in CSF3RT618I cells at 48 hours was 1.3 mM.[20]
Glucose Uptake (C2C12 myotubes) 20 µM increased uptake by 35.1%; 40 µM by 43.8%.[9]Data for direct comparison in C2C12 myotubes is limited, but it is known to promote glucose uptake in skeletal muscle.[4]
Mitochondrial Complex I Inhibition (IC50) Not reported to be a direct inhibitor.~20 mM in isolated mitochondria; effective at µM concentrations in intact cells.[3]
PPAR Agonism Direct agonist of PPARα, PPARδ, and PPARγ.[14]Indirectly activates PPARγ via the AMPK/PGC-1α pathway.[15][17] Can increase PPARα expression.[16][18][19]

Signaling Pathways Visualized

To illustrate the distinct and convergent pathways of this compound and metformin, the following diagrams were generated using Graphviz.

Metformin_Pathway Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits Gut Gut L-cells Metformin->Gut AMP_ATP_Ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Hepatic_Glucose_Production ↓ Hepatic Glucose Production AMPK->Hepatic_Glucose_Production Muscle_Glucose_Uptake ↑ Muscle Glucose Uptake AMPK->Muscle_Glucose_Uptake GLP1 ↑ GLP-1 Secretion Gut->GLP1

Metformin's primary mechanism of action.

C15_Pathway C15 This compound (C15:0) AMPK AMPK Activation C15->AMPK Directly Activates PPARs PPARα/δ Activation C15->PPARs Directly Activates Mitochondria Mitochondrial Function C15->Mitochondria Improves Muscle_Glucose_Uptake ↑ Muscle Glucose Uptake AMPK->Muscle_Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation PPARs->Fatty_Acid_Oxidation

This compound's multifaceted mechanisms.

Experimental Protocols

A summary of the methodologies for key experiments cited in this guide is provided below for research and development purposes.

2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.

  • Cell Culture: C2C12 myoblasts are seeded and differentiated into myotubes.

  • Treatment: Myotubes are incubated with varying concentrations of this compound or metformin for a specified period (e.g., 24 hours).

  • Glucose Starvation: Cells are washed and incubated in glucose-free medium.

  • 2-NBDG Incubation: Cells are incubated with 2-NBDG for a short period (e.g., 30-60 minutes).

  • Fluorescence Measurement: After washing to remove extracellular 2-NBDG, the intracellular fluorescence is quantified using a fluorescence microplate reader or flow cytometer. Increased fluorescence indicates higher glucose uptake.

Western Blot for AMPK Activation

This technique is used to detect the phosphorylation of AMPK, which is indicative of its activation.

  • Cell Lysis: Cells treated with this compound or metformin are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

  • Detection: The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-AMPK to total AMPK.

PPAR Transactivation Assay

This assay measures the ability of a compound to activate PPARs.

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the PPAR of interest and a reporter plasmid containing a PPAR-responsive element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with this compound or metformin.

  • Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. An increase in reporter activity indicates activation of the PPAR.

Conclusion

This compound and metformin, while both impacting the central metabolic regulator AMPK, exhibit distinct upstream mechanisms and engage with different primary targets. Metformin's action is rooted in mitochondrial bioenergetics, leading to an indirect activation of AMPK and a notable effect on GLP-1 secretion. In contrast, this compound appears to be a direct activator of both AMPK and PPARs, and may also confer benefits to mitochondrial health. The significantly lower optimal in vitro concentration of this compound compared to metformin suggests a high potency that warrants further investigation. This comparative guide highlights the unique and shared pathways of these two molecules, providing a valuable framework for future research and the development of novel therapeutic strategies for metabolic diseases.

References

The Untapped Synergy: Evaluating Pentadecanoic Acid in Concert with Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies often leads to the exploration of synergistic combinations. Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a molecule of significant interest due to its diverse biological activities. While much of the recent focus has been on comparing its efficacy to other fatty acids, particularly the omega-3 eicosapentaenoic acid (EPA), a critical area of investigation remains underexplored: the potential synergistic effects of C15:0 when combined with other fatty acids. This guide provides a comprehensive comparison of C15:0 with other key fatty acids, delves into the mechanistic basis for potential synergies, and outlines experimental protocols to evaluate these interactions.

While direct experimental evidence for the synergistic effects of this compound with other fatty acids is still emerging, a comparative analysis of its activities against well-known fatty acids like EPA provides a foundation for hypothesizing and testing potential synergistic combinations.

Comparative Efficacy: this compound vs. Eicosapentaenoic Acid

A pivotal study conducted by Venn-Watson et al. provides a detailed, head-to-head comparison of pure this compound (C15:0) and eicosapentaenoic acid (EPA) across twelve primary human cell-based disease systems. The research highlights that C15:0 exhibits broader and, in some instances, safer bioactivities than EPA.

The study revealed that while C15:0 and EPA share some common anti-inflammatory and anti-fibrotic activities, C15:0 possesses a wider range of beneficial effects. At a concentration of 17 μM, both fatty acids shared 12 clinically relevant activities. However, C15:0 demonstrated an additional 28 beneficial activities not observed with EPA, particularly in the realm of inflammation. Furthermore, at a concentration of 50 μM, EPA was found to be cytotoxic to four of the cell systems, whereas C15:0 showed no cytotoxicity at any of the tested concentrations.

Below is a summary of the shared and distinct activities of C15:0 and EPA based on the biomarker data from the aforementioned study.

Biological ProcessShared Activities (C15:0 & EPA)Distinct Activities of C15:0
Inflammation ↓ MCP-1, ↓ VCAM-1Broader anti-inflammatory effects across more cell systems
Immunomodulation ↓ sIgG, ↓ CD40More extensive immunomodulatory activities
Fibrosis ↓ Collagen I, ↓ Collagen III, ↓ PAI-1Additional anti-fibrotic effects
Angiogenesis ↓ VEGFR2-
Cell Proliferation -Anti-proliferative effects in various cancer cell models

Mechanistic Insights: The Foundation for Synergistic Potential

The potential for synergistic interactions between C15:0 and other fatty acids can be inferred from their known mechanisms of action. C15:0 is a multi-target molecule, acting as a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), and as an activator of AMP-activated protein kinase (AMPK).

PPAR Agonism: A Pathway for Combined Action

Both C15:0 and omega-3 fatty acids like EPA are known to be agonists of PPARs, a family of nuclear receptors that play a crucial role in lipid and glucose metabolism, as well as inflammation. Combining two PPAR agonists could potentially lead to an additive or synergistic effect on the transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses.

C15_0 This compound (C15:0) PPAR PPARα / PPARδ C15_0->PPAR Activates Other_FA Other PPAR Agonist Fatty Acid (e.g., EPA) Other_FA->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Fatty Acid Oxidation, Anti-inflammation) PPRE->Gene_Expression Regulates

Potential synergistic activation of PPAR signaling by C15:0 and another PPAR agonist fatty acid.

AMPK Activation: A Hub for Metabolic Regulation

C15:0 is also an activator of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK leads to increased fatty acid oxidation and decreased lipid synthesis. Other fatty acids and bioactive compounds also activate AMPK. A combination of C15:0 with another AMPK activator could lead to a more robust and sustained activation of this pathway, resulting in enhanced metabolic benefits.

C15_0 This compound (C15:0) AMPK AMPK C15_0->AMPK Other_Activator Other AMPK Activator Other_Activator->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits Lipogenesis Lipogenesis Malonyl_CoA->Lipogenesis Promotes FAO Fatty Acid Oxidation CPT1->FAO Promotes

Potential synergistic activation of the AMPK pathway by C15:0 and another AMPK activator.

Experimental Protocols for Evaluating Synergistic Effects

To rigorously evaluate the potential synergistic effects of this compound with other fatty acids, well-defined experimental protocols are essential.

In Vitro Synergy Assessment

A common method to assess synergy in vitro is the Combination Index (CI) method, based on the median-effect principle by Chou and Talalay.

Experimental Workflow:

start Start cell_culture Cell Culture (e.g., Macrophages, Hepatocytes) start->cell_culture dose_response Dose-Response Curves (C15:0 and Fatty Acid B alone) cell_culture->dose_response combination_treatment Combination Treatment (Fixed ratio or checkerboard) dose_response->combination_treatment endpoint_assay Endpoint Assay (e.g., Cytokine levels, Gene expression) combination_treatment->endpoint_assay ci_calculation Combination Index (CI) Calculation endpoint_assay->ci_calculation interpretation Interpretation (Synergy, Additivity, Antagonism) ci_calculation->interpretation end End interpretation->end

Workflow for in vitro synergy testing of fatty acids.

Detailed Methodologies:

  • Cell Culture:

    • Select a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, HepG2 hepatocytes for metabolic studies).

    • Culture cells in appropriate media and conditions until they reach the desired confluency.

  • Dose-Response Analysis:

    • Treat cells with a range of concentrations of C15:0 alone and the other fatty acid alone to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for the desired endpoint.

  • Combination Treatment:

    • Fixed-Ratio Method: Combine C15:0 and the other fatty acid at a fixed ratio (e.g., based on their IC50 values) and test a series of dilutions of the mixture.

    • Checkerboard Method: Use a matrix of different concentrations of both fatty acids to test a wide range of combinations.

  • Endpoint Measurement:

    • After the treatment period, measure the biological endpoint of interest. This could include:

      • Inflammation: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) using ELISA or multiplex assays.

      • Gene Expression: Analysis of target gene expression (e.g., PPAR or AMPK target genes) using RT-qPCR.

      • Metabolic Activity: Measurement of fatty acid oxidation rates using radiolabeled substrates or analysis of key metabolic enzymes.

  • Combination Index (CI) Calculation:

    • Use software such as CompuSyn to calculate the CI value based on the dose-effect data.

    • Interpretation of CI values:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

In Vivo Synergy Studies

For in vivo validation, animal models of disease are employed.

Experimental Design:

  • Animal Model: Select an appropriate animal model (e.g., high-fat diet-induced obese mice for metabolic studies, LPS-induced inflammation model).

  • Treatment Groups:

    • Vehicle control

    • C15:0 alone

    • Other fatty acid alone

    • Combination of C15:0 and the other fatty acid

  • Administration: Administer the fatty acids orally or via injection for a specified duration.

  • Outcome Measures: At the end of the study, collect blood and tissues for analysis of relevant biomarkers, including plasma lipids, inflammatory cytokines, and gene expression in target organs.

Future Directions

The exploration of synergistic effects of this compound with other fatty acids is a promising frontier in nutrition and pharmacology. Future research should focus on:

  • Directly testing combinations of C15:0 with other fatty acids , such as omega-3s, omega-6s, and other saturated fatty acids, in various in vitro and in vivo models.

  • Investigating the underlying molecular mechanisms of any observed synergistic interactions using transcriptomic, proteomic, and metabolomic approaches.

  • Conducting well-designed clinical trials to evaluate the efficacy and safety of promising fatty acid combinations in humans.

By systematically evaluating these combinations, the scientific community can unlock the full therapeutic potential of this compound and pave the way for novel, more effective interventions for a range of chronic diseases.

Safety Operating Guide

Personal protective equipment for handling Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Pentadecanoic Acid

This compound, a saturated fatty acid, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain experimental integrity. Although some safety data sheets (SDS) indicate it is not classified as a hazardous substance, others identify it as causing skin, eye, and respiratory irritation.[1][2][3][4][5][6][7] Therefore, adhering to standard chemical safety protocols is imperative. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when working with this compound.

Body PartPersonal Protective Equipment (PPE)Rationale & Specifications
Eyes/Face Safety glasses with side shields or GogglesProtects against dust particles and potential splashes.[3][8] In high-splash risk scenarios, a face shield should be used in addition to goggles.[9][10]
Hands Chemical-resistant glovesPrevents skin contact and irritation.[5] Nitrile or butyl rubber gloves are recommended for handling acids.[10][11]
Body Laboratory coat or chemical-resistant coverallsProtects skin from accidental spills and contamination.[11][12]
Respiratory NIOSH-approved respirator (if applicable)Required when ventilation is inadequate or if dust/aerosols are generated.[3][6][13] An N95 mask may be suitable for low-fume environments.[10]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow minimizes risks during the handling of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][5][6] A chemical fume hood is recommended, especially when heating the substance or creating solutions.

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[3][5]

  • Review SDS: Before starting any work, thoroughly read the Safety Data Sheet (SDS) for this compound.

  • Clear Workspace: Keep the work area clear of clutter and unnecessary materials.

Donning Personal Protective Equipment (PPE)
  • Put on all required PPE as outlined in the table above before handling the chemical.

  • Ensure gloves are intact and fit properly.

Handling the Chemical
  • Avoid Inhalation and Contact: Take care to avoid breathing in dust or fumes and prevent any contact with skin or eyes.[1][2][5][6][13]

  • Dispensing: When weighing or transferring the solid, minimize dust generation.[6][13]

  • Storage: Keep the container tightly closed when not in use.[1][3][5][13] Store in a cool, dry, and well-ventilated place away from oxidizing agents.[1][2][5]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after use.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[5][6][7]

  • Labeling: Ensure all containers of this compound are clearly labeled.

Disposal Plan: Waste and Spill Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal
  • While one source indicates this compound is not classified as hazardous waste, it is critical to follow all institutional guidelines and local, state, and federal regulations for chemical disposal.[1][2][3][5]

  • Dispose of contaminated materials, such as gloves and paper towels, in a designated chemical waste container.

  • Do not discharge this compound or its waste into sewers or drains.[1]

Spill Management
  • Minor Spills: For small spills of solid material, you can carefully wipe it up with a cloth or sweep it up, ensuring not to create dust.[1][5] Clean the spill area with water.[1]

  • Major Spills:

    • Evacuate and alert personnel in the immediate area.[2]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, earth, or vermiculite.[1][5]

    • Collect the absorbed material into a suitable, sealed container for chemical waste disposal.[5][6][13]

    • Ventilate the area and wash the spill site once the material has been removed.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_disposal 4. Post-Handling & Disposal a Review SDS b Ensure Proper Ventilation a->b c Check Safety Equipment (Eyewash, Shower) b->c d Lab Coat c->d e Gloves d->e f Safety Goggles e->f g Weigh/Transfer Chemical (Minimize Dust) f->g h Perform Experiment g->h i Store in a Cool, Dry Place h->i Spill Spill Occurs h->Spill j Clean Work Area i->j k Dispose of Waste per Regulations j->k l Remove PPE k->l m Wash Hands l->m Contain Contain Spill with Inert Material Spill->Contain DisposeSpill Dispose of as Chemical Waste Contain->DisposeSpill DisposeSpill->j

Caption: A flowchart outlining the procedural steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentadecanoic Acid
Reactant of Route 2
Reactant of Route 2
Pentadecanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.